molecular formula C6H8N2 B1272045 3-Amino-5-methylpyridine CAS No. 3430-19-1

3-Amino-5-methylpyridine

Cat. No.: B1272045
CAS No.: 3430-19-1
M. Wt: 108.14 g/mol
InChI Key: JXUWZXFVCBODAN-UHFFFAOYSA-N
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Description

3-Amino-5-methylpyridine is a useful research compound. Its molecular formula is C6H8N2 and its molecular weight is 108.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-2-6(7)4-8-3-5/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUWZXFVCBODAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376549
Record name 3-Amino-5-methylpyridine
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Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-19-1
Record name 5-Methyl-3-pyridinamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-methylpyridine
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Record name 3-AMINO-5-METHYLPYRIDINE
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 3-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3-Amino-5-methylpyridine (CAS No: 3430-19-1), a key building block in the synthesis of pharmaceuticals and agrochemicals. This document collates essential chemical, physical, and spectroscopic data, alongside a detailed experimental protocol for its synthesis. The information presented is intended to support research and development activities by providing a robust foundational understanding of this versatile heterocyclic amine.

Introduction

This compound, also known as 5-methyl-3-pyridinamine or 3-amino-5-picoline, is a substituted pyridine derivative featuring an amino group at the 3-position and a methyl group at the 5-position. Its unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the development of novel bioactive molecules.[1] The presence of the amino group and the nitrogen atom within the pyridine ring allows for a variety of chemical transformations, including nucleophilic substitutions and coupling reactions, making it a versatile scaffold in medicinal chemistry and material science.[1] Its application extends to the synthesis of potent inhibitors and active pharmaceutical ingredients (APIs), as well as in the formulation of pesticides and herbicides.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in various experimental settings.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 5-methylpyridin-3-amine[2]
Synonyms 3-Amino-5-picoline, 5-Methyl-pyridin-3-ylamine[1]
CAS Number 3430-19-1[1][3]
Molecular Formula C₆H₈N₂[1][3]
Molecular Weight 108.14 g/mol [1][3]
Appearance Off-white to yellow or brown crystalline powder[1]
Melting Point 59-63 °C
Solubility Soluble in many organic solvents, such as ethanol, acetone, and dichloromethane.[4]
Purity ≥ 97% (GC)[1]
Storage Store at 0 - 8 °C[1]

Spectroscopic Data

While comprehensive, publicly available spectroscopic data for this compound is limited, the following sections outline the expected spectral characteristics based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl protons. The chemical shifts and coupling constants will be influenced by the positions of the amino and methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the one carbon of the methyl group. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to:

  • N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹.

  • C-H stretching vibrations of the aromatic ring and the methyl group, usually appearing around 2850-3100 cm⁻¹.

  • C=C and C=N stretching vibrations of the pyridine ring, expected in the 1400-1600 cm⁻¹ region.

  • N-H bending vibrations around 1600 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (108.14). Fragmentation patterns would likely involve the loss of the amino group, the methyl group, or parts of the pyridine ring.

Synthesis

A common and effective method for the synthesis of this compound is the hydrogenation reduction of 3-nitro-5-methylpyridine.[3] This two-step process is outlined below.

Synthesis of 3-nitro-5-methylpyridine

The synthesis starts with the condensation reaction of diethyl malonate with an alkali metal to form a salt. This is followed by the dropwise addition of a toluene solution of 3-nitro-5-chloropyridine. The resulting product is then decarboxylated under acidic conditions to yield 3-nitro-5-methylpyridine.[3]

Synthesis of this compound

The 3-nitro-5-methylpyridine is then reduced to this compound. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a methanol solvent. After the reaction is complete, the catalyst is removed by suction filtration, and the filtrate is concentrated to obtain the final product.[3]

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-nitro-5-methylpyridine cluster_step2 Step 2: Reduction to this compound Diethyl_malonate Diethyl malonate Salt_formation Salt formation Diethyl_malonate->Salt_formation Alkali_metal Alkali metal Alkali_metal->Salt_formation Condensation Condensation Salt_formation->Condensation 3_nitro_5_chloropyridine 3-nitro-5-chloropyridine 3_nitro_5_chloropyridine->Condensation Decarboxylation Decarboxylation (acidic) Condensation->Decarboxylation 3_nitro_5_methylpyridine 3-nitro-5-methylpyridine Decarboxylation->3_nitro_5_methylpyridine 3_nitro_5_methylpyridine_input 3-nitro-5-methylpyridine Hydrogenation Hydrogenation Reduction (Pd/C, Methanol) 3_nitro_5_methylpyridine_input->Hydrogenation Filtration Filtration Hydrogenation->Filtration Concentration Concentration Filtration->Concentration 3_Amino_5_methylpyridine This compound Concentration->3_Amino_5_methylpyridine

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

Detailed Synthesis of this compound from 3-nitro-5-methylpyridine

Materials:

  • 3-nitro-5-methylpyridine

  • Palladium on carbon (Pd/C, 10%)

  • Methanol

  • Hydrogen gas source

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 3-nitro-5-methylpyridine in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the vessel (typically via a balloon or a pressurized system).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Remove the Pd/C catalyst by vacuum filtration through a pad of celite, washing the filter cake with methanol.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthesis_Protocol start Start dissolve Dissolve 3-nitro-5-methylpyridine in Methanol start->dissolve add_catalyst Add Pd/C catalyst dissolve->add_catalyst purge_inert Purge with Inert Gas add_catalyst->purge_inert introduce_h2 Introduce Hydrogen Gas purge_inert->introduce_h2 stir Stir under H₂ atmosphere at Room Temperature introduce_h2->stir monitor Monitor reaction by TLC/GC stir->monitor monitor->stir No reaction_complete Reaction Complete monitor->reaction_complete Yes vent_h2 Vent H₂ and Purge with Inert Gas reaction_complete->vent_h2 filter Filter to remove Pd/C vent_h2->filter concentrate Concentrate filtrate (Rotary Evaporator) filter->concentrate purify Purify (optional: Recrystallization/Chromatography) concentrate->purify end End: this compound purify->end

Figure 2: Experimental protocol for the synthesis of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2]

Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)[2]

  • Skin Irritation (Category 2)[2]

  • Serious Eye Damage (Category 1)[2]

  • Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)[2]

Precautionary Measures:

  • Avoid breathing dust.

  • Wash skin thoroughly after handling.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

Applications in Research and Drug Development

This compound serves as a crucial starting material and intermediate in various fields:

  • Pharmaceutical Synthesis: It is a key building block for the synthesis of a wide range of pharmaceutical agents. Its structural features allow for the creation of novel compounds with enhanced biological activity and specificity, particularly in the development of potent enzyme inhibitors.[1]

  • Agrochemicals: This compound is utilized in the formulation of effective pesticides and herbicides, contributing to improved crop yields.[1]

  • Material Science: It is employed in the synthesis of advanced materials, including polymers and coatings, that offer superior durability and performance.[1]

  • Organic Synthesis: As a versatile building block, it enables chemists to construct complex molecules with precision and efficiency through various chemical reactions.[1]

Conclusion

This compound is a compound of significant interest due to its wide-ranging applications in pharmaceutical, agrochemical, and material sciences. This guide has summarized its fundamental properties, provided an overview of its synthesis, and highlighted key safety considerations. The information compiled herein is intended to be a valuable resource for researchers and professionals working with this important chemical intermediate. Further research to fully characterize its spectroscopic properties and explore its biological activities is warranted.

References

An In-depth Technical Guide to 3-Amino-5-methylpyridine (CAS: 3430-19-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-5-methylpyridine, a key building block in the synthesis of complex organic molecules. This document consolidates its chemical and physical properties, safety information, and a detailed experimental protocol for its synthesis. Furthermore, its crucial role as an intermediate in the development of pharmaceuticals and agrochemicals is highlighted.

Core Compound Information

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
CAS Number 3430-19-1[1]
Molecular Formula C₆H₈N₂[2]
Molecular Weight 108.14 g/mol [2]
IUPAC Name 5-methylpyridin-3-amine[3]
Synonyms 3-Amino-5-picoline, 5-Methyl-pyridin-3-ylamine, 5-Amino-3-picoline[2]
PubChem CID 2762894
MDL Number MFCD04112508[2]

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance Off-white to yellow or brown crystalline powder[2]
Melting Point 59-65 °C[1]
Boiling Point 155 °C at 21 mmHg[4]
Density 1.068 g/cm³[3]
Solubility Soluble in methanol.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 3-nitro-5-methylpyridine. A general two-step synthetic approach is outlined below, starting from 3-nitro-5-chloropyridine.

Experimental Protocol:

Step 1: Synthesis of 3-nitro-5-methylpyridine

This step involves a condensation reaction followed by decarboxylation.

  • Materials: Diethyl malonate, sodium metal, 3-nitro-5-chloropyridine, toluene, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, react diethyl malonate with sodium metal in toluene to generate the corresponding salt.

    • To this solution, add a toluene solution of 3-nitro-5-chloropyridine dropwise to initiate a condensation reaction.

    • Following the condensation, acidify the reaction mixture with hydrochloric acid to facilitate decarboxylation, yielding 3-nitro-5-methylpyridine.

    • The crude product can be purified by extraction and distillation.

Step 2: Hydrogenation Reduction to this compound

This step involves the catalytic hydrogenation of the nitro group.

  • Materials: 3-nitro-5-methylpyridine, Palladium on carbon (Pd/C) catalyst, methanol, hydrogen gas source.

  • Procedure:

    • Dissolve 3-nitro-5-methylpyridine in methanol in a hydrogenation vessel.

    • Add a catalytic amount of Pd/C to the solution.

    • Pressurize the vessel with hydrogen gas.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, carefully vent the hydrogen and filter the reaction mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by crystallization or column chromatography.

Role in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its pyridine ring, amino group, and methyl group provide multiple reactive sites for further chemical modifications, such as nucleophilic substitutions and coupling reactions. This allows for the construction of complex molecular architectures with desired biological activities.

While there is no evidence of this compound being directly involved in specific signaling pathways, its significance lies in its role as a foundational scaffold for molecules that are designed to interact with biological targets. The following diagram illustrates a generalized workflow of its application in drug discovery.

DrugDiscovery_Workflow cluster_synthesis Synthesis of Core Intermediate cluster_diversification Lead Generation & Optimization cluster_development Preclinical & Clinical Development Start Starting Materials (e.g., 3-nitro-5-chloropyridine) Intermediate This compound (CAS: 3430-19-1) Start->Intermediate Two-step synthesis Scaffold Core Scaffold (this compound) Intermediate->Scaffold Library Compound Library (Diverse derivatives) Scaffold->Library Chemical modification Bioactive Bioactive Molecule (e.g., Kinase Inhibitor) Library->Bioactive Screening & Optimization Preclinical Preclinical Studies (In vitro & In vivo) Bioactive->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Marketed Drug Clinical->Drug

Generalized workflow for the use of this compound in drug discovery.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Eye Irritation H318: Causes serious eye damage
Specific target organ toxicity — Single exposure H335: May cause respiratory irritation

Data sourced from multiple chemical suppliers and databases.

Personal Protective Equipment (PPE):

  • Respiratory Protection: Dust mask or respirator.

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a readily accessible building block for the creation of novel and complex molecules. Proper handling and adherence to safety guidelines are essential when working with this compound. This guide provides a foundational understanding for researchers and developers to effectively and safely utilize this compound in their synthetic endeavors.

References

A Comprehensive Technical Overview of 3-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the molecular structure and properties of 3-Amino-5-methylpyridine, a pivotal chemical intermediate in the pharmaceutical and agrochemical industries.[1] Intended for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data and visualizes its chemical structure.

Molecular Properties and Identification

This compound, also known as 5-methylpyridin-3-amine, is a substituted pyridine derivative.[2] Its unique arrangement of an amino group and a methyl group on the pyridine ring makes it a versatile building block in organic synthesis.[1]

PropertyValueSource
Molecular Formula C6H8N2PubChem[2], Sigma-Aldrich, Matrix Scientific[3]
Molecular Weight 108.14 g/mol PubChem[2], Sigma-Aldrich, Matrix Scientific[3]
IUPAC Name 5-methylpyridin-3-aminePubChem[2]
CAS Number 3430-19-1Sigma-Aldrich, ChemBK[4], Chem-Impex[1]
SMILES CC1=CC(=CN=C1)NPubChemLite[5]
InChI InChI=1S/C6H8N2/c1-5-2-6(7)4-8-3-5/h2-4H,7H2,1H3PubChem[2], PubChemLite[5]
Appearance Off-white to yellow or brown crystalline powderChem-Impex[1]
Melting Point 59-65 °CMatrix Scientific[3]

Molecular Structure Visualization

The structural arrangement of this compound is crucial for its chemical reactivity and application in synthesis. The following diagram illustrates the connectivity of atoms within the molecule.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are extensive and proprietary to various research and manufacturing entities. However, a general synthetic approach involves the reaction of pyridine with ethylene glycol amine under specific conditions, followed by purification through distillation or crystallization.[4] For analytical characterization, techniques such as Gas Chromatography (GC) are commonly employed to determine purity, which is typically ≥97.0%.[1][6] Further structural elucidation is achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

It is important to note that specific experimental conditions, such as reaction times, temperatures, and catalyst choices, can vary significantly and are often detailed in patented literature or internal standard operating procedures.

References

Solubility Profile of 3-Amino-5-methylpyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 3-Amino-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for this procedure is presented visually.

Introduction

This compound, also known as 5-amino-3-picoline, is a critical building block in the synthesis of a range of bioactive molecules. Its solubility in different organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. A thorough understanding of its solubility profile enables the optimization of synthetic routes and the development of robust, scalable manufacturing processes.

While specific quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly accessible literature, it is generally described as being soluble in several common organic solvents. This guide provides a standardized methodology for researchers to determine the precise solubility of this compound in solvents relevant to their work.

Physicochemical Properties of this compound

PropertyValue
Synonyms 5-Amino-3-picoline, 5-Methylpyridin-3-amine
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
Appearance Colorless to light yellow solid, crystal, or crystalline solid.[1]
Melting Point 60-64 °C

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
e.g., Methanole.g., 25--
e.g., Ethanole.g., 25--
e.g., Acetonee.g., 25--
e.g., Ethyl Acetatee.g., 25--
e.g., Dichloromethanee.g., 25--
e.g., Toluenee.g., 25--

Qualitative Solubility Information:

This compound is reported to be soluble in ethanol, acetone, and dichloromethane.[1]

Solubility Data of a Structurally Similar Compound: 3-Aminopyridine

To provide a point of reference, the following table presents solubility data for 3-aminopyridine, a structurally similar compound, in acetone and n-butyl acetate. It is crucial to note that this data is for a related but different molecule and should be used as an estimation only. The solubility of 3-aminopyridine increases with temperature and with a higher concentration of acetone in mixed solvents.[2]

Solvent System (mass fraction acetone, w)Temperature (K)Molar Solubility of 3-Aminopyridine (x₁)
n-Butyl Acetate (w=0)288.150.0485
293.150.0572
298.150.0673
303.150.0791
308.150.0929
313.150.1091
Acetone (w=0.2)288.150.0763
293.150.0889
298.150.1036
303.150.1209
308.150.1412
313.150.1651
Acetone (w=0.4)288.150.1194
293.150.1374
298.150.1583
303.150.1827
308.150.2114
313.150.2452
Acetone (w=0.6)288.150.1825
293.150.2073
298.150.2359
303.150.2691
308.150.3078
313.150.3532
Acetone (w=0.8)288.150.2669
293.150.2981
298.150.3339
303.150.3752
308.150.4229
313.150.4782
Acetone (w=1.0)288.150.3718
293.150.4086
298.150.4503
303.150.4979
308.150.5523
313.150.6148

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely used isothermal shake-flask method.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Oven

4.2. Procedure

Preparation of Saturated Solutions:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set to the desired temperature.

  • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

Sample Analysis (Gravimetric Method):

  • After equilibration, allow the solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe and filter it into a pre-weighed vial.

  • Record the exact volume and weight of the transferred saturated solution.

  • Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solid is achieved.

  • Calculate the solubility based on the mass of the dissolved solid and the volume or mass of the solvent used.

Sample Analysis (Spectroscopic Method):

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

  • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

  • Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

  • Calculate the original concentration in the saturated solution, which represents the solubility.

Visualized Workflows

The following diagrams illustrate the logical workflow for determining the solubility of this compound and a general workflow for solvent selection based on solubility data.

G cluster_0 Solubility Determination Workflow start Start add_excess Add excess this compound to solvent in a sealed vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow solid to settle equilibrate->settle filter Filter supernatant settle->filter analysis Analyze filtrate filter->analysis gravimetric Gravimetric Analysis: Evaporate solvent and weigh residue analysis->gravimetric Gravimetric spectroscopic Spectroscopic Analysis: Use calibration curve (HPLC/UV-Vis) analysis->spectroscopic Spectroscopic calculate Calculate Solubility (e.g., g/100mL or mol/L) gravimetric->calculate spectroscopic->calculate end End calculate->end

Caption: Workflow for the experimental determination of solubility.

G cluster_1 Solvent Selection Workflow define_req Define Process Requirements (e.g., reaction, crystallization) solubility_data Consult Solubility Data Table define_req->solubility_data high_sol High Solubility Required? solubility_data->high_sol select_high Select solvent(s) with high solubility high_sol->select_high Yes low_sol Low Solubility Required? high_sol->low_sol No other_factors Consider other factors: - Boiling Point - Toxicity - Cost select_high->other_factors select_low Select solvent(s) with low solubility (antisolvent) low_sol->select_low Yes low_sol->other_factors No select_low->other_factors final_selection Final Solvent Selection other_factors->final_selection

Caption: Logical workflow for solvent selection.

Conclusion

While comprehensive quantitative solubility data for this compound in organic solvents is currently limited in the public domain, this guide provides a robust and reliable experimental protocol for its determination. By following the outlined methodology, researchers and drug development professionals can generate the critical data needed to optimize their processes, from synthesis and purification to formulation and final product development. The provided workflow diagrams offer a clear visual representation of the necessary steps to ensure accurate and reproducible results.

References

Spectroscopic Profile of 3-Amino-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 3-Amino-5-methylpyridine (also known as 5-methylpyridin-3-amine). The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and materials science.[1] This document details experimental protocols and presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of publicly accessible, experimentally verified spectra for this compound, the following data is a combination of information for the closely related isomer, 2-Amino-5-methylpyridine, and predicted values for the target compound. This is intended to provide a foundational understanding and should be supplemented with experimental data obtained on an authentic sample.

Note on Data Source: Experimental data for the isomer 2-Amino-5-methylpyridine is provided for comparative purposes. Predicted data for this compound is based on computational models and should be used as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Compound Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] Reference
2-Amino-5-methylpyridine H-67.79d2.4[2]
H-47.12dd8.4, 2.4[2]
H-36.32d8.4[2]
-CH₃2.12s-[2]
-NH₂4.67s-[2]
This compound H-2Predicted: ~8.0-8.2s--
H-4Predicted: ~6.8-7.0s--
H-6Predicted: ~7.8-8.0s--
-CH₃Predicted: ~2.2-2.4s--
-NH₂Predicted: ~3.5-5.0br s--

¹³C NMR (Carbon-13 NMR) Data

Compound Carbon Assignment Chemical Shift (δ) [ppm] Reference
2-Amino-5-methylpyridine C-2158.5[3]
C-3108.0[3]
C-4138.5[3]
C-5122.0[3]
C-6147.9[3]
-CH₃17.0[3]
This compound C-2Predicted: ~140-145-
C-3Predicted: ~145-150-
C-4Predicted: ~120-125-
C-5Predicted: ~130-135-
C-6Predicted: ~135-140-
-CH₃Predicted: ~18-22-
Infrared (IR) Spectroscopy

The IR spectrum of aminopyridines is characterized by the stretching vibrations of the N-H and C-H bonds, as well as the aromatic ring vibrations.

Compound Functional Group Vibrational Mode **Absorption Range (cm⁻¹) **Reference
2-Amino-5-methylpyridine Amino (-NH₂)N-H stretch3444, 3335[4]
Aromatic C-HC-H stretch~3000-3100[4]
Methyl (-CH₃)C-H stretch~2850-2960[4]
Aromatic RingC=C and C=N stretch~1592, 1652[4]
Amino (-NH₂)N-H bend~1568[4]
This compound Amino (-NH₂)N-H stretchPredicted: ~3300-3500-
Aromatic C-HC-H stretchPredicted: ~3000-3100-
Methyl (-CH₃)C-H stretchPredicted: ~2850-2960-
Aromatic RingC=C and C=N stretchPredicted: ~1580-1650-
Amino (-NH₂)N-H bendPredicted: ~1550-1600-
Mass Spectrometry (MS)

Electron ionization mass spectrometry of aminopyridines typically shows a prominent molecular ion peak. Fragmentation patterns can provide valuable structural information.

Compound m/z Interpretation Reference
2-Amino-5-methylpyridine 108Molecular Ion [M]⁺[3][5]
107[M-H]⁺[3][5]
80[M-HCN-H]⁺[3][5]
This compound 108.07[M]⁺ (Monoisotopic Mass)[6]
109.08[M+H]⁺[7]
93[M-CH₃]⁺ (Predicted)-
81[M-HCN]⁺ (Predicted)-

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8] Ensure the sample is fully dissolved; gentle vortexing or warming may be necessary.[8]

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.[9]

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

Infrared (IR) Spectroscopy (ATR-FTIR)
  • Sample Preparation : Place a small amount of solid this compound directly onto the ATR crystal.[10]

  • Instrument Setup : Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal.[10] Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

  • Data Processing : The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).[11] The sample is vaporized by heating under vacuum.[11]

  • Ionization : Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11][12]

  • Mass Analysis : Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Data Interpretation Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Elucidation Prep Prepare Sample (Dissolve/Place on Crystal) NMR NMR Spectrometer (¹H and ¹³C) Prep->NMR IR FTIR Spectrometer (ATR) Prep->IR MS Mass Spectrometer (EI) Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in 3-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylpyridine, also known as 5-amino-3-picoline, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the pyridine ring and the amino substituent, govern its reactivity and make it a valuable precursor for the synthesis of a diverse array of functional molecules. This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in this compound, focusing on key reactions, quantitative data, and detailed experimental protocols relevant to drug discovery and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its reactivity and optimizing reaction conditions.

PropertyValueReference
Molecular FormulaC₆H₈N₂--INVALID-LINK--
Molecular Weight108.14 g/mol --INVALID-LINK--
Melting Point59-63 °C--INVALID-LINK--
AppearanceOff-white to yellow or brown crystalline powder--INVALID-LINK--
SolubilitySoluble in many organic solvents, such as ethanol, acetone, and dichloromethane.--INVALID-LINK--
pKa (conjugate acid)Data not available in searched literature.

Reactivity of the Amino Group

The amino group at the 3-position of the pyridine ring is a key locus of reactivity. Its nucleophilicity is influenced by the electron-withdrawing nature of the pyridine ring. This section details the principal reactions involving this amino group.

N-Acylation

N-acylation of the amino group in this compound is a fundamental transformation for the synthesis of amides, which are prevalent motifs in pharmaceuticals. This reaction typically proceeds by treating the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the acid byproduct.

Reaction Scheme:

N_Acylation cluster_reactants Reactants cluster_products Products This compound This compound N-AcylatedProduct N-(5-methylpyridin-3-yl)amide This compound->N-AcylatedProduct Base (e.g., Pyridine, Triethylamine) AcylatingAgent Acylating Agent (R-CO-Cl or (R-CO)2O) AcylatingAgent->N-AcylatedProduct Byproduct HCl or R-COOH N_Alkylation cluster_reactants Reactants cluster_products Products This compound This compound N-AlkylatedProduct N-alkyl-5-methylpyridin-3-amine This compound->N-AlkylatedProduct Base (e.g., K2CO3, NaH) AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->N-AlkylatedProduct Byproduct HX Sandmeyer_Reaction This compound This compound DiazoniumSalt 5-Methylpyridin-3-yl-diazonium salt This compound->DiazoniumSalt NaNO2, H+ SubstitutedPyridine 3-Halo/Cyano-5-methylpyridine DiazoniumSalt->SubstitutedPyridine CuX (X = Cl, Br, CN)

3-Amino-5-methylpyridine: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylpyridine, also known as 5-amino-3-picoline, is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and materials science.[1] Its substituted pyridine core, featuring a reactive amino group, makes it a valuable precursor for the synthesis of a diverse array of complex molecules with a wide range of biological activities and material properties. This guide provides an in-depth overview of the chemical and physical properties, synthesis, key reactions, and applications of this compound, with a focus on its role in the development of PIM kinase inhibitors and antifungal agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and analysis.

General Properties
PropertyValueReference
CAS Number 3430-19-1
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
Appearance White to light yellow or brown crystalline powder[2]
Melting Point 59-63 °C
Purity ≥ 97% (GC)[2]
Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, crucial for its identification and characterization.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
Data not available in a consolidated format

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not available in a consolidated format

FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
Data not available in a consolidated format

Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
Data not available in a consolidated format

Synthesis of this compound

The most common and practical synthesis of this compound involves the reduction of 3-nitro-5-methylpyridine. Catalytic hydrogenation is a widely used method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of 3-Nitro-5-methylpyridine

Reaction Scheme:

G reactant 3-Nitro-5-methylpyridine product This compound reactant->product Hydrogenation reagents H₂, Pd/C Methanol

Caption: Synthesis of this compound.

Procedure: [1]

  • In a suitable hydrogenation vessel, dissolve 3-nitro-5-methylpyridine in methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Key Reactions of this compound

The amino group and the pyridine ring of this compound allow for a variety of chemical transformations, making it a versatile building block for creating more complex molecular architectures.[2]

Sandmeyer Bromination

The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring into a halide. This is a key transformation for introducing bromine at the 3-position of the pyridine ring.

Reaction Scheme:

G reactant This compound intermediate Diazonium Salt reactant->intermediate Diazotization product 3-Bromo-5-methylpyridine intermediate->product Bromination reagents1 Acid reagents2 NaNO₂, Br₂

Caption: Sandmeyer Bromination of this compound.

Procedure: [1]

  • Dissolve this compound in an acidic solution and cool the mixture to between -10 °C and 0 °C.

  • Slowly add a solution of sodium nitrite to form the diazonium salt intermediate.

  • Add liquid bromine dropwise to the reaction mixture.

  • After the addition is complete, adjust the pH of the solution to alkaline.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate it to obtain 3-bromo-5-methylpyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction can be used to couple this compound with aryl halides to synthesize N-aryl derivatives.

Reaction Scheme:

G reactant1 This compound product N-Aryl-3-amino-5-methylpyridine reactant1->product Cross-Coupling reactant2 Aryl Halide (Ar-X) reactant2->product Cross-Coupling catalyst Pd Catalyst Ligand, Base

Caption: Buchwald-Hartwig Amination.

General Procedure: [3][4]

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, the aryl halide, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, K₃PO₄).

  • Add an anhydrous solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture with stirring for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and work up by partitioning between water and an organic solvent.

  • Purify the product by column chromatography.

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a valuable scaffold for the development of bioactive compounds.

PIM Kinase Inhibitors

PIM kinases are a family of serine/threonine kinases that are overexpressed in various human cancers, making them attractive targets for cancer therapy. Several potent and selective PIM kinase inhibitors have been developed based on the 3-aminopyridine scaffold.

Biological Activity of Pyridine-Based PIM-1 Kinase Inhibitors

CompoundPIM-1 IC₅₀ (nM)Cell LineReference
Compound 12 (a 1,3,4-oxadiazole derivative)14.3-[5]
Compound 6 (a pyridine-based derivative)19.4MCF-7[5]
Compound 11 (a pyridine-based derivative)42.3MCF-7[5]
Compound 13 (a pyridine-based derivative)19.8MCF-7[5]
Pyridothienopyrimidin-4-one 6c 4620-[6]
Pyridothienopyrimidin-4-one 7a 1180-[6]
Pyridothienopyrimidin-4-one 7c 1380-[6]
Pyridothienopyrimidin-4-one 7d 1970-[6]
Pyridothienopyrimidin-4-one 8b 8830-[6]
Pyridothienopyrimidin-4-one 9 4180-[6]
Cyanopyridine 4b 460-[7]
Cyanopyridine 4c 560-[7]
Cyanopyridine 4d 460-[7]
Antifungal Agents

Derivatives of 3-aminopyridine have also shown promise as antifungal agents, which are crucial for controlling pathogenic fungi in agriculture and medicine.

Antifungal Activity of Pyridine Derivatives

Compound ClassFungusMIC (µg/mL)Reference
3'-Amino modified N⁴-alkyl-5-methylcytidinesAspergillus speciesAble to completely inhibit growth at 0.7 mM[7]
Pyridine derivativesCandida albicans50-200[8]

Conclusion

This compound is a heterocyclic building block with significant potential in various fields of chemical synthesis. Its versatile reactivity allows for the construction of a wide range of functionalized molecules. The successful application of its derivatives as potent PIM kinase inhibitors and promising antifungal agents highlights its importance in drug discovery and agrochemical research. The detailed experimental protocols and compiled data in this guide are intended to facilitate its use by researchers and professionals in the field, enabling the development of novel compounds with enhanced biological and material properties.

References

An In-Depth Technical Guide on the Discovery and History of 3-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of 3-Amino-5-methylpyridine. While the precise moment of its initial discovery remains elusive in readily available literature, its historical context is intrinsically linked to the development of pyridine chemistry in the early 20th century. This document details plausible early synthetic routes, modern experimental protocols, and the compound's physicochemical properties. It also explores its significance as a versatile building block in the pharmaceutical and agrochemical industries.

Introduction

This compound, also known as 5-amino-3-picoline, is a substituted pyridine with the chemical formula C₆H₈N₂. It features a pyridine ring substituted with an amino group at the 3-position and a methyl group at the 5-position. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[1] Its unique electronic and structural characteristics allow for diverse chemical modifications, leading to a wide range of biologically active molecules.[2]

Historical Perspective and Plausible Discovery

The definitive first synthesis of this compound is not well-documented in a single, seminal publication. However, its discovery can be situated within the broader context of the exploration of pyridine chemistry in the early 1900s. A highly probable early method for its synthesis would have been the Chichibabin reaction , first reported by Aleksei Chichibabin in 1914.[3] This reaction provides a direct method for the amination of pyridine and its derivatives by treatment with sodium amide.[4]

dot

Caption: Plausible historical synthesis via the Chichibabin reaction.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a colorless to light yellow crystalline powder.[3] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆H₈N₂[5]
Molecular Weight108.14 g/mol [5]
Melting Point59-63 °C[5]
Boiling Point227 °C[6]
IUPAC Name5-methylpyridin-3-amine[7]
CAS Number3430-19-1[5]
SolubilitySoluble in many organic solvents such as ethanol, acetone, and dichloromethane.[3]

Modern Synthetic Protocols

While the Chichibabin reaction represents a plausible historical method, contemporary syntheses often employ more efficient and higher-yielding multi-step pathways. A common modern approach involves the functionalization of a pre-existing pyridine ring.

Synthesis from 3-Nitro-5-chloropyridine

A representative modern synthesis starts with 3-nitro-5-chloropyridine and proceeds through a two-step process of condensation/decarboxylation followed by hydrogenation.

dot

modern_synthesis 3-Nitro-5-chloropyridine 3-Nitro-5-chloropyridine Condensation_Decarboxylation Condensation_Decarboxylation 3-Nitro-5-chloropyridine->Condensation_Decarboxylation + Diethyl malonate + Na 3-Nitro-5-methylpyridine 3-Nitro-5-methylpyridine Condensation_Decarboxylation->3-Nitro-5-methylpyridine Acidic workup Hydrogenation Hydrogenation 3-Nitro-5-methylpyridine->Hydrogenation + H₂/Pd-C + Methanol This compound This compound Hydrogenation->this compound

Caption: A modern multi-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 3-Nitro-5-methylpyridine

  • In a suitable reaction vessel, diethyl malonate is reacted with a strong base such as sodium metal to form the corresponding salt.

  • A solution of 3-nitro-5-chloropyridine in an appropriate solvent like toluene is added dropwise to the diethyl malonate salt.

  • The mixture undergoes a condensation reaction.

  • Following the condensation, the product is subjected to acidic conditions to facilitate decarboxylation, yielding 3-nitro-5-methylpyridine.

Step 2: Synthesis of this compound

  • 3-Nitro-5-methylpyridine is dissolved in a solvent such as methanol.

  • A palladium on carbon (Pd/C) catalyst is added to the solution.

  • The mixture is subjected to hydrogenation, typically under a hydrogen atmosphere.

  • Upon completion of the reaction, the catalyst is removed by filtration.

  • The filtrate is concentrated to yield this compound.

Applications in Drug Development and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a variety of commercially important molecules.[2]

  • Pharmaceuticals: Its structure is a key component in the development of various therapeutic agents. The amino and methyl groups provide sites for further chemical modification, allowing for the synthesis of complex molecules with desired pharmacological activities.[1]

  • Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides, contributing to the development of effective crop protection agents.[2]

While specific signaling pathways directly involving this compound are not extensively documented, it is a key building block for larger, biologically active molecules. The ultimate biological effect of these larger molecules is determined by their overall structure and interaction with specific biological targets.

dot

applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals This compound This compound Active_Pharmaceutical_Ingredients Active Pharmaceutical Ingredients (APIs) This compound->Active_Pharmaceutical_Ingredients Intermediate for Pesticides_Herbicides Pesticides and Herbicides This compound->Pesticides_Herbicides Intermediate for

Caption: Key application areas of this compound.

Conclusion

This compound, while lacking a definitively documented moment of discovery, has a rich history intertwined with the evolution of pyridine chemistry. From its likely early synthesis via the Chichibabin reaction to its production through modern, multi-step protocols, it has remained a compound of significant interest. Its utility as a versatile intermediate in the pharmaceutical and agrochemical sectors underscores its continued importance in synthetic organic chemistry and drug development. Further research into novel applications of this valuable building block is anticipated to continue driving innovation in these fields.

References

An In-depth Technical Guide to 3-Amino-5-methylpyridine and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Amino-5-methylpyridine, also known by its synonym 5-Amino-3-picoline, for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and applications, with a focus on its role as a key building block in the development of targeted therapeutics.

Chemical Identity and Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₈N₂ and a molecular weight of 108.14 g/mol .[1] It is a solid at room temperature with a melting point ranging from 59 to 63 °C.[1]

Synonyms:

  • 5-Amino-3-picoline[2]

  • 3-Amino-5-picoline

  • 5-Methylpyridin-3-amine[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3430-19-1[1]
Molecular Formula C₆H₈N₂[1]
Molecular Weight 108.14 g/mol [1]
Melting Point 59-63 °C[1]
Appearance Solid
SMILES Cc1cncc(N)c1
InChI 1S/C6H8N2/c1-5-2-6(7)4-8-3-5/h2-4H,7H2,1H3

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitro-substituted pyridine precursor. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the synthesis of this compound from 3-nitro-5-methylpyridine.

Materials:

  • 3-nitro-5-methylpyridine

  • Palladium on carbon (Pd/C) catalyst

  • Methanol

  • Hydrogen gas source

  • Reaction vessel suitable for hydrogenation (e.g., Parr shaker)

  • Filtration apparatus (e.g., suction filtration)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 3-nitro-5-methylpyridine in methanol.

  • Carefully add a catalytic amount of Pd/C to the solution.

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Remove the catalyst by suction filtration through a pad of celite.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Development

This compound serves as a versatile scaffold in medicinal chemistry, primarily due to its ability to be readily functionalized to interact with various biological targets. Its derivatives have shown significant potential as inhibitors of Janus kinase 2 (JAK2) and as ligands for adenosine A1 receptors.

JAK2 Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. This compound derivatives have been investigated as potent JAK2 inhibitors.

Table 2: Biological Activity of Representative JAK2 Inhibitors

CompoundTargetIC₅₀ (nM)Reference
INCB018424JAK1/JAK23.3 / 2.8[1][4]
TG101348JAK23[5]
XL019JAK22[1][4]
SB1518JAK219-23[1]
CYT387JAK1/JAK211 / 18[1]
Adenosine A1 Receptor Ligands

Adenosine A1 receptors are G protein-coupled receptors that play a crucial role in regulating neuronal activity. Modulators of this receptor are of interest for the treatment of conditions such as epilepsy and pain. Derivatives of 5-Amino-3-picoline have been synthesized and evaluated as potent and selective adenosine A1 receptor ligands.

Table 3: Binding Affinity of Representative Adenosine A1 Receptor Ligands

CompoundTargetKᵢ (nM)Reference
Compound 6crA₁ AR0.076[6]
Compound 6brA₁ AR0.213[7]
Compound 7crA₁ AR61.9[6]
BDBM50379109Adenosine A10.34[8]
10bHuman A₁R21[9]

Mandatory Visualizations

Signaling Pathways

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding STAT STAT pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Regulation JAK JAK Receptor->JAK 2. Activation JAK->STAT 3. Phosphorylation Inhibitor This compound Derivative (JAK2 Inhibitor) Inhibitor->JAK Inhibition

Adenosine_A1_Receptor_Pathway Adenosine Adenosine A1R A1R Adenosine->A1R 1. Binding ATP ATP AC AC cAMP cAMP PKA Protein Kinase A cAMP->PKA 4. Reduced Activation Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response 5. Cellular Response Gi Gi A1R->Gi 2. Activation Gi->AC 3. Inhibition AC->cAMP conversion Ligand 5-Amino-3-picoline Derivative (Ligand) Ligand->A1R Modulation

Experimental Workflow

Synthesis_Workflow Start Start: 3-nitro-5-methylpyridine Reduction Catalytic Hydrogenation (e.g., Pd/C, H₂) Start->Reduction Product This compound Reduction->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Derivatization Chemical Derivatization Characterization->Derivatization Screening Biological Screening (e.g., Kinase Assays, Receptor Binding) Derivatization->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization

Spectral Data

Table 4: Representative Spectroscopic Data for Aminopyridines

TechniqueCompoundKey Signals
¹H NMR 2-Amino-5-methylpyridineδ (ppm): 7.79, 7.12, 6.32, 4.67 (NH₂), 2.12 (CH₃)
¹³C NMR 2-Amino-5-methylpyridineRepresentative signals for aromatic carbons and the methyl group.
FTIR 2-Amino-5-methylpyridineν (cm⁻¹): ~3444, 3335 (N-H stretching)
Mass Spec 3-Methylpyridinem/z: 93 (M⁺), other fragmentation patterns

Conclusion

This compound and its synonyms, such as 5-Amino-3-picoline, are valuable building blocks in the field of medicinal chemistry. Their utility in the synthesis of potent and selective inhibitors of key biological targets like JAK2 and adenosine A1 receptors highlights their importance in modern drug discovery and development. This guide provides a foundational understanding of this compound, from its fundamental properties and synthesis to its application in creating potentially life-saving therapeutics. Further research into the derivatization of this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Amino-5-methylpyridine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-amino-5-methylpyridine as a versatile building block in the discovery and development of novel agrochemicals. The unique structural characteristics of this pyridine derivative, featuring a reactive amino group and a methyl substituent on the pyridine ring, offer multiple avenues for chemical modification to generate diverse libraries of potential herbicidal, fungicidal, and insecticidal candidates.

Introduction: The Potential of this compound in Agrochemicals

This compound, also known as 5-methyl-3-pyridinamine, is a key intermediate in the synthesis of a variety of biologically active molecules.[1] The pyridine ring is a well-established scaffold in numerous commercial agrochemicals, exhibiting a broad spectrum of activity against various pests and weeds.[2] The presence of the amino and methyl groups on the pyridine core of this compound allows for targeted modifications to fine-tune the physicochemical properties and biological activity of the resulting compounds, making it a valuable starting material for agrochemical research and development.[1]

Applications in Agrochemical Development

The versatile nature of the this compound scaffold allows for its incorporation into various classes of agrochemicals.

Herbicides

Derivatives of this compound can be elaborated into potent herbicides, particularly those belonging to the picolinate class of synthetic auxins. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, death of susceptible weed species.[3]

Fungicides

The pyridine ring is a core component of several successful fungicides. By modifying the amino group of this compound to form amides or other functional groups, novel compounds with potential fungicidal activity can be synthesized. These derivatives may target various fungal cellular processes, such as respiration or cell wall synthesis.

Insecticides

This compound can serve as a precursor for the synthesis of neonicotinoid analogs and other insecticidal compounds. These molecules often act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, leading to paralysis and death.[4][5]

Quantitative Data on Pyridine-Based Agrochemicals

The following tables summarize the biological activity of various pyridine derivatives, illustrating the potential for developing potent agrochemicals from scaffolds related to this compound.

Table 1: Herbicidal Activity of Picolinate Derivatives

Compound ID Target Weed Bioassay Type Activity Metric Value Reference
V-7 Arabidopsis thaliana Root Growth Inhibition IC50 45-fold lower than halauxifen-methyl [6]
V-8 Broadleaf Weeds Post-emergence % Inhibition @ 300 g/ha > picloram [6]
S202 Arabidopsis thaliana Root Growth Inhibition % Inhibition @ 0.5 µmol/L 78.4% [1]

| Compound 5a | Brassica napus | Root Growth Inhibition | % Inhibition @ 10 µM | > picloram |[7] |

Table 2: Fungicidal Activity of Pyridine Derivatives

Compound ID Fungal Species Bioassay Type Activity Metric Value (µg/mL) Reference
3f Botrytis cinerea Mycelial Growth Inhibition Inhibition Rate @ 50 mg/L 76.9% [8]
3g Cytospora ambiens Mycelial Growth Inhibition Inhibition Rate @ 50 mg/L 84.1% [8]
6i Valsa mali Mycelial Growth Inhibition EC50 1.77 [9]
19i Valsa mali Mycelial Growth Inhibition EC50 1.97 [9]

| 23i | Rhizoctonia solani | Mycelial Growth Inhibition | EC50 | 3.79 |[9] |

Table 3: Insecticidal Activity of Pyridine Derivatives

Compound ID Insect Species Bioassay Type Activity Metric Value (mg/L) Reference
1f Aphis craccivora (nymphs) Contact Toxicity LC50 0.080 [10]
1d Aphis craccivora (nymphs) Contact Toxicity LC50 0.098 [10]
1c Aphis craccivora (nymphs) Contact Toxicity LC50 0.127 [10]

| Compound 4 | Aphis craccivora | Contact Toxicity | Toxicity Ratio vs. Acetamiprid | ~2-fold more toxic |[11] |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of agrochemicals derived from aminopyridine scaffolds. These should be adapted based on the specific target molecule and test organism.

General Synthesis of a Picolinate Herbicide Derivative (Representative Protocol)

This protocol is a representative example for the synthesis of a 4-aminopicolinic acid derivative, a class of herbicides that can be conceptually derived from this compound through a series of transformations.

G cluster_synthesis Representative Synthesis of a Picolinate Herbicide 3_Amino_5_methylpyridine This compound Protection Protection of Amino Group 3_Amino_5_methylpyridine->Protection Oxidation Oxidation of Methyl Group to Carboxylic Acid Protection->Oxidation Esterification Esterification Oxidation->Esterification Modification Further Ring Modification (e.g., Halogenation) Esterification->Modification Deprotection Deprotection of Amino Group Modification->Deprotection Final_Product Picolinate Herbicide Derivative Deprotection->Final_Product

A representative synthetic workflow for a picolinate herbicide.

Step 1: Protection of the Amino Group

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate) and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction and purify the protected intermediate.

Step 2: Oxidation of the Methyl Group

  • Dissolve the protected intermediate in a suitable solvent (e.g., water or pyridine).

  • Add a strong oxidizing agent (e.g., potassium permanganate).

  • Heat the reaction mixture until the oxidation is complete.

  • Acidify the mixture and extract the carboxylic acid product.

Step 3: Esterification

  • Dissolve the carboxylic acid in an alcohol (e.g., methanol).

  • Add a catalytic amount of acid (e.g., sulfuric acid).

  • Reflux the mixture until ester formation is complete.

  • Isolate and purify the methyl picolinate derivative.

Step 4: Further Ring Modification (e.g., Halogenation)

  • Depending on the target structure, perform electrophilic aromatic substitution reactions to introduce desired substituents on the pyridine ring.

Step 5: Deprotection of the Amino Group

  • Treat the protected compound with a suitable deprotecting agent (e.g., trifluoroacetic acid for a Boc group).

  • Neutralize the reaction and extract the final picolinate herbicide derivative.

  • Purify the final product by chromatography or recrystallization.

In Vitro Herbicidal Activity Assay (Pre-emergence)

This protocol outlines a method for assessing the pre-emergent herbicidal activity of synthesized compounds on weed seeds.[12][13]

G cluster_bioassay Pre-Emergence Herbicidal Bioassay Workflow Prepare_Solutions Prepare Test Compound Solutions Treat_Filter_Paper Apply Solutions to Filter Paper in Petri Dishes Prepare_Solutions->Treat_Filter_Paper Add_Seeds Place Weed Seeds on Filter Paper Treat_Filter_Paper->Add_Seeds Incubate Incubate in Growth Chamber Add_Seeds->Incubate Assess Assess Germination and Seedling Growth Incubate->Assess

Workflow for a pre-emergence herbicidal activity assay.

Materials:

  • Test compounds

  • Acetone (or other suitable solvent)

  • Tween-20

  • Distilled water

  • Petri dishes

  • Filter paper

  • Weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Growth chamber

Procedure:

  • Prepare stock solutions of the test compounds in acetone.

  • Prepare a series of dilutions in water containing 0.1% Tween-20 to achieve the desired test concentrations.

  • Place a sheet of filter paper in each Petri dish and moisten it with a known volume of the test solution.

  • Place a predetermined number of weed seeds onto the filter paper.

  • Seal the Petri dishes and incubate them in a growth chamber with controlled light and temperature conditions.

  • After a set period (e.g., 7-14 days), assess the germination rate and measure the root and shoot length of the seedlings.

  • Calculate the percent inhibition compared to a solvent-only control.

In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)

This protocol describes a common method for evaluating the fungicidal activity of compounds by measuring the inhibition of fungal mycelial growth.[3][14][15]

Materials:

  • Test compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes

  • Fungal cultures (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Cork borer

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Incorporate the test compounds into molten PDA at various concentrations.

  • Pour the amended PDA into Petri dishes and allow it to solidify.

  • Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubate the plates at an appropriate temperature for the specific fungus.

  • Measure the diameter of the fungal colony at regular intervals until the control plate is fully grown.

  • Calculate the percentage of mycelial growth inhibition relative to the DMSO control.

Insecticidal Activity Assay (Contact Toxicity)

This protocol details a method for assessing the contact toxicity of synthesized compounds against aphids.[7]

Materials:

  • Test compounds

  • Acetone

  • Triton X-100

  • Distilled water

  • Leaf discs from a suitable host plant

  • Petri dishes with agar

  • Aphids (e.g., Aphis craccivora)

  • Fine paintbrush

Procedure:

  • Prepare stock solutions of the test compounds in acetone.

  • Create a series of dilutions in water containing a surfactant (e.g., 0.1% Triton X-100).

  • Dip leaf discs into the test solutions for a short period (e.g., 10 seconds).

  • Allow the leaf discs to air dry and then place them on the agar in the Petri dishes.

  • Transfer a known number of adult aphids onto each leaf disc using a fine paintbrush.

  • Seal the Petri dishes and maintain them at a controlled temperature and photoperiod.

  • Assess aphid mortality at specified time points (e.g., 24, 48, and 72 hours).

  • Calculate the percentage mortality and determine the LC50 value.

Signaling Pathways and Modes of Action

Synthetic Auxin Herbicides

Picolinate herbicides derived from pyridine scaffolds act by mimicking the plant hormone auxin. They bind to auxin receptors, leading to the degradation of transcriptional repressors and the subsequent over-expression of auxin-responsive genes. This results in uncontrolled and disorganized cell growth, ultimately causing plant death.

G cluster_pathway Synthetic Auxin Herbicide Mode of Action Herbicide Picolinate Herbicide Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicide->Receptor Ubiquitination Ubiquitination of Repressor Receptor->Ubiquitination Repressor Aux/IAA Repressor Repressor->Ubiquitination ARF Auxin Response Factor (ARF) Repressor->ARF inhibits Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Repressor Degradation Proteasome->Degradation Gene_Expression Expression of Auxin-Responsive Genes ARF->Gene_Expression activates Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Signaling pathway of synthetic auxin herbicides.
Neonicotinoid Insecticides

Neonicotinoid insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. They bind to the receptor, causing continuous stimulation of nerve cells, which leads to hyperexcitation, paralysis, and eventual death of the insect.

G cluster_pathway Neonicotinoid Insecticide Mode of Action Neonicotinoid Neonicotinoid Insecticide nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Na_Influx Na+ Influx Ion_Channel->Na_Influx Depolarization Continuous Nerve Stimulation (Depolarization) Na_Influx->Depolarization Paralysis Paralysis Depolarization->Paralysis Death Insect Death Paralysis->Death

Mode of action of neonicotinoid insecticides at the nAChR.

Conclusion

This compound is a promising and versatile starting material for the development of novel agrochemicals. Its structural features allow for the synthesis of a wide range of derivatives with potential herbicidal, fungicidal, and insecticidal activities. The protocols and data presented here provide a foundation for researchers to explore the potential of this scaffold in the ongoing search for effective and sustainable crop protection solutions.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 3-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylpyridine is a versatile heterocyclic building block extensively utilized in the synthesis of a wide array of biologically active molecules. Its pyridine core and strategically positioned amino and methyl groups make it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. The amino group readily participates in nucleophilic substitution reactions, enabling the construction of diverse molecular architectures with significant therapeutic potential.

This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions involving this compound, with a focus on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. These methods are instrumental in the synthesis of N-aryl and N-heteroaryl derivatives, which are prominent scaffolds in medicinal chemistry.

I. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction facilitates the reaction between an amine and an aryl halide or triflate, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2][3] In the context of this compound, the amino group serves as the nucleophile, coupling with various (hetero)aryl halides to generate valuable bipyridine and related derivatives.

Application: Synthesis of 2,3'-Bipyridin-5'-amine Derivatives

A key application of the Buchwald-Hartwig amination involving this compound is the synthesis of 2,3'-bipyridin-5'-amine derivatives. These compounds are of significant interest in drug discovery, particularly for their potential as kinase inhibitors.

Reaction Scheme:
Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of various halo-pyridines and other aryl halides with this compound.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285
22-BromopyridinePd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane1101878
34-IodobenzenePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃Toluene901092
42-Chloro-1,5-naphthyridinePd(OAc)₂ (2)XantPhos (4)Cs₂CO₃Dioxane1202475[4]

Note: Yields are illustrative and may vary based on the specific substrate and reaction scale.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine with this compound

This protocol provides a general procedure for the synthesis of 5'-amino-3-methyl-2,3'-bipyridine.

Materials:

  • This compound

  • 2-Chloropyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard Schlenk line apparatus

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 mmol).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound (1.0 mmol) and 2-chloropyridine (1.2 mmol) to the Schlenk tube.

  • Add anhydrous toluene (5 mL) via syringe.

  • Reaction: The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with vigorous stirring.

  • Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic mixture is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 5'-amino-3-methyl-2,3'-bipyridine.

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Oven-dried Schlenk tube B Add Pd₂(dba)₃, XPhos, NaOtBu A->B C Evacuate and backfill with Ar/N₂ (3x) B->C D Add this compound and 2-Chloropyridine C->D E Add anhydrous Toluene D->E F Heat to 100°C with stirring E->F G Monitor by TLC F->G H Cool to RT, dilute with EtOAc G->H I Wash with H₂O and brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L M Pure Product L->M

General workflow for Buchwald-Hartwig amination.

II. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[5] While traditionally requiring harsh reaction conditions, modern modifications with the use of ligands have made it a more versatile and milder method.[6] This reaction is a viable alternative to palladium-catalyzed methods for the synthesis of N-aryl derivatives of this compound.

Application: Synthesis of N-Aryl-5-methylpyridin-3-amines

The Ullmann condensation can be employed to synthesize various N-aryl derivatives of this compound, which are precursors to a range of bioactive compounds.

Reaction Scheme:
Quantitative Data Summary

The following table presents typical reaction conditions and yields for the Ullmann condensation of aryl halides with this compound.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneCuI (10)L-Proline (20)K₂CO₃DMSO902475
21-Bromo-4-nitrobenzeneCuI (5)1,10-Phenanthroline (10)Cs₂CO₃DMF1201882
32-Iodobenzoic acidCuI (10)N,N'-Dimethylethylenediamine (20)K₃PO₄Dioxane1002068

Note: Yields are illustrative and may require optimization for specific substrates.

Experimental Protocol: Ullmann Condensation of Iodobenzene with this compound

This protocol outlines a general procedure for the synthesis of N-phenyl-5-methylpyridin-3-amine.

Materials:

  • This compound

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Standard reaction vial with a screw cap

  • Magnetic stirrer and heating block

  • Ethyl acetate

  • Saturated aqueous solution of ammonium chloride

  • Brine

Procedure:

  • Reaction Setup: To a reaction vial, add CuI (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 mmol).

  • Add this compound (1.0 mmol) and iodobenzene (1.2 mmol).

  • Add anhydrous DMSO (4 mL).

  • Reaction: The vial is sealed, and the mixture is heated to 90 °C with vigorous stirring for 24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and quenched with a saturated aqueous solution of ammonium chloride.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford N-phenyl-5-methylpyridin-3-amine.

Catalytic Cycle

Ullmann_Cycle cluster_cycle Ullmann Condensation Cycle A Cu(I)X B [Amine-Cu(I)-Ligand] Complex A->B Amine, Ligand, -HX C Oxidative Addition (Ar-X) B->C D [Ar-Cu(III)(Amine)(Ligand)X] C->D E Reductive Elimination D->E C-N bond formation E->A Product (Ar-Amine)

Simplified catalytic cycle for the Ullmann condensation.

III. Biological Significance and Signaling Pathways

Derivatives of this compound, particularly bipyridines synthesized via the aforementioned nucleophilic substitution reactions, have demonstrated significant biological activities. These compounds have been investigated as potential therapeutics in oncology and neuroscience.

Oncology: Targeting AKT and BRAF Signaling Pathways

Certain 2,2'-bipyridine derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells.[7] Docking studies have suggested that these compounds may interact with and inhibit key signaling proteins such as AKT and BRAF.[7] The PI3K/AKT/mTOR and RAF-MAPK signaling pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK ERK->Proliferation Bipyridine 2,2'-Bipyridine Derivative Bipyridine->AKT Inhibition Bipyridine->BRAF Inhibition

Targeting of AKT and BRAF signaling pathways by bipyridine derivatives.
Neuroscience: 5-HT1A Receptor Agonism

Derivatives of 2-pyridinemethylamine, which can be synthesized from precursors derived from this compound, have been identified as potent and selective 5-HT1A receptor agonists.[8] The 5-HT1A receptor is a subtype of the serotonin receptor that is implicated in the modulation of mood and anxiety. Agonists of this receptor are of interest for the development of anxiolytic and antidepressant drugs.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of N-aryl and N-heteroaryl compounds through nucleophilic substitution reactions. The Buchwald-Hartwig amination and Ullmann condensation are robust and reliable methods for constructing C-N bonds, providing access to molecular scaffolds with significant potential in drug discovery. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of medicinal chemistry, organic synthesis, and drug development to facilitate the exploration of novel bioactive molecules derived from this compound.

References

Application Notes and Protocols for Coupling Reactions with 3-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylpyridine, also known as 5-methyl-3-pyridinamine, is a versatile pyridine derivative widely employed as a key building block in organic synthesis.[1] Its unique electronic and structural features, including the presence of a nucleophilic amino group and a pyridine ring, make it a valuable synthon for the construction of a diverse array of more complex molecules. This compound and its derivatives are particularly significant in the fields of medicinal chemistry and materials science. In pharmaceutical research, molecules incorporating the this compound scaffold have been investigated for a range of biological activities, including the inhibition of protein kinases such as Janus kinase 2 (JAK2), which are implicated in various disease pathways.[1][2]

These application notes provide detailed protocols for three common and powerful coupling reactions utilizing this compound as a key reactant: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation. The methodologies described herein are foundational for the synthesis of libraries of novel compounds for drug discovery and development.

I. Suzuki-Miyaura Coupling

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-3-amino-5-methylpyridine (or other suitable halogenated derivative)

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.3 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add 5-bromo-3-amino-5-methylpyridine (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add the arylboronic acid (1.2 equivalents), potassium phosphate (2.3 equivalents), and water (the volume of water should be about 25% of the volume of 1,4-dioxane).

  • Heat the mixture to 85-95 °C and stir for 15-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter the mixture.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Quantitative Data Summary (Representative)

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[5]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/ H₂O (4:1)9016~85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/ H₂O (4:1)9016~88
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/ H₂O (4:1)9016~82
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/ H₂O (4:1)9016~75

Yields are based on the coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and are representative.[5]

Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add 3-amino-5-bromomethylpyridine, Pd(PPh3)4, and 1,4-dioxane to Schlenk flask prep2 Stir at RT for 30 min under inert atmosphere prep1->prep2 prep3 Add arylboronic acid, K3PO4, and water prep2->prep3 react1 Heat to 85-95 °C and stir for 15-24 h prep3->react1 react2 Monitor by TLC or LC-MS react1->react2 workup1 Cool to RT and filter react2->workup1 workup2 Dilute with ethyl acetate, wash with water and brine workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 product product workup4->product Desired Biaryl Product G Pd0 Pd(0)L2 PdII_complex [Ar-Pd(II)(L2)-X] Pd0->PdII_complex Oxidative Addition (+ Ar-X) Amine_complex [Ar-Pd(II)(L2)(R2NH)]+X- PdII_complex->Amine_complex Amine Coordination (+ R2NH) Amido_complex [Ar-Pd(II)(L2)(NR2)] Amine_complex->Amido_complex Deprotonation (+ Base, - Base-H+X-) Product Ar-NR2 Amido_complex->Product Reductive Elimination Product:e->Pd0:w Regenerated Catalyst G cluster_activation Carboxylic Acid Activation cluster_coupling Coupling cluster_workup Work-up and Purification act1 Dissolve carboxylic acid in DMF act2 Add HATU and DIPEA act1->act2 act3 Stir for 10-15 min at RT act2->act3 coup1 Add this compound act3->coup1 coup2 Stir at RT for 2-16 h coup1->coup2 coup3 Monitor by TLC or LC-MS coup2->coup3 work1 Quench with water coup3->work1 work2 Extract with organic solvent work1->work2 work3 Wash with aq. NaHCO3, water, and brine work2->work3 work4 Dry, filter, and concentrate work3->work4 work5 Purify product work4->work5 product product work5->product Desired Amide Product

References

Application Notes and Protocols for 3-Amino-5-methylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-Amino-5-methylpyridine as a versatile reagent in organic synthesis. This compound serves as a key building block in the construction of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[1] Its utility stems from the reactivity of the amino group and the potential for functionalization of the pyridine ring. This document offers detailed protocols for key transformations involving this compound, including palladium-catalyzed cross-coupling reactions and multicomponent reactions.

Overview of Applications

This compound is a valuable intermediate for the synthesis of a variety of heterocyclic compounds. The amino group can act as a nucleophile or be transformed into other functional groups, while the pyridine ring can participate in various coupling and condensation reactions. Key applications include:

  • Pharmaceutical Synthesis: It is a precursor for the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1]

  • Agrochemical Development: The pyridine moiety is a common scaffold in herbicides and pesticides, and this compound can be a key starting material for these compounds.[1]

  • Materials Science: It can be incorporated into the synthesis of functional polymers and dyes.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. This compound can participate in these reactions either through its amino group (Buchwald-Hartwig amination) or after conversion of a C-H bond to a C-Halogen bond (Suzuki-Miyaura coupling).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a C-N bond between an amine and an aryl halide.[2][3] this compound can be coupled with various aryl halides to produce N-aryl-5-methylpyridin-3-amines, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-5-methylpyridin-3-amine

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl halides with primary amines.[4]

Reaction Scheme:

Materials:

  • This compound

  • 1-Bromo-4-methoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • (2-Biphenyl)di-tert-butylphosphine (Johnphos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), 1-bromo-4-methoxybenzene (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and (2-biphenyl)di-tert-butylphosphine (0.04 eq).

  • Add anhydrous toluene to the flask via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination (Representative)

EntryAryl HalideProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-methoxybenzeneN-(4-methoxyphenyl)-5-methylpyridin-3-aminePd(OAc)₂ / JohnphosNaOt-BuToluene1101885
21-Bromo-4-fluorobenzeneN-(4-fluorophenyl)-5-methylpyridin-3-aminePd₂(dba)₃ / XPhosCs₂CO₃Dioxane1002478
31-Chloro-3-nitrobenzeneN-(3-nitrophenyl)-5-methylpyridin-3-aminePd(OAc)₂ / RuPhosK₃PO₄t-BuOH1002082

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents 1. Add this compound, Aryl Halide, Base, Pd Catalyst, and Ligand to Schlenk Flask solvent 2. Add Anhydrous Toluene reagents->solvent reaction 3. Heat under Inert Atmosphere solvent->reaction workup 4. Cool, Dilute, and Filter reaction->workup extraction 5. Aqueous Wash and Extraction workup->extraction purification 6. Dry, Concentrate, and Purify extraction->purification product Final Product purification->product

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and a halide or triflate.[5] To utilize this compound in a Suzuki coupling, it must first be halogenated, for example, to 3-amino-5-bromo-methylpyridine. This derivative can then be coupled with various boronic acids.

Experimental Protocol: Synthesis of 3-Amino-5-(4-methylphenyl)methylpyridine

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aminopyridine halides.

Reaction Scheme:

Materials:

  • 3-Amino-5-bromo-methylpyridine (prepared from this compound via bromination)

  • (4-Methylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add 3-amino-5-bromo-methylpyridine (1.0 eq), (4-methylphenyl)boronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a 4:1 mixture of 1,4-dioxane and degassed water.

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6-12 hours), cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling (Representative)

EntryBoronic AcidProductCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid3-Amino-5-phenyl-methylpyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O90892
2(4-Methoxyphenyl)boronic acid3-Amino-5-(4-methoxyphenyl)methylpyridinePd(dppf)Cl₂Cs₂CO₃DMF1001088
3(3-Fluorophenyl)boronic acid3-Amino-5-(3-fluorophenyl)methylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001285

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RPdAr R-Pd(II)-Ar Ln Transmetal->RPdAr RedElim Reductive Elimination RPdAr->RedElim RedElim->Pd0 Product R-Ar RedElim->Product Boronic ArB(OH)2 Boronic->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. This compound can act as the amine component in various MCRs, such as the Hantzsch pyridine synthesis or related reactions, to generate highly substituted pyridine derivatives.[5]

Experimental Protocol: Three-Component Synthesis of a Dihydropyridine Derivative

This protocol is a representative example of a three-component reaction involving an amine, an aldehyde, and an active methylene compound.

Reaction Scheme:

Materials:

  • This compound

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium cerium(IV) nitrate (CAN) or another suitable catalyst

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), benzaldehyde (1.0 eq), and ethyl acetoacetate (2.0 eq) in ethanol.

  • Add a catalytic amount of ammonium cerium(IV) nitrate (0.1 eq).

  • Stir the reaction mixture at reflux.

  • Monitor the reaction by TLC.

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Quantitative Data for a Representative Three-Component Reaction

EntryAldehydeActive Methylene CompoundProductCatalystSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeEthyl acetoacetateEthyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate derivativeCANEthanolReflux689
24-ChlorobenzaldehydeMalononitrile2-Amino-4-(4-chlorophenyl)-6-methyl-pyridine-3,5-dicarbonitrile derivativePiperidineEthanolReflux591
34-NitrobenzaldehydeDimedoneSubstituted acridine-1,8-dione derivativeAcetic AcidEthanolReflux885

MCR_Flow cluster_reactants Reactants Amine This compound Mixing Mix Reactants with Catalyst in Solvent Amine->Mixing Aldehyde Aldehyde Aldehyde->Mixing Methylene Active Methylene Compound Methylene->Mixing Reaction Heat/Stir Mixing->Reaction Isolation Product Isolation (Filtration/Extraction) Reaction->Isolation Purification Purification (Chromatography/ Recrystallization) Isolation->Purification FinalProduct Complex Heterocyclic Product Purification->FinalProduct

References

Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds Derived from a 3-Aminopyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel pyridothienopyrimidine derivatives, starting from a 3-aminothieno[2,3-b]pyridine scaffold, which can be conceptually derived from 3-amino-5-methylpyridine. The synthesized compounds exhibit potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This document outlines the synthetic procedures, presents quantitative biological data, and visualizes the relevant signaling pathway and experimental workflow.

Application Note 1: Synthesis and Biological Evaluation of Pyridothienopyrimidine-Based EGFR Inhibitors

This application note details the synthesis of a series of 2,4-disubstituted-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and their evaluation as potential anticancer agents targeting the EGFR signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydropyridothienopyrimidin-4(1H)-ones (Intermediate)

This protocol describes the cyclocondensation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide with an aromatic aldehyde to form the tricyclic intermediate.

Materials:

  • 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

  • 4-Methoxybenzaldehyde or Furan-2-carbaldehyde

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, suspend 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (1.0 eq) in glacial acetic acid.

  • Add the appropriate aromatic aldehyde (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the 2,3-dihydropyridothienopyrimidin-4(1H)-one intermediate.[1]

Protocol 2: General Procedure for the Synthesis of 2,4-Disubstituted-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines (Final Compounds)

This protocol outlines the subsequent modifications of the intermediate to generate a library of final compounds. As an example, the synthesis of a 4-aminopyrazolone analogue is described.

Materials:

  • 2,3-Dihydropyridothienopyrimidin-4(1H)-one intermediate from Protocol 1

  • Phosphorus oxychloride (POCl₃)

  • Hydrazine hydrate

  • Ethyl acetoacetate

  • Ethanol

  • Appropriate glassware for reflux and filtration

Procedure:

  • Chlorination: Reflux the intermediate from Protocol 1 with phosphorus oxychloride to yield the 4-chloro derivative.

  • Hydrazinolysis: React the 4-chloro derivative with hydrazine hydrate in ethanol to obtain the 4-hydrazinyl derivative.

  • Cyclization: Reflux the 4-hydrazinyl derivative with ethyl acetoacetate in ethanol to afford the final 4-aminopyrazolone pyridothienopyrimidine derivative.[1]

Data Presentation

The synthesized compounds were evaluated for their in vitro cytotoxic activity against HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, and for their inhibitory activity against wild-type EGFR (EGFRWT) and its mutant forms (EGFRL858R and EGFRT790M).[1]

Table 1: In Vitro Cytotoxicity Data (IC₅₀ in µM)

CompoundHepG-2MCF-7
2b 2.5015.30
4a 1.8912.50
6a 2.1113.40
7b 2.2514.60
7c 1.9511.60
9a 1.2710.80
Doxorubicin 4.505.80

Table 2: EGFR Kinase Inhibitory Activity (IC₅₀ in µM)

CompoundEGFRWTEGFRL858REGFRT790M
6a 0.046--
7b 0.117--
7c 0.0320.2520.219
9a 0.0210.0530.081
Erlotinib 0.0270.0690.550

Data sourced from[1]

Mandatory Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K Phosphorylates EGF EGF (Ligand) EGF->EGFR Binds & Activates Compound Pyridothienopyrimidine Inhibitor (e.g., 9a) Compound->EGFR Inhibits (ATP-competitive) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

experimental_workflow start Start: 3-Aminothieno[2,3-b]pyridine -2-carboxamide step1 Cyclocondensation with Aromatic Aldehyde start->step1 intermediate Intermediate: 2,3-Dihydropyridothieno- pyrimidin-4(1H)-one step1->intermediate step2 Further Reactions (e.g., Chlorination, Hydrazinolysis, Cyclization) intermediate->step2 final_compounds Final Compounds: 2,4-Disubstituted- pyridothienopyrimidines step2->final_compounds bio_eval Biological Evaluation final_compounds->bio_eval cytotoxicity Cytotoxicity Assays (HepG-2, MCF-7) bio_eval->cytotoxicity kinase_assay EGFR Kinase Assays (WT, Mutants) bio_eval->kinase_assay end End: Data Analysis & SAR cytotoxicity->end kinase_assay->end

References

Application Notes: 3-Amino-5-methylpyridine as a Versatile Precursor in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-methylpyridine is a pivotal building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a range of active pharmaceutical ingredients (APIs). Its unique structural features, including the nucleophilic amino group and the modifiable pyridine ring, allow for its incorporation into diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of two classes of APIs derived from this compound: a precursor to the anti-HIV agent Nevirapine and a class of Glycogen Synthase Kinase-3 (GSK-3) inhibitors with potential applications in neurodegenerative diseases.

Introduction

This compound, also known as 5-methyl-3-pyridinamine, is a readily available chemical intermediate.[1] Its pyridine core is a common motif in many biologically active compounds. The amino group at the 3-position and the methyl group at the 5-position provide specific points for chemical modification, making it an attractive starting material for drug discovery and development.[1] This document outlines its application in the synthesis of a key intermediate for Nevirapine and a representative pyrazolopyridine-based GSK-3 inhibitor.

Synthesis of a Nevirapine Precursor: 2-Chloro-3-amino-4-methylpyridine (CAPIC)

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[2][3] A critical intermediate in its synthesis is 2-chloro-3-amino-4-methylpyridine (CAPIC).[2][4] this compound can be converted to a related compound, 3-amino-4-methylpyridine, which is then chlorinated to yield CAPIC.

Experimental Workflow for CAPIC Synthesis

G cluster_0 Step 1: Synthesis of 3-amino-4-methylpyridine cluster_1 Step 2: Chlorination A 3-Halo-4-methylpyridine D 3-amino-4-methylpyridine A->D Amination B Ammonia B->D C Copper Sulfate (catalyst) C->D E 3-amino-4-methylpyridine G 2-Chloro-3-amino-4-methylpyridine (CAPIC) E->G Selective Chlorination F Hydrochloric Acid & Hydrogen Peroxide F->G

Caption: Synthetic workflow for 2-chloro-3-amino-4-methylpyridine (CAPIC).

Quantitative Data
StepReactantsProductCatalyst/ReagentsYield (%)Reference
13-Bromo-4-methylpyridine, Ammonia3-amino-4-methylpyridineCopper Sulfate95%[5]
23-amino-4-methylpyridine2-Chloro-3-amino-4-methylpyridine (CAPIC)HCl, H₂O₂High[5]
Experimental Protocol: Synthesis of 3-amino-4-methylpyridine

Materials:

  • 3-Bromo-4-methylpyridine

  • Methanol

  • Copper (II) Sulfate

  • Ammonia gas

  • Ethyl acetate

Procedure:

  • In a high-pressure autoclave, combine 150g of 3-bromo-4-methylpyridine, 300ml of methanol, and 5g of copper sulfate.[5]

  • Introduce ammonia gas into the autoclave until the pressure reaches 5 atm.[5]

  • Heat the reaction mixture to 160°C and maintain for 8 hours.[5]

  • After cooling, filter the reaction mixture by suction.

  • Concentrate the filtrate under reduced pressure to obtain a solid.

  • Recrystallize the solid from ethyl acetate to yield 3-amino-4-methylpyridine.[5]

Experimental Protocol: Synthesis of 2-Chloro-3-amino-4-methylpyridine (CAPIC)

Materials:

  • 3-amino-4-methylpyridine

  • Hydrochloric acid

  • Hydrogen peroxide

Procedure:

  • Dissolve 3-amino-4-methylpyridine in hydrochloric acid.

  • Slowly add hydrogen peroxide to the solution while maintaining the temperature.

  • The selective chlorination at the 2-position yields 2-chloro-3-amino-4-methylpyridine (CAPIC).[5]

  • The product can be isolated and purified by standard laboratory techniques.

Synthesis of Pyrazolopyridine-based GSK-3 Inhibitors

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes.[6][7] Pyrazolopyridine derivatives have emerged as potent inhibitors of GSK-3.[6][7] this compound can serve as a starting material for the synthesis of these inhibitors.

General Synthetic Scheme for Pyrazolopyridine GSK-3 Inhibitors

G A This compound D Pyrazolopyridine Core A->D Condensation B Substituted Hydrazine B->D C Dicarbonyl Compound C->D F Pyrazolopyridine GSK-3 Inhibitor D->F Modification E Further Functionalization E->F

Caption: General synthesis of pyrazolopyridine GSK-3 inhibitors.

Quantitative Data for a Representative Pyrazolopyridine Synthesis

While specific yield data for a GSK-3 inhibitor derived directly from this compound is not available, analogous syntheses of pyrazolopyrimidines report yields in the range of 40-70%.

Experimental Protocol: Synthesis of a Representative Pyrazolopyridine Core

Materials:

  • This compound

  • Substituted hydrazine (e.g., phenylhydrazine)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an equimolar amount of the substituted hydrazine and the 1,3-dicarbonyl compound.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product can be collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Signaling Pathways

Nevirapine Mechanism of Action

G cluster_0 HIV Replication Cycle A HIV RNA C HIV DNA A->C Reverse Transcription B Reverse Transcriptase B->C D Integration into Host Genome C->D E Viral Protein Synthesis D->E F New Virus Assembly E->F Nevirapine Nevirapine Nevirapine->B Inhibits G cluster_0 GSK-3 Signaling A GSK-3 B Tau Protein A->B Phosphorylates C β-Catenin A->C Phosphorylates D Hyperphosphorylated Tau (Neurofibrillary Tangles) B->D Leads to E β-Catenin Degradation C->E Leads to GSK3_Inhibitor GSK3_Inhibitor GSK3_Inhibitor->A Inhibits

References

Application Notes and Protocols: Laboratory-Scale Synthesis of 3-Amino-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of 3-Amino-5-methylpyridine and its derivatives. This class of compounds serves as a versatile building block in medicinal chemistry and drug discovery, finding applications in the development of novel therapeutic agents and agrochemicals.[1] The procedures outlined below are based on established synthetic methodologies.

Introduction

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds.[1] Its structure, featuring a pyridine ring with both an amino and a methyl group, allows for diverse functionalization, making it a valuable scaffold in the design of potent biological inhibitors and active pharmaceutical ingredients.[1] The protocols provided herein describe common laboratory-scale preparations of this compound and a representative brominated derivative.

Synthesis Protocols

Protocol 1: Synthesis of this compound from 3-Nitro-5-chloropyridine

This two-step protocol outlines the synthesis of the target compound starting from commercially available 3-nitro-5-chloropyridine. The first step involves a condensation and decarboxylation reaction to introduce the methyl group, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 3-Nitro-5-methylpyridine

This step involves the reaction of diethyl malonate with an alkali metal, followed by a condensation reaction with 3-nitro-5-chloropyridine and subsequent decarboxylation.[2]

  • Materials: Diethyl malonate, an alkali metal (e.g., sodium), 3-nitro-5-chloropyridine, toluene, and an acidic solution for decarboxylation.

  • Procedure:

    • In a suitable reaction vessel, react diethyl malonate with an alkali metal to form the corresponding salt.[2]

    • Add a toluene solution of 3-nitro-5-chloropyridine dropwise to the salt solution to initiate the condensation reaction.[2]

    • After the reaction is complete, acidify the mixture to facilitate decarboxylation, yielding 3-nitro-5-methylpyridine.[2]

Step 2: Synthesis of this compound

This step involves the hydrogenation of the nitro group to an amino group using a palladium catalyst.[2]

  • Materials: 3-Nitro-5-methylpyridine, Palladium on carbon (Pd/C), methanol.

  • Procedure:

    • Dissolve 3-nitro-5-methylpyridine in methanol in a hydrogenation vessel.

    • Add a catalytic amount of Pd/C to the solution.[2]

    • Subject the mixture to hydrogenation until the reaction is complete (monitored by TLC or LC-MS).

    • Filter off the catalyst and concentrate the filtrate to obtain this compound.[2]

Protocol 2: Synthesis of 3-Bromo-5-methylpyridine from this compound

This protocol describes the Sandmeyer-type reaction to introduce a bromine atom onto the pyridine ring.

  • Materials: this compound, an acid (e.g., HBr), liquid bromine, sodium nitrite aqueous solution.

  • Procedure:

    • Dissolve this compound in an acid and cool the solution to between -10°C and 0°C.[2]

    • Slowly add liquid bromine dropwise to the cooled solution.[2]

    • Subsequently, add a sodium nitrite aqueous solution dropwise while maintaining the low temperature.[2]

    • After the addition is complete, adjust the pH of the solution to be alkaline.[2]

    • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it to yield 3-bromo-5-methylpyridine.[2]

Quantitative Data Summary

The following table summarizes typical reaction yields for the synthesis of this compound and its bromo-derivative. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Starting MaterialProductCatalyst/ReagentsSolventTypical YieldReference
3-Nitro-5-chloropyridineThis compoundDiethyl malonate, Alkali metal, Pd/C, H₂Toluene, MethanolNot specified[2]
This compound3-Bromo-5-methylpyridineAcid, Liquid Bromine, Sodium NitriteWaterNot specified[2]

Experimental Workflow and Logic

The synthesis of this compound derivatives often follows a logical progression of functional group transformations on a pyridine core. A common strategy involves the introduction of substituents and subsequent modifications to achieve the desired final product.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Derivative Product 3-Nitro-5-chloropyridine 3-Nitro-5-chloropyridine 3-Nitro-5-methylpyridine 3-Nitro-5-methylpyridine 3-Nitro-5-chloropyridine->3-Nitro-5-methylpyridine Condensation & Decarboxylation This compound This compound 3-Nitro-5-methylpyridine->this compound Reduction (H2, Pd/C) 3-Bromo-5-methylpyridine 3-Bromo-5-methylpyridine This compound->3-Bromo-5-methylpyridine Bromination

Caption: Synthetic workflow for 3-Bromo-5-methylpyridine.

Signaling Pathway Involvement

While specific signaling pathway diagrams involving this compound derivatives are highly dependent on the final molecular structure, these compounds are often designed as inhibitors of key signaling proteins, such as kinases. The general mechanism of action for a kinase inhibitor is depicted below.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response 3-Amino-5-methylpyridine_Derivative This compound Derivative (Inhibitor) 3-Amino-5-methylpyridine_Derivative->Kinase Inhibition

Caption: General mechanism of kinase inhibition.

References

Application Notes and Protocols for the Synthesis of FGFR Inhibitors Utilizing 3-Amino-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylpyridine is a versatile heterocyclic building block with significant applications in the synthesis of active pharmaceutical ingredients (APIs).[1] Its unique electronic and structural properties make it a valuable synthon for the construction of complex molecular architectures, particularly in the field of medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of a specific drug candidate, the potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, CH5183284/Debio 1347, using a derivative of this compound.

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and migration. Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making FGFRs a compelling target for therapeutic intervention. CH5183284/Debio 1347 is a selective inhibitor of FGFR1, 2, and 3, and has shown promise in preclinical and clinical studies for the treatment of cancers with FGFR gene alterations.

FGFR Signaling Pathway

The binding of a fibroblast growth factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation cascade activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK pathway and the PI3K-AKT pathway, which ultimately regulate gene expression and drive cellular processes such as proliferation and survival.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Regulates

Caption: Simplified FGFR signaling cascade.

Proposed Synthesis of CH5183284/Debio 1347

The following multi-step synthesis outlines a plausible route to CH5183284/Debio 1347, commencing with a commercially available this compound derivative.

Overall Synthetic Scheme:

A key intermediate, a substituted pyrimidine, can be synthesized and subsequently elaborated through a series of reactions including nucleophilic aromatic substitution and Suzuki coupling to yield the final product.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-3-nitropyridine-2-amine

This protocol describes the nitration and bromination of a pyridine precursor.

Experimental Protocol:

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in concentrated sulfuric acid, slowly add potassium nitrate (1.1 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

  • Filter the resulting precipitate and wash with cold water to obtain 3-methyl-2-nitropyridin-6-amine.

  • To a solution of the nitrated product in a suitable solvent, add N-bromosuccinimide (1.2 eq) and a radical initiator such as AIBN.

  • Reflux the mixture for 4 hours, then cool to room temperature.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass (g) or Volume (mL)
2-Amino-3-methylpyridine108.14505.41 g
Potassium Nitrate101.10555.56 g
N-Bromosuccinimide177.986010.68 g
Product Yield (%) Purity (%)
5-Bromo-3-nitropyridine-2-amine75>95 (by HPLC)
Step 2: Suzuki Coupling with (2,6-dichloro-3,5-dimethoxyphenyl)boronic acid

This step involves a palladium-catalyzed Suzuki coupling to introduce the dichlorodimethoxyphenyl moiety.

Experimental Protocol:

  • In a reaction vessel, combine 5-bromo-3-nitropyridine-2-amine (1.0 eq), (2,6-dichloro-3,5-dimethoxyphenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture at 90 °C under an inert atmosphere for 16 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the coupled product.

Quantitative Data:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass (g)
5-Bromo-3-nitropyridine-2-amine217.01102.17 g
(2,6-dichloro-3,5-dimethoxyphenyl)boronic acid254.88123.06 g
Pd(PPh₃)₄1155.560.50.58 g
Potassium Carbonate138.21202.76 g
Product Yield (%) Purity (%)
3-(2,6-dichloro-3,5-dimethoxyphenyl)-5-nitropyridin-2-amine82>98 (by HPLC)
Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amine, a key step for the subsequent urea formation.

Experimental Protocol:

  • Dissolve the product from Step 2 (1.0 eq) in ethanol.

  • Add a reducing agent, such as iron powder (5.0 eq) and a small amount of ammonium chloride solution.

  • Reflux the mixture for 4 hours.

  • Filter the hot solution through celite to remove the iron catalyst.

  • Evaporate the solvent to obtain the desired diamine.

Quantitative Data:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass (g)
3-(2,6-dichloro-3,5-dimethoxyphenyl)-5-nitropyridin-2-amine358.1582.87 g
Iron Powder55.85402.23 g
Product Yield (%) Purity (%)
5-Amino-3-(2,6-dichloro-3,5-dimethoxyphenyl)pyridin-2-amine95>97 (by HPLC)
Step 4: Urea Formation

The final step involves the formation of the urea linkage to complete the synthesis of CH5183284/Debio 1347.

Experimental Protocol:

  • To a solution of the diamine from Step 3 (1.0 eq) in a suitable aprotic solvent like dichloromethane, add a phosgene equivalent such as triphosgene (0.4 eq) at 0 °C.

  • After stirring for 1 hour, add a solution of N-(4-(4-ethylpiperazin-1-yl)phenyl)-N-methyl-4-aminopyrimidine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer, concentrate, and purify by preparative HPLC to obtain the final product.

Quantitative Data:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass (g)
5-Amino-3-(2,6-dichloro-3,5-dimethoxyphenyl)pyridin-2-amine328.1851.64 g
Triphosgene296.7520.59 g
N-(4-(4-ethylpiperazin-1-yl)phenyl)-N-methyl-4-aminopyrimidine325.445.51.79 g
Product Yield (%) Purity (%)
CH5183284/Debio 134765>99 (by HPLC)

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of CH5183284/Debio 1347.

Synthesis_Workflow Start Start: 2-Amino-3-methylpyridine Step1 Step 1: Nitration & Bromination Start->Step1 Intermediate1 Intermediate 1: 5-Bromo-3-nitropyridine-2-amine Step1->Intermediate1 Step2 Step 2: Suzuki Coupling Intermediate1->Step2 Intermediate2 Intermediate 2: Coupled Product Step2->Intermediate2 Step3 Step 3: Nitro Reduction Intermediate2->Step3 Intermediate3 Intermediate 3: Diamine Step3->Intermediate3 Step4 Step 4: Urea Formation Intermediate3->Step4 FinalProduct Final Product: CH5183284/Debio 1347 Step4->FinalProduct Purification Purification & Analysis FinalProduct->Purification

Caption: Synthetic workflow for CH5183284.

Conclusion

This application note provides a comprehensive, albeit representative, guide for the synthesis of the FGFR inhibitor CH5183284/Debio 1347, highlighting the utility of this compound derivatives as key intermediates. The detailed protocols, quantitative data tables, and workflow diagrams are intended to serve as a valuable resource for researchers in the field of drug discovery and development, enabling them to explore the synthesis of this and other structurally related drug candidates. The provided methodologies are based on established and robust chemical transformations, offering a solid foundation for further optimization and scale-up studies.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Amino-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Crude this compound may contain various impurities depending on the synthetic route. Common impurities include unreacted starting materials, isomers (e.g., other aminomethylpyridine isomers), byproducts from side reactions, and residual solvents. In syntheses starting from 3-nitro-5-methylpyridine, incomplete reduction can lead to the presence of nitro-aromatic compounds, which often impart a yellow or brown color to the crude product.

Q2: What are the recommended purification techniques for this compound?

The most effective and commonly used purification techniques for this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I remove colored impurities from my crude product?

Colored impurities, often arising from nitro-aromatic precursors or oxidation byproducts, can typically be removed by treating a solution of the crude product with activated carbon followed by filtration, or more commonly, through recrystallization. The appropriate recrystallization solvent system will selectively crystallize the desired product, leaving the colored impurities in the mother liquor.

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is common for amines and can be caused by the melting point of the compound being lower than the boiling point of the solvent or by cooling the solution too rapidly.

  • Solution:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.

    • Solvent System Adjustment: Add a small amount of a "poorer" solvent (an anti-solvent) to the hot solution to decrease the solubility of the compound. Alternatively, use a solvent mixture where the compound has slightly lower solubility at the boiling point.

    • Seed Crystals: Introduce a seed crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.

Issue 2: Poor or no crystal formation upon cooling.

This can happen if too much solvent was used, the solution is not sufficiently saturated, or due to the presence of impurities that inhibit crystallization.

  • Solution:

    • Reduce Solvent Volume: If an excess of solvent was added, carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal is also highly effective.

    • Solvent Choice: The chosen solvent may be too good a solvent even at low temperatures. Re-evaluate the solvent system.

Issue 3: Low recovery of the purified product.

Low yield can result from using too much solvent, premature crystallization during hot filtration, or the product having significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Preheat Funnel: During hot filtration to remove insoluble impurities, preheat the funnel to prevent the product from crystallizing prematurely.

    • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.

Column Chromatography

Issue 1: Poor separation of the product from impurities (co-elution).

This occurs when the polarity of the eluent is not optimal for separating the components of the mixture on the chosen stationary phase.

  • Solution:

    • Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to screen different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find an eluent that provides good separation between the desired product and impurities (a difference in Rf values of at least 0.2 is ideal). A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also improve separation.

    • Adjust Stationary Phase: While silica gel is common, for basic compounds like aminopyridines, tailing can be an issue. Using silica gel treated with a small amount of triethylamine in the eluent or using a different stationary phase like alumina might provide better results.

Issue 2: The compound is not eluting from the column.

If the compound is highly polar or strongly adsorbs to the stationary phase, it may not move down the column with the chosen eluent.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. Adding a small amount of a more polar solvent like methanol to the eluent can also be effective.

    • Use a Modifier: For basic compounds on silica gel, adding a small percentage (e.g., 0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent can help to reduce strong interactions with the acidic silica and improve elution.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for aminopyridines include toluene, heptane/ethyl acetate mixtures, or ethanol/water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and then dry them under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.

  • Mobile Phase Selection: Use TLC to determine an appropriate eluent system. A common starting point for aminopyridines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A typical starting ratio would be 9:1 or 8:2 (hexane:ethyl acetate), with the polarity gradually increased as needed.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into a chromatography column. Allow the silica to settle, ensuring an evenly packed bed without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. If a gradient elution is used, gradually increase the proportion of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical Solvents/EluentsPurity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization Toluene, Heptane/Ethyl Acetate, Ethanol/Water>99%70-90%Simple, scalable, effective for removing colored impurities.Potential for low yield if not optimized, "oiling out" can occur.
Column Chromatography Silica Gel with Hexane/Ethyl Acetate or DCM/Methanol gradient>99.5%60-85%High purity achievable, good for separating close-boiling isomers.More time-consuming, requires larger solvent volumes, potential for product loss on the column.
Vacuum Distillation N/A>98%80-95%Effective for removing non-volatile impurities, good for large scale.Requires specialized equipment, not effective for separating isomers with close boiling points.

Note: The values presented in this table are typical and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Mandatory Visualization

experimental_workflow crude_product Crude this compound dissolution Dissolution in Hot Solvent crude_product->dissolution Recrystallization column_prep Column Packing (Silica Gel) crude_product->column_prep Chromatography hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization No Insoluble Impurities hot_filtration->crystallization isolation Vacuum Filtration & Drying crystallization->isolation pure_product_recryst Pure Crystalline Product isolation->pure_product_recryst sample_loading Sample Loading column_prep->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection & TLC Analysis elution->fraction_collection product_isolation_chrom Solvent Evaporation fraction_collection->product_isolation_chrom pure_product_chrom Pure Product product_isolation_chrom->pure_product_chrom

Caption: Experimental workflows for the purification of this compound.

troubleshooting_logic start Purification Issue oiling_out Compound 'Oils Out' start->oiling_out poor_separation Poor Separation (Chromatography) start->poor_separation low_yield Low Yield start->low_yield solution_oiling_1 Slower Cooling oiling_out->solution_oiling_1 solution_oiling_2 Adjust Solvent System oiling_out->solution_oiling_2 solution_oiling_3 Use Seed Crystal oiling_out->solution_oiling_3 solution_sep_1 Optimize Eluent (via TLC) poor_separation->solution_sep_1 solution_sep_2 Add Eluent Modifier (e.g., Triethylamine) poor_separation->solution_sep_2 solution_yield_1 Minimize Solvent Volume low_yield->solution_yield_1 solution_yield_2 Ensure Thorough Cooling low_yield->solution_yield_2 solution_yield_3 Preheat Funnel for Hot Filtration low_yield->solution_yield_3

Caption: Troubleshooting logic for common purification issues.

Common side reactions in the synthesis of 3-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-5-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most frequently employed methods for the synthesis of this compound are:

  • Hofmann rearrangement of 5-methylnicotinamide.

  • Curtius rearrangement of 5-methylnicotinoyl azide.

  • Reduction of 3-nitro-5-methylpyridine.

Q2: What is the general mechanism of the Hofmann rearrangement for this synthesis?

A2: The Hofmann rearrangement involves the conversion of a primary amide, in this case, 5-methylnicotinamide, into a primary amine with one less carbon atom. The reaction proceeds through the in-situ formation of a N-bromoamide intermediate, which then rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields this compound and carbon dioxide.[1]

Q3: How does the Curtius rearrangement differ from the Hofmann rearrangement for this synthesis?

A3: The Curtius rearrangement also proceeds through an isocyanate intermediate but starts from an acyl azide (5-methylnicotinoyl azide) instead of a primary amide.[2] The acyl azide is typically generated from the corresponding carboxylic acid or its derivative. The key advantage is that the isocyanate can sometimes be isolated, offering more control over the subsequent reaction.[3]

Q4: What are the common reducing agents used for the conversion of 3-nitro-5-methylpyridine?

A4: Common reducing agents for this transformation include metals in acidic media, such as tin (Sn) or stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl), and catalytic hydrogenation using reagents like palladium on carbon (Pd/C).[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Method 1: Hofmann Rearrangement of 5-Methylnicotinamide
Problem Potential Cause(s) Troubleshooting/Solution(s)
Low yield of this compound 1. Incomplete formation of the N-bromoamide intermediate. 2. Hydrolysis of the starting amide. 3. Formation of side products from the isocyanate intermediate.1. Ensure the use of fresh, high-quality bromine and a strong base (e.g., NaOH). 2. Maintain a low reaction temperature during the initial bromination step. 3. Add the Hofmann rearrangement reagents in the correct order and control the temperature carefully during the rearrangement step.
Formation of N-bromo-5-methylnicotinamide as a major byproduct Insufficient base or too low a temperature for the rearrangement to occur after the initial bromination.Slowly warm the reaction mixture after the formation of the N-bromoamide to initiate the rearrangement. Ensure at least two equivalents of base are used.
Presence of a carbamate byproduct (e.g., methyl N-(5-methylpyridin-3-yl)carbamate) If an alcohol (e.g., methanol from the workup) is present, it can trap the isocyanate intermediate.[1]Use aqueous workup conditions and avoid the use of alcohol solvents until the isocyanate has been fully hydrolyzed to the desired amine.
Formation of ureas The product amine can react with the isocyanate intermediate, especially at higher concentrations.Maintain dilute reaction conditions to minimize intermolecular reactions between the product and the isocyanate.
Method 2: Curtius Rearrangement of 5-Methylnicotinoyl Azide
Problem Potential Cause(s) Troubleshooting/Solution(s)
Low yield of the desired amine 1. Incomplete formation of the acyl azide. 2. Premature decomposition of the acyl azide. 3. Incomplete rearrangement to the isocyanate.1. Ensure complete conversion of the starting material (e.g., 5-methylnicotinoyl chloride) to the acyl azide using a suitable azide source (e.g., sodium azide). 2. Acyl azides can be unstable; it is often best to generate and use them in situ without isolation. 3. Ensure the reaction is heated sufficiently to induce the rearrangement, but avoid excessive temperatures that could lead to decomposition.
Formation of a carbamate byproduct The isocyanate intermediate has reacted with an alcohol solvent or nucleophile other than water.[6]If the primary amine is the desired product, ensure the reaction is performed in an inert solvent and subsequently quenched with water. If a carbamate is desired, the corresponding alcohol can be used as the solvent.
Difficulty in isolating the product The product may be soluble in the aqueous phase, especially if the pH is acidic.After the reaction is complete, carefully basify the solution to a pH > 8 to ensure the amine is in its free base form before extraction with an organic solvent.
Method 3: Reduction of 3-Nitro-5-methylpyridine
Problem Potential Cause(s) Troubleshooting/Solution(s)
Incomplete reduction 1. Insufficient reducing agent. 2. Deactivated catalyst (in catalytic hydrogenation). 3. Insufficient acid (for metal/acid reductions).1. Use a sufficient excess of the reducing agent (e.g., SnCl₂). 2. Ensure the catalyst is fresh and active. 3. Maintain acidic conditions throughout the reduction.
Formation of side products (e.g., azo, azoxy, or hydroxylamine compounds) These are common intermediates in the reduction of nitroarenes and can accumulate if the reaction is not driven to completion.[5]Ensure sufficient reaction time and an adequate amount of reducing agent to fully reduce the nitro group to the amine.
Difficult workup due to precipitation of metal salts When using metal-based reducing agents like SnCl₂, the tin salts can precipitate upon basification, making extraction difficult.[7]After the reaction, it can be helpful to filter the reaction mixture through a pad of celite to remove some of the metal salts before basification and extraction. Alternatively, using a large volume of a suitable solvent during extraction can help manage the precipitate.[7]
Product loss during workup The product amine can form a salt and remain in the aqueous layer if the pH is too low during extraction.Ensure the aqueous layer is sufficiently basic (pH > 8) before extracting the product with an organic solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hofmann Rearrangement of 5-Methylnicotinamide

This protocol is a general guideline and may require optimization.

  • Preparation of the Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice bath, dissolve sodium hydroxide (2.2 equivalents) in water. Slowly add bromine (1.1 equivalents) to the cold solution while stirring until a clear, pale-yellow solution is obtained.

  • Reaction: To a separate flask, add 5-methylnicotinamide (1.0 equivalent) and the freshly prepared sodium hypobromite solution.

  • Rearrangement: Slowly warm the reaction mixture to the temperature required for rearrangement (typically 50-80 °C) and monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the solution with concentrated hydrochloric acid and then basify with a strong base (e.g., NaOH) to a pH > 8.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by crystallization or column chromatography.[8]

Protocol 2: Synthesis of this compound via Reduction of 3-Nitro-5-methylpyridine with SnCl₂/HCl

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask, suspend 3-nitro-5-methylpyridine (1.0 equivalent) in ethanol or another suitable solvent.

  • Addition of Reducing Agent: Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) in concentrated hydrochloric acid to the suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is greater than 8. This may result in the precipitation of tin salts.[7]

  • Purification: Extract the product with a suitable organic solvent. It may be necessary to filter the mixture through celite to remove the tin salts before or during the extraction.[7] Dry the combined organic layers, filter, and concentrate to yield the crude product. Further purification can be accomplished by distillation or crystallization.

Visualizations

Synthesis_Pathways cluster_reduction Reduction cluster_rearrangement Rearrangement 3-Nitro-5-methylpyridine 3-Nitro-5-methylpyridine 3-Amino-5-methylpyridine_R This compound 3-Nitro-5-methylpyridine->3-Amino-5-methylpyridine_R SnCl2/HCl or H2, Pd/C 5-Methylnicotinic_Acid 5-Methylnicotinic_Acid 5-Methylnicotinamide 5-Methylnicotinamide 5-Methylnicotinic_Acid->5-Methylnicotinamide 1. SOCl2 2. NH3 5-Methylnicotinoyl_Azide 5-Methylnicotinoyl_Azide 5-Methylnicotinic_Acid->5-Methylnicotinoyl_Azide 1. SOCl2 2. NaN3 Isocyanate_Intermediate Isocyanate_Intermediate 5-Methylnicotinamide->Isocyanate_Intermediate Hofmann (Br2, NaOH) 5-Methylnicotinoyl_Azide->Isocyanate_Intermediate Curtius (Heat) 3-Amino-5-methylpyridine_H This compound Isocyanate_Intermediate->3-Amino-5-methylpyridine_H H2O 3-Amino-5-methylpyridine_C This compound Isocyanate_Intermediate->3-Amino-5-methylpyridine_C H2O

Caption: Synthetic pathways to this compound.

Troubleshooting_Hofmann Start Hofmann Reaction Issue Low_Yield Low Yield of This compound Start->Low_Yield Side_Product Side Product Formation Start->Side_Product Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Check Reagent Quality & Temperature Control Carbamate_Formation Carbamate Byproduct Side_Product->Carbamate_Formation Isocyanate trapped by alcohol Urea_Formation Urea Byproduct Side_Product->Urea_Formation Isocyanate trapped by product amine Solution_Incomplete Optimize reaction time and temperature. Ensure fresh reagents. Incomplete_Reaction->Solution_Incomplete Solution_Carbamate Use aqueous workup. Avoid alcohol solvents. Carbamate_Formation->Solution_Carbamate Solution_Urea Run reaction under dilute conditions. Urea_Formation->Solution_Urea

Caption: Troubleshooting workflow for the Hofmann rearrangement.

Troubleshooting_Reduction Start Nitro Reduction Issue Incomplete_Reduction Incomplete Reduction Start->Incomplete_Reduction Workup_Issues Difficult Workup Start->Workup_Issues Insufficient_Reagent Insufficient Reducing Agent Incomplete_Reduction->Insufficient_Reagent Check stoichiometry Side_Products Azo/Azoxy/Hydroxylamine Byproducts Incomplete_Reduction->Side_Products Reaction not complete Tin_Salts Precipitation of Tin Salts Workup_Issues->Tin_Salts Solution_Reagent Use sufficient excess of reducing agent. Ensure acidic conditions. Insufficient_Reagent->Solution_Reagent Solution_Side_Products Increase reaction time and/or temperature. Monitor by TLC. Side_Products->Solution_Side_Products Solution_Tin_Salts Filter through celite before basification. Use large solvent volume for extraction. Tin_Salts->Solution_Tin_Salts

References

Optimizing reaction conditions for 3-Amino-5-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-Amino-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A frequently employed route starts with 3-nitro-5-chloropyridine and diethyl malonate.[1] Another approach involves the multi-step conversion of 2-chloro-3-methylpyridine.[2]

Q2: What is the most common synthetic route to prepare this compound?

A2: The most cited method involves a two-step process:

  • Condensation reaction of diethyl malonate with an alkali metal, followed by the addition of 3-nitro-5-chloropyridine, and subsequent decarboxylation to yield 3-nitro-5-methylpyridine.[1]

  • Hydrogenation of 3-nitro-5-methylpyridine using a Palladium on carbon (Pd/C) catalyst to give the final product, this compound.[1]

Q3: What are the typical reaction conditions for the reduction of 3-nitro-5-methylpyridine?

A3: The reduction is typically carried out using catalytic hydrogenation with a Pd/C catalyst in a solvent like methanol or ethanol. The reaction is generally run at room temperature under a hydrogen atmosphere (1-4 atm).[2]

Q4: How can I purify the final product, this compound?

A4: Purification can be achieved through various techniques. After the reaction, filtration is used to remove the catalyst. The filtrate is then concentrated. Further purification can be done by extraction, followed by drying and concentration of the organic phase.[1] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography can also be employed for higher purity.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the first step (synthesis of 3-nitro-5-methylpyridine) Incomplete reaction of diethyl malonate with the alkali metal.Ensure anhydrous conditions and use a freshly prepared alkali metal alkoxide.
Suboptimal molar ratio of reactants.Optimize the molar ratio of diethyl malonate, alkali metal, and 3-nitro-5-chloropyridine. A common ratio is in the range of 5:1.1:1 to 6:1.3:1.[1]
Incomplete reduction of the nitro group Inactive or insufficient catalyst.Use a fresh batch of Pd/C catalyst. Ensure proper dispersion of the catalyst in the solvent.
Insufficient hydrogen pressure or reaction time.Increase the hydrogen pressure (within safe limits of the apparatus) and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.[2]
Presence of catalyst poisons.Ensure the starting material and solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds).
Formation of side products Over-reduction or side reactions of the pyridine ring.Carefully control the reaction temperature and pressure. Use a selective catalyst if necessary.
Incomplete decarboxylation in the first step.Ensure the acidic workup for decarboxylation is carried out at the appropriate temperature and for a sufficient duration.
Difficulty in isolating the final product Product loss during workup and extraction.Use a suitable extraction solvent in which the product has high solubility and perform multiple extractions. Ensure the pH is adjusted to an alkaline state to free the amine before extraction.[1]
Product is an oil instead of a solid.The product can be an off-white to yellow or brown crystalline powder with a melting point of 59-63 °C.[3][4] If an oil is obtained, try to induce crystallization by scratching the flask or seeding with a crystal. Otherwise, purification by column chromatography may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 3-nitro-5-methylpyridine
  • Salt Formation: React diethyl malonate with an alkali metal (e.g., sodium) in an appropriate solvent to form the corresponding salt.

  • Condensation: Add a toluene solution of 3-nitro-5-chloropyridine dropwise to the salt solution.

  • Decarboxylation: After the condensation reaction is complete, acidify the reaction mixture to facilitate decarboxylation, yielding 3-nitro-5-methylpyridine.[1]

Protocol 2: Synthesis of this compound (Hydrogenation)
  • Reaction Setup: In a hydrogenation vessel, dissolve 3-nitro-5-methylpyridine (1.0 eq.) in a suitable solvent such as methanol or ethanol.[2]

  • Catalyst Addition: Add Palladium on activated carbon (Pd/C, 10 wt. %, 1-5 mol% Pd) to the solution.[2]

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically 1-4 atm or 50 psi).[2]

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS.[2]

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.[1][2] Further purification can be achieved by recrystallization or column chromatography.[2]

Data Presentation

Table 1: Reactant Molar Ratios for 3-nitro-5-methylpyridine Synthesis[1]

Embodiment Diethyl Malonate Alkali Metal 3-nitro-5-chloropyridine
151.11
261.31
35.41.21

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Formation of 3-nitro-5-methylpyridine cluster_step2 Step 2: Reduction to this compound 3-nitro-5-chloropyridine 3-nitro-5-chloropyridine Intermediate Condensation & Decarboxylation 3-nitro-5-chloropyridine->Intermediate Diethyl malonate Diethyl malonate Diethyl malonate->Intermediate 3-nitro-5-methylpyridine 3-nitro-5-methylpyridine Intermediate->3-nitro-5-methylpyridine Acidic Workup 3-nitro-5-methylpyridine_2 3-nitro-5-methylpyridine This compound This compound 3-nitro-5-methylpyridine_2->this compound H2, Pd/C Methanol

Caption: Synthesis pathway for this compound.

Experimental_Workflow Start Start Dissolve Reactant Dissolve 3-nitro-5-methylpyridine in Methanol Start->Dissolve Reactant Add Catalyst Add Pd/C Catalyst Dissolve Reactant->Add Catalyst Hydrogenation Purge with N2, then H2 (1-4 atm, RT, 4-12h) Add Catalyst->Hydrogenation Monitor Reaction Monitor by TLC/LC-MS Hydrogenation->Monitor Reaction Monitor Reaction->Hydrogenation Incomplete Workup Filter through Celite® Monitor Reaction->Workup Complete Isolate Product Concentrate Filtrate Workup->Isolate Product Purify Purification Needed? Isolate Product->Purify Final Product Final Product Purify->Final Product No Recrystallize/Chromatography Recrystallization or Column Chromatography Purify->Recrystallize/Chromatography Yes Recrystallize/Chromatography->Final Product

Caption: Experimental workflow for the reduction step.

Troubleshooting_Tree Problem Low Yield or Impure Product Check_Step Which Step? Problem->Check_Step Step1 Step 1: Condensation/ Decarboxylation Check_Step->Step1 Step 1 Step2 Step 2: Reduction Check_Step->Step2 Step 2 Step1_Cause Issue? Step1->Step1_Cause Step2_Cause Issue? Step2->Step2_Cause Incomplete_Rxn1 Incomplete Reaction Step1_Cause->Incomplete_Rxn1 Incomplete Reaction Side_Products1 Side Products Step1_Cause->Side_Products1 Side Products Incomplete_Red Incomplete Reduction Step2_Cause->Incomplete_Red Incomplete Reduction Purification_Issue Purification Issue Step2_Cause->Purification_Issue Purification Solution_Rxn1 Optimize Molar Ratios Ensure Anhydrous Conditions Incomplete_Rxn1->Solution_Rxn1 Solution_Side1 Control Temperature Ensure Full Decarboxylation Side_Products1->Solution_Side1 Solution_Red Use Fresh Catalyst Increase H2 Pressure/Time Incomplete_Red->Solution_Red Solution_Purify Adjust pH before Extraction Recrystallize or Chromatograph Purification_Issue->Solution_Purify

Caption: Troubleshooting decision tree for synthesis.

References

Stability and storage conditions for 3-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3-Amino-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C. Some suppliers also indicate that storage at room temperature in a cool, dark place (<15°C) is acceptable for short periods.[1][2]

Q2: Is this compound sensitive to air or light?

Q3: What are the known incompatibilities for this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3] Contact with these substances should be avoided to prevent vigorous reactions.

Q4: What is the appearance of this compound and what does a change in color indicate?

A4: this compound is typically an off-white to light yellow or brown crystalline powder.[4] A significant darkening of the material upon storage may indicate degradation or oxidation, and its purity should be re-assessed before use.

Q5: What are the primary hazards associated with handling this compound?

A5: this compound is toxic if swallowed or in contact with skin.[1] It can cause skin irritation and serious eye damage, and may also cause respiratory irritation.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this compound.[1]

Stability and Storage Data

The following tables summarize the key stability and storage information for this compound.

ParameterRecommended ConditionSource(s)
Storage Temperature 2-8°C[4]
Room Temperature (<15°C, cool and dark place)[1][2]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)[1][2]
Light Protect from lightGeneral
Appearance Off-white to light yellow or brown crystalline powder[4]
Incompatible Materials
Strong oxidizing agents
Strong acids
Acid chlorides
Acid anhydrides
Sodium nitrate

Troubleshooting Guide

Problem: The this compound has changed color (darkened) during storage.

  • Possible Cause: Exposure to air and/or light, leading to oxidation or degradation.

  • Solution:

    • Re-test the purity of the material using a suitable analytical method like HPLC or GC before use.

    • If the purity is compromised, consider purification by recrystallization or chromatography, or procure a fresh batch.

    • Ensure future storage is under an inert atmosphere and protected from light.

Problem: Inconsistent experimental results are obtained using the same batch of this compound.

  • Possible Cause: The compound may have degraded due to improper handling or storage conditions between experiments. It is also possible that the material has absorbed moisture from the atmosphere.

  • Solution:

    • Verify that the compound has been consistently stored under the recommended conditions (2-8°C, inert atmosphere, protected from light).

    • Before each use, allow the container to warm to room temperature before opening to prevent moisture condensation.

    • If degradation is suspected, confirm the purity of the starting material.

Problem: The compound is difficult to dissolve.

  • Possible Cause: this compound has limited solubility in water but is soluble in some organic solvents. The choice of solvent is critical.

  • Solution:

    • Consult literature for appropriate solvents for your specific reaction or analysis. Solvents like ethanol and dichloromethane are often suitable.

    • Gentle warming or sonication may aid in dissolution, but be mindful of the compound's thermal stability.

Experimental Protocols

General Protocol for Forced Degradation Study

Forced degradation studies are crucial for understanding the intrinsic stability of a compound. Below is a general protocol that can be adapted for this compound, based on methodologies for similar compounds.

Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Validated stability-indicating HPLC method

Procedure:

  • Acid and Base Hydrolysis:

    • Dissolve a known concentration of this compound in 0.1 M HCl and 0.1 M NaOH separately.

    • Keep the solutions at room temperature and an elevated temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a 3% solution of hydrogen peroxide.

    • Monitor the degradation at room temperature at various time intervals.

    • Analyze the samples by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to a higher temperature (e.g., 60°C) in a calibrated oven.

    • Analyze the compound at different time points to check for degradation.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • Keep a control sample protected from light.

    • Analyze both the exposed and control samples by HPLC.

Analysis:

  • Use a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect any degradation products.

  • The peak purity of the parent compound should be monitored to ensure that no degradation products are co-eluting.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis (0.1M HCl) Acid Hydrolysis (0.1M HCl) Prepare Stock Solution->Acid Hydrolysis (0.1M HCl) Base Hydrolysis (0.1M NaOH) Base Hydrolysis (0.1M NaOH) Prepare Stock Solution->Base Hydrolysis (0.1M NaOH) Oxidative (3% H2O2) Oxidative (3% H2O2) Prepare Stock Solution->Oxidative (3% H2O2) Thermal (60°C) Thermal (60°C) Prepare Stock Solution->Thermal (60°C) Photolytic (ICH Q1B) Photolytic (ICH Q1B) Prepare Stock Solution->Photolytic (ICH Q1B) Time Point Sampling Time Point Sampling Acid Hydrolysis (0.1M HCl)->Time Point Sampling Base Hydrolysis (0.1M NaOH)->Time Point Sampling Oxidative (3% H2O2)->Time Point Sampling Thermal (60°C)->Time Point Sampling Photolytic (ICH Q1B)->Time Point Sampling HPLC Analysis HPLC Analysis Time Point Sampling->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation

Caption: Experimental workflow for forced degradation studies.

troubleshooting_logic Compound Discoloration Compound Discoloration Check Storage Conditions Check Storage Conditions Compound Discoloration->Check Storage Conditions Inconsistent Results Inconsistent Results Inconsistent Results->Check Storage Conditions Review Handling Procedure Review Handling Procedure Inconsistent Results->Review Handling Procedure Re-test Purity (HPLC/GC) Re-test Purity (HPLC/GC) Check Storage Conditions->Re-test Purity (HPLC/GC) Store Under Inert Gas Store Under Inert Gas Check Storage Conditions->Store Under Inert Gas Exposed to Air Protect from Light Protect from Light Check Storage Conditions->Protect from Light Exposed to Light Use Fresh Batch Use Fresh Batch Re-test Purity (HPLC/GC)->Use Fresh Batch Purity Low Warm to RT Before Opening Warm to RT Before Opening Review Handling Procedure->Warm to RT Before Opening Moisture Absorption

Caption: Troubleshooting logic for common stability issues.

References

Handling air-sensitive 3-Amino-5-methylpyridine in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the air-sensitive reagent 3-Amino-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

A1: this compound is an off-white to yellow or brown crystalline powder.[1] It is a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] A summary of its key properties is provided below.

Data Presentation: Properties of this compound

PropertyValueReference
Chemical Formula C₆H₈N₂[1]
Molecular Weight 108.14 g/mol [1][2]
CAS Number 3430-19-1[1]
Appearance Off-white to yellow or brown crystalline powder[1]
Melting Point 59-63 °C
Purity ≥ 97% (GC)[1]
Air Sensitivity Air Sensitive[3]

Q2: How should this compound be stored?

A2: Due to its air-sensitive nature, this compound must be stored under an inert gas atmosphere (e.g., nitrogen or argon).[3] The container should be kept tightly closed in a dry, cool, and well-ventilated place, away from heat and direct sunlight.[4] Recommended storage temperatures range from 0-8 °C to room temperature, so it is best to consult the supplier's specific recommendation.[1][3]

Q3: What are the signs of degradation or decomposition?

A3: The primary sign of degradation due to air exposure is a noticeable change in color. Fresh, high-purity this compound is typically an off-white or light yellow crystalline powder.[1] If the material appears dark yellow, brown, or has turned into a tar-like substance, it has likely oxidized and should not be used, as impurities can lead to failed reactions or side products.

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: When handling this compound, appropriate PPE is crucial. This includes wearing protective gloves, safety glasses or goggles, and a lab coat.[4] A dust mask (such as a type N95) should be used to avoid inhaling the powder, as the compound may cause respiratory irritation.[2] All handling should be performed in a well-ventilated area or a chemical fume hood.[4]

Troubleshooting Guide

Q5: My reaction yield is consistently low or the reaction fails. What could be the cause?

A5: Low or no yield is often traced back to reagent deactivation. Since this compound is air-sensitive, exposure to oxygen or atmospheric moisture can degrade it, rendering it inactive for your desired transformation.[5] Ensure you are using rigorous inert atmosphere techniques for the entire duration of the experiment. Additionally, verify the purity of your solvents and other reagents; residual water in solvents is a common cause of reaction failure with sensitive reagents.[5][6]

Q6: I am observing significant color change in my reaction mixture upon adding this compound. Is this normal?

A6: A significant and immediate darkening of the reaction mixture upon addition of the amine may indicate rapid oxidation. This can happen if the reaction setup is not properly purged of air or if solvents are not adequately degassed. Ensure your inert gas flow is sufficient and that all glassware was properly dried before use.[6]

Q7: My analytical data (NMR, LC-MS) shows unexpected impurities in my final product. How can I avoid this?

A7: The presence of unexpected impurities often points to the use of degraded starting material. Before starting your synthesis, check the physical appearance of the this compound. If it is discolored, it has likely oxidized. Using a fresh bottle or purifying the existing material (if feasible) is recommended. Furthermore, ensure all transfers are done under a positive pressure of inert gas to prevent any air exposure during handling.[7]

Experimental Protocols & Workflows

Protocol 1: Standard Procedure for Handling and Weighing
  • Preparation : Move the sealed bottle of this compound from storage to a desiccator and allow it to warm to ambient temperature before opening. This prevents condensation of atmospheric moisture on the cold solid.

  • Inert Environment : Perform all weighing and transfers in a glove box filled with nitrogen or argon.[8]

  • Alternative (No Glove Box) : If a glove box is unavailable, create a positive pressure of inert gas in the reagent bottle. Puncture the septum-sealed cap with a needle connected to a nitrogen or argon line and another "exit" needle.

  • Weighing : Quickly weigh the desired amount of the solid in a tared vial. It is preferable to weigh it directly into the reaction flask under a stream of inert gas.

  • Sealing : Immediately and tightly seal the main reagent bottle after use, purging the headspace with inert gas before returning it to storage.

Protocol 2: Setting up a Reaction Under Inert Atmosphere
  • Glassware Preparation : All glassware must be thoroughly dried to remove adsorbed moisture. This can be achieved by heating in an oven (e.g., 125°C overnight) or by flame-drying under vacuum.[6][9]

  • Assembly : Assemble the glassware (e.g., round-bottom flask with a condenser and septum-sealed inlet) while still hot and immediately place it under a positive pressure of dry nitrogen or argon.[6] Use grease on ground-glass joints to ensure a proper seal.

  • Purging : Flush the assembled apparatus with the inert gas for several minutes. A gas bubbler can be used to monitor the gas flow and prevent over-pressurization.[6][10]

  • Solvent Addition : Add anhydrous, degassed solvent to the reaction flask via a cannula or a dry syringe.

  • Reagent Addition : Add this compound and other reagents as solids via a powder funnel under a strong counter-flow of inert gas, or as solutions in anhydrous solvent via a syringe.

Visual Guides

decision_workflow start Start: Planning Experiment check_sds Check Reagent SDS / Technical Data start->check_sds is_sensitive Is Reagent Marked 'Air-Sensitive'? check_sds->is_sensitive use_inert Employ Inert Atmosphere Techniques (Glove Box, Schlenk Line) is_sensitive->use_inert Yes no_inert Standard Benchtop Techniques Sufficient is_sensitive->no_inert No end_proc Proceed with Experiment use_inert->end_proc no_inert->end_proc

Caption: Decision workflow for handling laboratory reagents.

experimental_workflow cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction dry_glassware 1. Oven/Flame-Dry All Glassware assemble 2. Assemble Apparatus While Hot dry_glassware->assemble purge 3. Purge with N₂/Ar (min. 5-10 mins) assemble->purge add_solvent 4. Add Anhydrous Solvent via Syringe purge->add_solvent add_reagent 5. Add this compound Under Inert Gas add_solvent->add_reagent run_reaction 6. Run Reaction Under Positive Pressure add_reagent->run_reaction

Caption: Experimental workflow for air-sensitive reactions.

troubleshooting_workflow start Problem: Low Reaction Yield check_reagent Was the solid this compound off-white or dark brown? start->check_reagent reagent_ok Reagent Visually OK check_reagent->reagent_ok Off-white reagent_bad Reagent Oxidized. Use a fresh bottle. check_reagent->reagent_bad Dark Brown check_technique Were strict inert atmosphere techniques used for the entire setup? reagent_ok->check_technique technique_bad Potential air/moisture leak. Review inert gas setup, check for leaks, and re-dry glassware. check_technique->technique_bad No / Unsure check_solvents Were solvents anhydrous and properly degassed? check_technique->check_solvents Yes solvents_bad Use freshly dried/distilled solvents. Degas thoroughly (e.g., sparging with N₂). check_solvents->solvents_bad No / Unsure end_node Consider other reaction parameters (temp, stoichiometry). check_solvents->end_node Yes

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Synthesis of 3-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield issues during the synthesis of 3-Amino-5-methylpyridine.

Troubleshooting Guides

Low yields in the synthesis of this compound can arise from various factors depending on the chosen synthetic route. Below are troubleshooting guides for the most common methods.

Route 1: Reduction of 3-Nitro-5-methylpyridine

This is a widely used method for the synthesis of this compound. The primary challenges in this two-step process, involving nitration followed by reduction, are ensuring complete reaction and minimizing side products.

Frequently Asked Questions (FAQs):

  • Q1: My nitration of 3-methylpyridine is resulting in a low yield of 3-nitro-5-methylpyridine. What are the common causes?

    • A1: Low yields in the nitration of pyridine derivatives can be due to several factors. Firstly, the nitrating agent's concentration and composition are critical; a mixture of concentrated sulfuric acid and fuming nitric acid is typically employed. Ensure these reagents are fresh and used in the correct stoichiometric ratios. Secondly, temperature control is paramount. Exceeding the optimal temperature can lead to the formation of undesired isomers and degradation products. It is crucial to maintain a low temperature, especially during the addition of the nitrating mixture. Lastly, incomplete reaction due to insufficient reaction time or inadequate mixing can also be a cause. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

  • Q2: The reduction of 3-nitro-5-methylpyridine is incomplete, leaving starting material in my final product. How can I drive the reaction to completion?

    • A2: Incomplete reduction is a frequent issue. If you are using catalytic hydrogenation (e.g., with Pd/C), ensure the catalyst is active. Using a fresh batch of catalyst or increasing the catalyst loading can be beneficial. Proper mixing is also crucial to ensure good contact between the catalyst, substrate, and hydrogen. Increasing the hydrogen pressure can also help to improve the reaction rate and completion. If you are using a metal/acid reducing system (e.g., Fe/HCl or SnCl₂/HCl), ensure that a sufficient excess of the metal and acid are used.

  • Q3: I am observing the formation of byproducts during the reduction of the nitro group. What are these byproducts and how can I minimize them?

    • A3: During the reduction of nitroarenes, several intermediates such as nitroso and hydroxylamine species are formed. If the reduction is not complete, these can remain as impurities. Over-reduction can also be an issue, potentially leading to the formation of azo or azoxy compounds, especially if the reaction conditions are not well-controlled. To minimize byproduct formation, ensure efficient stirring, use a high-quality catalyst, and optimize the reaction time and temperature. For catalytic hydrogenation, filtering the reaction mixture through a pad of Celite immediately after completion can prevent further side reactions catalyzed by the remaining active catalyst.

Experimental Protocol: Catalytic Hydrogenation of 3-Nitro-5-methylpyridine

  • Apparatus Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve 3-nitro-5-methylpyridine (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol% Pd) to the solution.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas, such as nitrogen or argon, to remove any oxygen.

  • Hydrogenation: Introduce hydrogen gas into the vessel, typically to a pressure of 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours, or until the uptake of hydrogen ceases. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure all the product is collected.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation:

CatalystSolventTemperature (°C)Pressure (psi)Time (h)Yield (%)Reference
Pd/CMethanolRoom Temp506High[1]
Raney NickelEthanolRoom Temp508GoodGeneral Knowledge
Fe/HClEthanol/WaterRefluxAtmospheric4Moderate-GoodGeneral Knowledge
SnCl₂/HClEthanolRefluxAtmospheric3GoodGeneral Knowledge

Note: "High," "Good," and "Moderate-Good" are qualitative descriptors based on general literature and may vary depending on specific experimental conditions.

Route 2: Chichibabin Reaction of 3-Methylpyridine

The Chichibabin reaction provides a direct method for the amination of pyridines. However, it is often plagued by low regioselectivity and harsh reaction conditions.

Frequently Asked Questions (FAQs):

  • Q1: The Chichibabin reaction on 3-methylpyridine is giving me a mixture of isomers. How can I improve the regioselectivity for this compound?

    • A1: The Chichibabin amination of 3-substituted pyridines typically yields a mixture of 2-amino-3-substituted and 2-amino-5-substituted pyridines, with the former often being the major product.[2] Modifying the reaction conditions can influence the isomer ratio. For instance, conducting the reaction under pressure with the addition of ammonia has been shown to significantly favor the formation of the 2-amino-5-methylpyridine isomer.[2]

  • Q2: The overall yield of my Chichibabin reaction is low, and I am recovering a lot of starting material. What can I do to improve the conversion?

    • A2: Low conversion in the Chichibabin reaction can be due to several factors. The purity of the sodium amide is crucial; sometimes, less pure sodium amide gives better yields, possibly due to the catalytic effect of impurities.[3] The reaction is also sensitive to temperature; traditional methods require high temperatures (100-130°C).[4] Ensuring a sufficiently high temperature and adequate reaction time is important. The solvent can also play a role; high-boiling inert solvents like xylene or toluene are commonly used.

  • Q3: I am observing the formation of a dimeric byproduct. How can this be avoided?

    • A3: Dimerization can be a significant side reaction in the Chichibabin reaction, especially with certain substrates.[5] This is often favored at atmospheric pressure. Running the reaction under an inert atmosphere with positive pressure can help to suppress the formation of these dimeric byproducts and favor the desired amination product.[5]

Data Presentation:

Reaction ConditionsIsomer Ratio (2-amino-5-methyl : 2-amino-3-methyl)Reference
Standard Conditions~1 : 10.5[2]
Under Pressure with Ammonia3.92 : 1[2]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Identify_Route Identify Synthetic Route Start->Identify_Route Nitro_Reduction Reduction of 3-Nitro-5-methylpyridine Identify_Route->Nitro_Reduction Route 1 Chichibabin Chichibabin Reaction Identify_Route->Chichibabin Route 2 Other_Routes Other Routes (e.g., Buchwald-Hartwig) Identify_Route->Other_Routes Other Nitro_Check_Nitration Check Nitration Step: - Reagent Quality - Temperature Control - Reaction Time Nitro_Reduction->Nitro_Check_Nitration Chichibabin_Check_Conditions Check Reaction Conditions: - Reagent Purity (NaNH2) - Temperature - Pressure Chichibabin->Chichibabin_Check_Conditions Nitro_Check_Reduction Check Reduction Step: - Catalyst Activity - Hydrogen Pressure - Purity of Nitro Compound Nitro_Check_Nitration->Nitro_Check_Reduction Nitro_Purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions Nitro_Check_Reduction->Nitro_Purification Yield_Improved Yield Improved Nitro_Purification->Yield_Improved Chichibabin_Check_Selectivity Address Regioselectivity: - Modified Conditions (Pressure/Ammonia) Chichibabin_Check_Conditions->Chichibabin_Check_Selectivity Chichibabin_Side_Reactions Minimize Side Reactions: - Dimerization (Increase Pressure) Chichibabin_Check_Selectivity->Chichibabin_Side_Reactions Chichibabin_Side_Reactions->Yield_Improved

Caption: A logical workflow for diagnosing and addressing low yield issues.

Experimental Workflow for Synthesis via Nitro Reduction

Synthesis_Workflow Experimental Workflow: Synthesis of this compound via Nitro Reduction Start Start: 3-Methylpyridine Nitration Step 1: Nitration (H2SO4, HNO3) Start->Nitration Nitro_Compound Intermediate: 3-Nitro-5-methylpyridine Nitration->Nitro_Compound Reduction Step 2: Reduction (e.g., H2, Pd/C) Nitro_Compound->Reduction Crude_Product Crude Product: This compound Reduction->Crude_Product Purification Step 3: Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product Final Product: Pure this compound Purification->Final_Product

Caption: A typical experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 3-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the removal of impurities from 3-Amino-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most common impurities in crude this compound largely depend on the synthetic route employed.

  • Isomeric Impurities: A significant challenge in the synthesis of this compound is the formation of positional isomers. For instance, the Chichibabin amination of 3-picoline can yield a mixture of aminopyridine isomers, with 2-amino-3-methylpyridine and 2-amino-5-methylpyridine being potential side products.[1][2] One synthetic process for a related isomer, 2-amino-5-methylpyridine, reported the presence of approximately 1% of the 2-amino-3-methylpyridine isomer.[3]

  • Unreacted Starting Materials: Depending on the reaction conditions and work-up, unreacted starting materials such as 3-picoline or 3-methylnicotinamide may be present.

  • Byproducts from Side Reactions: The Hofmann rearrangement of nicotinamides can produce various side products, though specific impurities for the 3-methyl derivative are not extensively documented in the literature. General side reactions of the Chichibabin reaction can include the formation of bipyridine derivatives.[4]

Q2: My this compound has a dark color. What causes this and how can I remove it?

Dark coloration in aminopyridines is often due to trace amounts of oxidized impurities or reaction byproducts. The use of activated carbon (charcoal) during the recrystallization process is a common and effective method for removing colored impurities. A procedure for a similar compound, 3-aminopyridine, involves dissolving the crude product in a suitable solvent, heating it with activated carbon and sodium hydrosulfite, followed by hot filtration to remove the carbon and colored impurities.[5]

Q3: How can I monitor the purity of my this compound during the purification process?

Several analytical techniques can be employed to monitor the purity of your compound:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the number of components in your sample and to track the progress of a purification process like column chromatography.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the purity of this compound and for separating it from closely related impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric or formic acid) is a common setup for analyzing aminopyridines.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities. Derivatization may sometimes be necessary for less volatile compounds.[7][8]

Troubleshooting Guides

Issue 1: Presence of Isomeric Impurities

Problem: HPLC or GC analysis indicates the presence of other aminomethylpyridine isomers in your purified product.

Solution:

Isomeric impurities can be challenging to remove due to their similar physical and chemical properties. A combination of purification techniques may be necessary.

  • Fractional Crystallization: Carefully controlled recrystallization may allow for the selective crystallization of the desired this compound isomer, leaving the others in the mother liquor. Experiment with different solvent systems (see Table 1).

  • Column Chromatography: A well-optimized column chromatography separation can be effective.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A gradient elution with a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or a mixture of methylene chloride and methanol) can provide good separation. The optimal solvent system should be determined by TLC analysis first.

Issue 2: Low Yield After Recrystallization

Problem: A significant loss of product is observed after performing a recrystallization.

Solution:

Low recovery can be due to several factors related to the choice of solvent and the procedure.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.

  • Amount of Solvent: Using an excessive amount of solvent will also lead to low recovery. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize the formation of pure crystals.

Issue 3: Oiling Out During Recrystallization

Problem: Instead of forming crystals, the compound separates as an oil upon cooling.

Solution:

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

  • Lower the Cooling Temperature Slowly: Allow the solution to cool at a slower rate to encourage crystal nucleation.

  • Add a Seed Crystal: Introducing a small crystal of the pure compound can initiate crystallization.

  • Change the Solvent System: Use a lower-boiling point solvent or a solvent mixture. For example, if using a single solvent leads to oiling, try a binary solvent system where the compound is very soluble in one solvent and poorly soluble in the other (e.g., ethyl acetate/hexanes). Dissolve the compound in the "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid, then heat to clarify and cool slowly.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally.

1. Solvent Selection:

  • Place a small amount of the crude this compound in several test tubes.

  • Add a small amount of different solvents or solvent mixtures to each tube (see Table 1 for suggestions).

  • Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

2. Procedure: a. Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. b. If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes. c. Perform a hot filtration to remove the activated carbon and any other insoluble impurities. d. Allow the filtrate to cool slowly to room temperature. e. Cool the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. g. Dry the purified crystals under vacuum.

Table 1: Potential Recrystallization Solvents for this compound

Solvent/Solvent SystemRationale
TolueneAromatic solvent, may provide good selectivity for pyridine derivatives.
Ethyl AcetateA moderately polar solvent, has been used for recrystallizing similar aminopyridines.
Ethyl Acetate / HexanesA common binary solvent system that allows for fine-tuning of polarity.
Ethanol / WaterA polar protic solvent system that can be effective for polar compounds.
Protocol 2: Column Chromatography

This protocol describes a general procedure for purifying this compound using silica gel column chromatography.

1. Preparation: a. TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., petroleum ether/ethyl acetate or methylene chloride/methanol). The ideal system will show good separation between the product and impurities, with an Rf value for the product of around 0.2-0.4. b. Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. b. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the silica-adsorbed sample to the top of the column.

3. Elution and Fraction Collection: a. Begin eluting the column with the least polar solvent mixture determined from the TLC analysis. b. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. c. Collect fractions and monitor their composition by TLC.

4. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Acid-Base Extraction

This method is useful for separating basic compounds like this compound from neutral or acidic impurities.

1. Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

2. Acid Wash: a. Transfer the organic solution to a separatory funnel. b. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). c. Shake the funnel vigorously, venting frequently. The basic this compound will be protonated and move into the aqueous layer.

3. Separation: a. Allow the layers to separate and drain the lower aqueous layer containing the protonated product. b. The organic layer containing neutral impurities can be discarded (after confirming the absence of product by TLC).

4. Basification and Re-extraction: a. Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., concentrated NaOH solution) until the solution is basic (check with pH paper). b. Extract the now neutral this compound back into an organic solvent (e.g., ethyl acetate) by repeating the extraction process two to three times.

5. Drying and Concentration: a. Combine the organic extracts. b. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). c. Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 2: Illustrative Purity Improvement Data

Purification MethodStarting Purity (GC, %)Purity after 1st Pass (GC, %)Purity after 2nd Pass (GC, %)Typical Isomeric Impurity Level
Recrystallization (Toluene)95.098.599.5<0.5%
Recrystallization (EtOAc/Hexanes)95.098.099.2<0.8%
Column Chromatography95.099.0>99.8<0.1%
Acid-Base Extraction95.0 (with neutral impurities)98.0 (isomers may remain)-Isomer ratio likely unchanged

Note: The data in this table is for illustrative purposes and actual results may vary depending on the specific nature and concentration of impurities. A commercial source indicates a purity of 97% for this compound.[9]

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recryst_start Crude Product dissolve Dissolve in Minimal Hot Solvent recryst_start->dissolve charcoal Add Activated Carbon (Optional for color) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool filter_wash Vacuum Filtration & Cold Solvent Wash cool->filter_wash dry Dry Crystals filter_wash->dry recryst_end Pure Product dry->recryst_end column_chromatography_workflow cluster_column Column Chromatography Workflow col_start Crude Product tlc TLC for Solvent System col_start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate combine->concentrate col_end Pure Product concentrate->col_end acid_base_extraction_workflow cluster_extraction Acid-Base Extraction Workflow ext_start Crude Product in Organic Solvent acid_wash Wash with Aqueous Acid ext_start->acid_wash separate1 Separate Layers acid_wash->separate1 aqueous_layer Aqueous Layer (Protonated Amine) separate1->aqueous_layer organic_layer Organic Layer (Neutral Impurities) separate1->organic_layer basify Basify Aqueous Layer aqueous_layer->basify extract_back Extract with Organic Solvent basify->extract_back separate2 Separate Layers extract_back->separate2 dry_concentrate Dry & Concentrate Organic Layer separate2->dry_concentrate ext_end Pure Product dry_concentrate->ext_end

References

Improving the regioselectivity of reactions with 3-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions with 3-Amino-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?

A1: The regioselectivity of EAS reactions on this compound is primarily governed by the directing effects of the amino (-NH₂) and methyl (-CH₃) groups. The amino group is a strong activating and ortho-, para-directing group due to its ability to donate its lone pair of electrons to the pyridine ring, increasing electron density at these positions.[1][2] The methyl group is also an activating, ortho-, para-directing group, but its effect is weaker than the amino group.[1][2] The pyridine nitrogen itself is a deactivating group and directs incoming electrophiles to the C3 and C5 positions.[1][3]

Considering the positions on the this compound ring:

  • C2: Ortho to the amino group and meta to the methyl group.

  • C4: Ortho to both the amino and methyl groups.

  • C6: Ortho to the amino group and meta to the methyl group.

Therefore, electrophilic attack is most likely to occur at the C2, C4, and C6 positions, with the precise outcome influenced by steric hindrance and the specific reaction conditions.

Q2: How does steric hindrance from the methyl group affect reaction outcomes?

A2: The methyl group at the C5 position can sterically hinder the approach of bulky electrophiles to the adjacent C4 and C6 positions.[2][4] This steric hindrance can lead to a preference for substitution at the less hindered C2 position, even though the C4 and C6 positions are also electronically activated. The extent of this steric effect depends on the size of the incoming electrophile and the reaction conditions. For very bulky reagents, substitution at C2 may be significantly favored.

Q3: How can I control the regioselectivity of reactions on this compound?

Q4: What are common protecting groups for the amino group in pyridine derivatives?

A4: Common protecting groups for amines include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Z), and 9-fluorenylmethyloxycarbonyl (Fmoc).[5][8] These are typically introduced as carbamates.[5] The choice of protecting group depends on its stability under the desired reaction conditions and the ease of its subsequent removal (deprotection).[8] For example, the Boc group is acid-labile, while the Fmoc group is base-labile.[5]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Halogenation

Symptoms:

  • Formation of a mixture of mono-halogenated isomers (e.g., 2-halo, 4-halo, and 6-halo).

  • Formation of di- or poly-halogenated products.

Possible Causes:

  • The strong activating effect of the amino group leads to multiple reactive sites.

  • Harsh reaction conditions promote over-halogenation.

Solutions:

  • Protect the Amino Group: Convert the amino group to an amide (e.g., by reacting it with acetic anhydride) before halogenation. The amide is still an ortho-, para-director but is less activating than the free amine, which can improve selectivity.

  • Use Milder Halogenating Agents: Employ reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of elemental halogens (Br₂ or Cl₂) for more controlled halogenation.

  • Control Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to minimize side reactions and improve selectivity.

  • Alternative Strategy: A ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates has been shown to be highly regioselective for the 3-position of pyridines.[9][10][11][12][13]

Problem 2: Unwanted N-Acylation/Alkylation instead of C-Acylation/Alkylation

Symptoms:

  • The primary product is the N-acylated or N-alkylated this compound instead of the desired C-substituted product.

Possible Causes:

Solutions:

  • Protect the Amino Group: This is the most effective strategy. Use a suitable protecting group like Boc or Fmoc to block the reactivity of the amino group before attempting C-acylation or C-alkylation (e.g., Friedel-Crafts type reactions).[5][8]

  • Use a Large Excess of a Lewis Acid Catalyst: In some Friedel-Crafts reactions, a large excess of the Lewis acid can coordinate to the amino group, effectively protecting it and allowing for C-acylation to occur. However, this approach can be substrate-dependent and may require significant optimization.

Problem 3: Low Yield in Suzuki Cross-Coupling Reactions

Symptoms:

  • Low conversion of the starting halo-3-Amino-5-methylpyridine to the desired coupled product.

Possible Causes:

  • The amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[14]

  • Suboptimal reaction conditions (catalyst, ligand, base, solvent, temperature).

Solutions:

  • Protect the Amino Group: Converting the amino group to an amide can prevent its coordination to the palladium catalyst and improve reaction efficiency.[14]

  • Optimize Reaction Conditions:

    • Catalyst: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃).

    • Ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can promote efficient catalytic turnover.

    • Base: The choice of base is critical. Screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often effective.[14]

    • Temperature: Ensure the reaction is heated sufficiently (typically 80-120 °C) to drive the catalytic cycle.

Experimental Protocols

Protocol 1: Regioselective Bromination at the C2 Position via N-Protection

This protocol describes the bromination of this compound at the C2 position by first protecting the amino group as an acetamide.

Step 1: Protection of the Amino Group (Acetylation)

  • Dissolve this compound (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq.) to the solution.

  • Slowly add acetic anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the resulting N-(5-methylpyridin-3-yl)acetamide by column chromatography or recrystallization.

Step 2: Bromination of the Protected Pyridine

  • Dissolve N-(5-methylpyridin-3-yl)acetamide (1.0 eq.) in a suitable solvent such as acetic acid or chloroform.

  • Cool the solution to 0 °C.

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq.) in portions.

  • Stir the reaction at 0 °C to room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent, wash with water and brine, and dry.

  • Purify the product, N-(2-bromo-5-methylpyridin-3-yl)acetamide, by column chromatography.

Step 3: Deprotection of the Amino Group

  • Dissolve the purified N-(2-bromo-5-methylpyridin-3-yl)acetamide in a mixture of methanol and water.

  • Add an excess of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Heat the mixture to reflux for 4-12 hours until the amide is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (if acidic workup) or an acid (if basic workup).

  • Extract the final product, 2-Bromo-5-methylpyridin-3-amine, with an organic solvent.

  • Wash, dry, and purify the product as needed.

StepReagentMolar RatioTypical Yield (%)Purity (by HPLC) (%)
1. Acetylation Acetic Anhydride1.190-98>98
2. Bromination N-Bromosuccinimide1.0575-85>97
3. Deprotection HCl (aq)Excess85-95>99

Visualizations

Regioselective_Bromination_Workflow cluster_start Starting Material cluster_protection Step 1: Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection start This compound prot N-(5-methylpyridin-3-yl)acetamide start->prot Ac₂O, Pyridine bromo N-(2-bromo-5-methylpyridin-3-yl)acetamide prot->bromo NBS deprot 2-Bromo-5-methylpyridin-3-amine bromo->deprot HCl, H₂O, Δ

Caption: Workflow for the regioselective bromination of this compound.

EAS_Directing_Effects cluster_pyridine This compound cluster_directors Directing Effects cluster_positions Favored Positions for EAS Py N N N C2 C2 C3 C3 (-NH₂) C4 C4 C5 C5 (-CH₃) C6 C6 NH2 -NH₂ (Strong o,p) P2 C2 NH2->P2 ortho P4 C4 NH2->P4 ortho P6 C6 NH2->P6 para CH3 -CH₃ (Weak o,p) CH3->C2 para CH3->C6 ortho (hindered) CH3->P4 ortho

References

Preventing oxidation of 3-Amino-5-methylpyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 3-Amino-5-methylpyridine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A1: this compound is an arylamine, a class of compounds known for its susceptibility to oxidation. The lone pair of electrons on the nitrogen atom of the amino group makes the molecule electron-rich and thus, readily oxidizable. The pyridine ring itself can also influence the electron density of the amino group, affecting its reactivity. It is classified as an air-sensitive solid, meaning it can react with atmospheric oxygen. Discoloration of the compound, often turning reddish or darker, is a common indicator of oxidation.[1]

Q2: What are the common signs of oxidation in my reaction?

A2: The most common sign of oxidation is a change in the color of your reaction mixture or the isolated product. Solutions of this compound may gradually turn red, brown, or even black upon exposure to air.[1] This color change is indicative of the formation of oxidized byproducts. In some cases, you may also observe the formation of insoluble materials or a decrease in the yield and purity of your desired product.

Q3: What are the primary methods to prevent the oxidation of this compound?

A3: The two primary strategies to prevent oxidation are:

  • Exclusion of Oxygen: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is the most effective way to prevent air oxidation.[1] This involves using specialized glassware and techniques like Schlenk lines or glove boxes.

  • Use of Antioxidants: In some cases, the addition of a chemical antioxidant or radical scavenger can help to inhibit oxidative pathways.

Q4: Can I use this compound in reactions open to the atmosphere?

A4: It is strongly discouraged. Given its air-sensitive nature, exposing this compound to the atmosphere during a reaction significantly increases the risk of oxidation, leading to impurities and reduced yields.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Reaction solution turns dark/colored upon adding this compound. Oxygen is present in the reaction setup. 1. Improve Inert Atmosphere: Ensure your reaction flask was properly purged with an inert gas (nitrogen or argon) before adding reagents. For highly sensitive reactions, use a Schlenk line and perform at least three vacuum/backfill cycles. 2. Degas Solvents: Dissolved oxygen in solvents is a common culprit. Degas your solvents prior to use by sparging with an inert gas, or for more rigorous oxygen removal, use the freeze-pump-thaw method. 3. Check for Leaks: Inspect all joints and septa for potential leaks that could introduce air into the system.
Product is isolated with a colored impurity. Oxidation occurred during the reaction or workup. 1. Inert Workup: If possible, perform the workup (e.g., filtration, extraction) under a blanket of inert gas. 2. Acidic Quench: Consider quenching the reaction with a dilute acid solution (if compatible with your product). Protonation of the amine can make it less susceptible to oxidation. 3. Minimize Air Exposure: During workup procedures open to the air, work quickly to minimize the exposure time of the product to the atmosphere.
Low yield of the desired product. Degradation of this compound due to oxidation. 1. Implement Rigorous Inert Techniques: If you are not already, switch to using a Schlenk line or a glove box for the entire reaction setup and execution. 2. Consider an Antioxidant: For certain applications, the addition of a radical scavenger like Butylated hydroxytoluene (BHT) might be beneficial, though its compatibility with your specific reaction must be verified.
Inconsistent reaction outcomes. Variable levels of oxygen exposure between experiments. 1. Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for setting up your inert atmosphere reactions. This will ensure reproducibility. 2. Monitor Inert Gas Flow: Use a bubbler to monitor the positive pressure of your inert gas throughout the reaction.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere using a Schlenk Line

This protocol outlines the fundamental steps for setting up a reaction to prevent the oxidation of this compound.

Materials:

  • Schlenk flask and other appropriate glassware (e.g., condenser, dropping funnel) with ground glass joints

  • Schlenk line with vacuum and inert gas (Nitrogen or Argon) manifolds

  • This compound

  • Degassed solvent

  • Other reagents for your specific reaction

  • Magnetic stirrer and stir bar

  • Septa, glass stoppers, and joint clips

  • Syringes and needles

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) for several hours and allowed to cool in a desiccator.

  • Assembling the Apparatus: Assemble the Schlenk flask and any other glassware on the Schlenk line. Secure all joints with clips.

  • Creating an Inert Atmosphere (Evacuate-Refill Cycles):

    • Ensure the inert gas is flowing through the bubbler on the Schlenk line.

    • Close the flask to the inert gas line and open it to the vacuum line. Evacuate the flask for 5-10 minutes.

    • Close the flask to the vacuum line and slowly open it to the inert gas line to backfill with nitrogen or argon.

    • Repeat this evacuate-refill cycle at least three times to ensure the removal of atmospheric gases.

  • Adding Reagents:

    • Solids: Add solid reagents, including this compound, to the flask under a positive flow of inert gas.

    • Liquids: Add degassed solvents and liquid reagents via a syringe through a rubber septum.

  • Running the Reaction: Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction. This can be monitored with the bubbler on the Schlenk line.

  • Workup: After the reaction is complete, cool the flask to room temperature. Conduct any subsequent workup steps, such as quenching, extraction, and filtration, under a blanket of inert gas if the product is also air-sensitive.

Protocol 2: Degassing a Solvent using the Freeze-Pump-Thaw Method

This is a highly effective method for removing dissolved oxygen from solvents.

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Schlenk line

  • Liquid nitrogen

  • Dewar flask

Procedure:

  • Prepare the Flask: Add the solvent to a Schlenk flask. Do not fill the flask more than halfway.

  • Freeze: Place the flask in a Dewar containing liquid nitrogen. Swirl the flask to freeze the solvent from the outside in, creating a solid layer on the flask walls.

  • Pump (Evacuate): Once the solvent is completely frozen, open the flask to the vacuum line of the Schlenk line. Allow it to evacuate for at least 5 minutes.

  • Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may hear gas bubbles escaping from the solvent as it thaws.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure complete degassing.

  • Backfill and Store: After the final thaw, backfill the flask with inert gas and store the degassed solvent under a positive pressure of inert gas.

Visualizations

Troubleshooting_Oxidation start Reaction Shows Signs of Oxidation (e.g., Color Change) q1 Are you using an inert atmosphere? start->q1 a1_no Implement Inert Atmosphere Techniques (Schlenk Line or Glove Box) q1->a1_no No q2 Are your solvents degassed? q1->q2 Yes a1_no->q2 a2_no Degas Solvents (e.g., Freeze-Pump-Thaw) q2->a2_no No q3 Is your system free of leaks? q2->q3 Yes a2_no->q3 a3_no Check and Re-grease Joints, Replace Septa q3->a3_no No end Oxidation Minimized q3->end Yes a3_no->end Inert_Atmosphere_Setup cluster_schlenk_line Schlenk Line cluster_reaction_vessel Reaction Setup InertGas Inert Gas Source (N2 or Ar) Manifold Dual Manifold (Inert Gas / Vacuum) InertGas->Manifold Vacuum Vacuum Pump Vacuum->Manifold Bubbler Bubbler Manifold->Bubbler Flask Schlenk Flask with This compound and Reagents Manifold->Flask Flexible Tubing Stirrer Magnetic Stirrer Flask->Stirrer Oxidation_Prevention_Pathway Reactant This compound (Reduced Form) OxidizedProduct Oxidized Byproducts (Colored Impurities) Reactant->OxidizedProduct Oxidation Radical Radical Intermediates Reactant->Radical Initiation Oxygen Atmospheric Oxygen (O2) Oxygen->OxidizedProduct Intervention1 Inert Atmosphere (N2 or Ar) Intervention1->Oxygen Displaces Intervention2 Antioxidants (Radical Scavengers) Intervention2->Radical Quenches Radical->OxidizedProduct Propagation

References

Managing temperature control in 3-Amino-5-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing temperature control during the synthesis of 3-Amino-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in the synthesis of this compound?

A1: Precise temperature control is crucial because it directly influences reaction rate, product yield, and purity. Deviations from the optimal temperature range can lead to incomplete reactions, the formation of unwanted byproducts and isomers, or even decomposition of reactants and products.[1] For instance, certain steps like nitration are highly exothermic and require careful cooling to prevent runaway reactions.[2][3]

Q2: What are the most common synthetic routes to this compound, and what are their general temperature requirements?

A2: Two common routes are the Chichibabin reaction and multi-step synthesis from a substituted pyridine.

  • Chichibabin Reaction: This method involves the direct amination of a pyridine derivative, such as 3,5-lutidine, with sodium amide. It typically requires high temperatures, often around 100–130°C, in an inert, high-boiling solvent like xylene or toluene.[4]

  • Multi-Step Synthesis: A pathway starting from a compound like 2-chloro-3-methylpyridine involves several steps, each with specific temperature needs. Nitration requires very low temperatures (0-15°C), cyanation is performed at high temperatures (120-140°C), and the final nitro group reduction is often carried out at room temperature.[2]

Q3: What are the typical signs of poor temperature management during the synthesis?

A3: Poor temperature control can manifest in several ways: a consistently low yield, the presence of multiple unexpected spots on a Thin Layer Chromatography (TLC) plate indicating impurities, or a reaction mixture that changes color unexpectedly, suggesting decomposition.[1] In the case of exothermic reactions, a rapid, uncontrolled increase in temperature is a clear indicator of inadequate cooling.[3]

Troubleshooting Guide

Problem: Low Product Yield

Q: My reaction yield is consistently low. How do I determine if temperature is the problem?

A: Low yields are a common issue directly linked to temperature.[3]

  • Temperature Too Low: The reaction may be incomplete, as the activation energy barrier is not overcome. Monitor the reaction's progress using TLC or HPLC to ensure the starting material is fully consumed within the expected timeframe.[1]

  • Temperature Too High: This can cause decomposition of the starting materials, intermediates, or the final product. It can also promote the formation of side products, consuming the reactants in non-productive pathways.[1] It is advisable to perform small-scale optimization experiments at slightly different temperatures (e.g., ±10°C from the protocol value) to find the optimal condition for your specific setup.

Q: I am performing a nitration step and getting a very low yield. What are the critical temperature considerations?

A: Nitration of pyridine rings is highly exothermic and temperature-sensitive. The yield can be poor if the temperature is not strictly controlled.

  • Maintain Low Temperature: The reaction should be cooled in an ice-salt bath to 0-5°C before the slow, dropwise addition of the nitrating mixture.[2]

  • Prevent Temperature Spikes: During the addition of the nitrating agent, the internal temperature must be carefully monitored and maintained below 15°C.[2] Exceeding this temperature can lead to significant side reactions and decomposition of the nitro compound.[1]

Problem: Product Impurity and Side Reactions

Q: My final product is impure, and TLC analysis shows multiple byproducts. How can temperature management improve purity?

A: The formation of byproducts is often a result of side reactions that become significant at non-optimal temperatures.

  • Chichibabin Reaction: In this reaction, high temperatures can lead to the formation of 4-amino isomers or other side products.[4] Adhering to the recommended temperature (typically 100-130°C) is critical for regioselectivity.[4]

  • General Advice: Ensure uniform heating by using a suitable heating mantle and efficient stirring. Localized overheating can create "hot spots" where side reactions can occur. For exothermic reactions, ensure your cooling bath has sufficient capacity to dissipate the heat generated.[3]

Problem: Runaway Reactions

Q: My reaction is exothermic and the temperature is difficult to control. What measures can I take?

A: Uncontrolled exothermic reactions are a significant safety hazard and lead to poor outcomes. To manage them:

  • Slow Reagent Addition: Add the reactive agent (e.g., nitrating mixture) dropwise using a dropping funnel. This controls the rate of reaction and heat generation.[3]

  • Efficient Cooling: Use a properly sized ice bath or a cryostat to maintain a consistently low temperature. Ensure the reaction flask is adequately immersed.[3]

  • Dilution: Performing the reaction in a larger volume of solvent can help to dissipate heat more effectively.[3]

Data Presentation

Table 1: Temperature Parameters for a Multi-Step Synthesis Pathway

Synthesis StepStarting Material ExampleReagentsOptimal Temperature RangeKey Considerations
Nitration 2-chloro-3-methylpyridineConc. H₂SO₄, Conc. HNO₃0°C to 15°CHighly exothermic; requires slow addition of nitrating mix and efficient cooling.[2]
Cyanation 2-chloro-3-methyl-5-nitropyridineK₄[Fe(CN)₆], Pd(OAc)₂120°C to 140°CRequires high temperature to proceed; use a high-boiling solvent like DMF.[2]
Reduction Methyl 3-methyl-5-nitropicolinateH₂, Pd/CRoom TemperatureReaction progress can be monitored by hydrogen uptake.[2]
Chichibabin 3,5-LutidineNaNH₂100°C to 130°CHigh temperature is necessary, but exceeding this can increase isomer formation.[4]

Table 2: Troubleshooting Temperature-Related Issues

Issue ObservedPotential Temperature-Related CauseRecommended Action
Low Yield Temperature too low (incomplete reaction) or too high (decomposition).Monitor reaction with TLC/HPLC. Run small-scale trials at ±10°C to optimize.[1]
Multiple Spots on TLC Temperature too high, causing side reactions.Lower the reaction temperature. Ensure uniform heating to avoid hot spots.
Darkening of Solution Decomposition due to excessive heat.Immediately lower the temperature. Verify the setpoint of your heating apparatus.
Uncontrolled Exotherm Inadequate cooling or too rapid addition of reagents.Improve cooling efficiency (e.g., larger ice bath). Add reagents more slowly.[3]

Experimental Protocols

Protocol 1: Nitration of 2-Chloro-3-methylpyridine

This protocol is a critical step where temperature control is paramount.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer to monitor the internal temperature.

  • Initial Cooling: Add concentrated sulfuric acid (5-10 molar equivalents) to the flask and cool the acid to 0-5°C using an ice-salt bath.[2]

  • Substrate Addition: Slowly add 2-chloro-3-methylpyridine (1.0 eq.) to the stirred sulfuric acid, ensuring the temperature is maintained below 10°C.[2]

  • Nitrating Mixture Preparation: In a separate flask cooled to 0°C, slowly add concentrated nitric acid (1.1-1.2 eq.) to concentrated sulfuric acid (2-3 eq.).

  • Controlled Addition: Add the prepared nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours. Crucially, ensure the internal reaction temperature does not rise above 15°C. [2]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis shows the starting material has been completely consumed.[2]

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring to dissipate heat.

Mandatory Visualization

Temperature_Troubleshooting_Workflow cluster_temp_correction Temperature Correction Strategy start Problem Observed (e.g., Low Yield, Impurities) check_temp Is Temperature within Protocol Range? start->check_temp temp_ok Temperature is Correct check_temp->temp_ok  Yes temp_not_ok Temperature is Incorrect check_temp->temp_not_ok No   other_issues Investigate Other Factors: - Reagent Purity - Catalyst Activity - Reaction Time temp_ok->other_issues too_high Issue: Temp Too High (Side Reactions/Decomposition) temp_not_ok->too_high too_low Issue: Temp Too Low (Incomplete Reaction) temp_not_ok->too_low correct_high Action: - Lower Heater Setpoint - Improve Cooling for Exotherms - Ensure Uniform Stirring too_high->correct_high Solution correct_low Action: - Increase Heater Setpoint - Check Thermometer Calibration - Ensure Proper Insulation too_low->correct_low Solution

Caption: Troubleshooting workflow for temperature-related issues.

Synthesis_Temp_Control_Points start Start: 2-Chloro- 3-methylpyridine step1 Step 1: Nitration start->step1 step2 Step 2: Cyanation step1->step2 temp1 Critical Control: Maintain 0-15°C (Exothermic) step1->temp1 step3 Step 3: Hydrolysis step2->step3 temp2 High Temp Required: 120-140°C step2->temp2 step4 Step 4: Esterification step3->step4 step5 Step 5: Reduction step4->step5 end Final Product: Amino-pyridine Derivative step5->end temp5 Mild Conditions: Room Temperature step5->temp5

Caption: Key temperature control points in a multi-step synthesis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 3-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-5-methylpyridine, also known as 5-Amino-3-picoline, is a crucial chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring a pyridine ring with both an amino and a methyl group, makes it a versatile building block in organic chemistry.[1] Rigorous analytical characterization is essential to ensure its identity, purity, and stability, which are critical for the quality and efficacy of the final products. This guide provides a comprehensive comparison of key analytical methodologies for the characterization of this compound, offering detailed experimental protocols and comparative data to assist researchers and drug development professionals in selecting the most suitable techniques.

Chromatographic Methods: Purity and Impurity Profiling

Chromatographic techniques are fundamental for assessing the purity of this compound and quantifying any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly employed methods for this purpose.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique ideal for the analysis of non-volatile and thermally labile compounds like this compound.[2] It offers excellent resolution for separating the main component from closely related isomers and impurities. Various HPLC modes, including reverse-phase, mixed-mode, and hydrogen-bonding, can be utilized for aminopyridine analysis.[3]

Experimental Protocol: Reverse-Phase HPLC-UV

This protocol is a representative method adapted from the analysis of similar aminopyridine compounds.[4]

  • Instrument: HPLC system equipped with a UV-Vis Detector.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium formate in water, pH adjusted) and an organic solvent like acetonitrile or methanol.[3] A typical starting point could be 90:10 (v/v) aqueous buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at a wavelength determined by the compound's UV spectrum (typically around 250-270 nm for aminopyridines).[7]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For enhanced sensitivity and definitive identification, the HPLC system can be coupled to a mass spectrometer. LC-MS is invaluable for confirming the molecular weight of the analyte and identifying unknown impurities at trace levels.[8] The expected protonated molecule [M+H]⁺ for this compound (Molecular Weight: 108.14) would be detected at a mass-to-charge ratio (m/z) of approximately 109.1.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds. Due to the polar nature of the amino group, this compound often requires a derivatization step to increase its volatility and thermal stability, ensuring good chromatographic performance.[2][9]

Experimental Protocol: GC-MS with Derivatization

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (5% diphenyl, 95% dimethylsiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 250-280°C.

  • Injector Temperature: 250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan mode (e.g., m/z 40-400) for identification. Selected Ion Monitoring (SIM) mode can be used for higher sensitivity quantification.

  • Sample Preparation & Derivatization:

    • Dissolve a known amount of the sample in an anhydrous solvent like pyridine or acetonitrile.

    • Add a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA).[9]

    • Heat the mixture (e.g., at 70-90°C for 30-60 minutes) to complete the reaction.

    • Inject an aliquot of the cooled, derivatized sample into the GC-MS.

Data Comparison: Chromatographic Methods

The following table summarizes typical performance characteristics for validated HPLC and GC-MS methods used for the analysis of small amine compounds. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[10]

Parameter HPLC-UV GC-MS LC-MS/MS
Primary Use Purity, Assay, QuantificationImpurity Identification, QuantificationTrace Quantification, Identification
Specificity Good to ExcellentExcellentSuperior
Linearity (R²) Typically > 0.99Typically > 0.99Typically > 0.999
Limit of Detection (LOD) ng rangepg to ng rangefg to pg range
Limit of Quantification (LOQ) ng to µg rangepg to ng rangepg range
Precision (%RSD) < 2%< 5-10% (derivatization can add variability)< 5%
Key Advantage Robust, cost-effective, routine QCHigh resolving power, structural info from MSHighest sensitivity and selectivity
Key Limitation Lower sensitivity than MSRequires derivatization for polar aminesHigher cost and complexity

Note: Values are representative and depend on the specific method validation.[11]

chromatographic_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Weigh Sample dissolve Dissolve in Solvent prep->dissolve filtrate Filter (0.45 µm) dissolve->filtrate derivatize Derivatization (For GC-MS) filtrate->derivatize inject Inject into Chromatograph filtrate->inject derivatize->inject separate Separation on Analytical Column inject->separate detect Detection (UV or MS) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: A generalized workflow for the chromatographic analysis of this compound.

Spectroscopic Methods: Structural Elucidation and Identification

Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Experimental Protocol: NMR Analysis

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.

  • Analysis: Acquire ¹H, ¹³C, and potentially 2D NMR (e.g., COSY, HSQC) spectra to fully assign all proton and carbon signals.

Expected Spectral Data

Based on the structure of this compound and data from similar compounds, the following signals are expected:[12][13]

Technique Expected Chemical Shift (δ, ppm) Assignment
¹H NMR ~ 8.0 - 8.2Aromatic Proton (H2 or H6)
~ 7.8 - 8.0Aromatic Proton (H6 or H2)
~ 7.0 - 7.2Aromatic Proton (H4)
~ 3.5 - 4.5 (broad)Amino Protons (-NH₂)
~ 2.2 - 2.4Methyl Protons (-CH₃)
¹³C NMR ~ 145 - 150C-NH₂ (C3)
~ 140 - 145Aromatic C-H (C2 or C6)
~ 135 - 140Aromatic C-H (C6 or C2)
~ 120 - 125Aromatic C-H (C4)
~ 118 - 122C-CH₃ (C5)
~ 17 - 20Methyl Carbon (-CH₃)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Experimental Protocol: FTIR Analysis

  • Instrument: FTIR Spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by mixing with potassium bromide (KBr) to form a pellet.

  • Analysis: Acquire the spectrum, typically in the range of 4000–400 cm⁻¹.

Expected Characteristic Absorptions

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000C-H Aromatic StretchPyridine Ring
3000 - 2850C-H Aliphatic StretchMethyl Group (-CH₃)
1650 - 1580N-H Bending (Scissoring)Primary Amine (-NH₂)
1600 - 1450C=C and C=N Ring StretchingPyridine Ring
1470 - 1430C-H Asymmetric BendingMethyl Group (-CH₃)
1390 - 1370C-H Symmetric BendingMethyl Group (-CH₃)
1300 - 1100C-N StretchAromatic Amine

Source: Adapted from general FTIR correlation tables and data for aminopyridines.[14][15]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and determining an appropriate wavelength for HPLC detection. Aminopyridines typically show absorption bands due to π → π* and n → π* transitions.[16]

Experimental Protocol: UV-Vis Analysis

  • Instrument: UV-Vis Spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Analysis: Scan the absorbance of the solution across the UV-Vis range (e.g., 200–400 nm) using a quartz cuvette.

Expected Spectral Data

The absorption maximum (λmax) is dependent on the solvent polarity.[17] For aminopyridines, characteristic absorptions are typically observed in the 240-300 nm range.

analytical_strategy cluster_id Identity & Structure cluster_purity Purity & Assay start This compound (Sample) NMR NMR (¹H, ¹³C) start->NMR FTIR FTIR start->FTIR MS Mass Spec (LC-MS) [M+H]⁺ = 109.1 start->MS HPLC HPLC-UV (Assay, Impurities) start->HPLC GCMS GC-MS (Volatile Impurities) start->GCMS UVVIS UV-Vis (Quantification) start->UVVIS result Comprehensive Characterization Report NMR->result FTIR->result MS->result HPLC->result GCMS->result UVVIS->result

Caption: An integrated analytical strategy for the full characterization of this compound.

Conclusion

A comprehensive characterization of this compound requires an orthogonal approach, employing multiple analytical techniques.

  • For structural confirmation , NMR spectroscopy is indispensable, supported by FTIR for functional group identification and Mass Spectrometry for molecular weight verification.

  • For purity assessment and quantification , HPLC-UV is the workhorse method for routine analysis, while LC-MS and GC-MS are superior for trace impurity identification and quantification.

The selection of methods should be guided by the specific analytical objective, whether it is routine quality control, impurity profiling, or complete structural elucidation. By combining these powerful techniques, researchers and drug development professionals can ensure the quality, safety, and consistency of this compound for its intended applications.

References

A Comparative Guide to HPLC and GC Analysis for 3-Amino-5-methylpyridine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 3-Amino-5-methylpyridine is a critical aspect of quality control and regulatory compliance. The choice of analytical methodology is paramount in achieving accurate and reliable results. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of this compound, supported by representative experimental data and detailed protocols.

Data Presentation: HPLC vs. GC at a Glance

The selection between HPLC and GC for the analysis of this compound hinges on various factors including the compound's physicochemical properties, the nature of potential impurities, and the desired analytical performance characteristics. Below is a summary of key performance metrics for both methods.

ParameterHPLC MethodGC Method
Principle Reverse-Phase Liquid Chromatography with UV detectionGas-Solid Chromatography with Flame Ionization Detection (FID)
Derivatization Not RequiredGenerally not required, but may be used to improve peak shape and thermal stability
Limit of Detection (LOD) ~0.015 µg/mL~0.002% (w/w)
Limit of Quantification (LOQ) ~0.048 µg/mL~0.007% (w/w)
Analysis Time ~15-30 minutes~10-20 minutes
Compound Volatility Suitable for non-volatile and thermally labile compoundsRequires volatile and thermally stable compounds
Typical Impurity Profile Polar and non-polar impuritiesVolatile impurities

Experimental Protocols

Detailed methodologies for both HPLC and GC are crucial for reproducible and accurate purity analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the separation and quantification of this compound and its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 2.7 µm particle size[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 0.7 mL/min[1]

  • Column Temperature: 40 °C[1]

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 10 µL[1]

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

Gas Chromatography (GC) Protocol

This method is effective for analyzing the purity of this compound, particularly for identifying and quantifying volatile impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Chromatographic Conditions:

  • Column: Diphenyl dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.53 mm I.D., 5.0 µm film thickness[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 200 °C, hold for 2 minutes[2]

    • Ramp: 20 °C/min to 240 °C[2]

    • Hold: 11 minutes at 240 °C[2]

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 240 °C[2]

  • Injection Mode: Split

Sample Preparation:

  • Standard and Sample Solution: Accurately weigh a suitable amount of the this compound sample into a volumetric flask and dissolve in an appropriate solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 20 mg/mL.[2]

Mandatory Visualization

Chromatographic_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into Chromatograph (HPLC/GC) Filter->Inject Separate Separation on Column Inject->Separate Detect Detection (UV/FID) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for chromatographic purity analysis.

Comparison and Recommendations

HPLC:

  • Advantages: HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.[3][4] It generally offers high resolution and sensitivity for polar and non-polar impurities.[5] The reverse-phase method described is robust and widely used in the pharmaceutical industry.[6]

  • Disadvantages: Analysis times can be longer compared to GC, and it consumes larger volumes of solvents.

GC:

  • Advantages: GC provides high separation efficiency and is often faster than HPLC for volatile compounds.[6] The use of an FID detector offers high sensitivity for organic compounds. The direct injection method is simple and avoids the complexities of derivatization.[2]

  • Disadvantages: The primary limitation of GC is the requirement for the analyte to be volatile and thermally stable.[4][7] While this compound is amenable to GC, some potential high molecular weight or polar impurities may not be.

Both HPLC and GC are powerful and viable techniques for the purity analysis of this compound.

  • HPLC is the recommended primary method for comprehensive purity profiling and stability-indicating assays, as it can detect a broader range of potential impurities, including non-volatile and degradation products.

  • GC is an excellent complementary technique , particularly for the specific analysis of volatile impurities and residual solvents. Its speed and simplicity make it well-suited for in-process controls and routine quality checks where the impurity profile is well-characterized.

The choice of method should be guided by the specific analytical requirements, the expected impurity profile of the this compound sample, and the available instrumentation. For regulatory submissions, a validated HPLC method is typically expected as the primary purity test.

References

Comparative Analysis of 3-Amino-5-methylpyridine Reaction Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of reaction products derived from 3-Amino-5-methylpyridine, a versatile building block in pharmaceutical and chemical synthesis.[1] The focus is on the characterization of these products using mass spectrometry, a cornerstone technique for molecular weight determination and structural elucidation in drug discovery and development.[2] We will explore two common reaction pathways involving this compound: N-acylation and Suzuki-Miyaura cross-coupling. This guide presents detailed experimental protocols, comparative data tables of mass spectrometric analysis, and workflow visualizations to aid researchers in their synthetic and analytical endeavors.

Section 1: Mass Spectrometry Analysis of N-Acylation Product: N-(5-methylpyridin-3-yl)acetamide

N-acylation is a fundamental transformation used to introduce an acyl group onto an amine, forming an amide. This reaction is widely employed in medicinal chemistry to modify the properties of a parent molecule. The resulting amide bond is a common feature in many pharmaceutical agents.

Experimental Protocol: Synthesis of N-(5-methylpyridin-3-yl)acetamide

This protocol outlines the synthesis of N-(5-methylpyridin-3-yl)acetamide via the acylation of this compound with acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA) or Pyridine (as a base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or pyridine (1.2 equivalents) dropwise to the cooled solution.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified N-(5-methylpyridin-3-yl)acetamide using mass spectrometry.

Mass Spectrometry Data

The purified product can be analyzed by various mass spectrometry techniques, such as Electrospray Ionization (ESI) or Electron Ionization (EI), coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight). The table below presents hypothetical but representative mass spectrometry data for the acylation product. The fragmentation of amides, particularly under EI conditions, often involves cleavage of the amide bond (N-CO bond).[3][4]

AnalyteMolecular FormulaMolecular Weight[M+H]⁺ (m/z)Key Fragment Ions (m/z) and Proposed Structures
This compound (Starting Material)C₆H₈N₂108.14109.192.1 ([M+H - NH₃]⁺)
N-(5-methylpyridin-3-yl)acetamide (Product)C₈H₁₀N₂O150.18151.2109.1 ([M+H - C₂H₂O]⁺, loss of ketene), 93.1 ([C₆H₇N]⁺, pyridinium ion after cleavage)

Experimental Workflow: N-Acylation

acylation_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve this compound in anhydrous DCM cool Cool to 0°C start->cool add_base Add Triethylamine/Pyridine cool->add_base add_acyl Add Acetyl Chloride add_base->add_acyl react Stir at 0°C to Room Temperature add_acyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify ms_analysis Mass Spectrometry Analysis purify->ms_analysis

N-Acylation Experimental Workflow

Section 2: Mass Spectrometry Analysis of Suzuki-Miyaura Cross-Coupling Product

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals.[5] This reaction typically involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. For this example, we will consider the reaction of a halogenated derivative of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine

This protocol is adapted for the Suzuki-Miyaura coupling of 3-Amino-5-bromopyridine with an arylboronic acid.[6]

Materials:

  • 3-Amino-5-bromopyridine

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Heating mantle or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine 3-Amino-5-bromopyridine (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (e.g., 5 mol%).

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., 4:1 dioxane/water).

  • Heat the reaction mixture to 85-95 °C (conventional heating) or 120-150 °C (microwave irradiation).

  • Monitor the reaction progress by LC-MS.[6]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the purified biaryl product by mass spectrometry.

Mass Spectrometry Data

The analysis of Suzuki coupling products by LC-MS is crucial for monitoring the reaction progress and confirming the identity of the final product. The mass spectrometer can detect the consumption of the starting material and the formation of the product by tracking their respective molecular ions.

AnalyteMolecular FormulaMolecular Weight[M+H]⁺ (m/z)Key Fragment Ions (m/z) and Proposed Structures
3-Amino-5-bromopyridine (Starting Material)C₅H₅BrN₂172.01 / 174.01173.0 / 175.0 (Isotopic pattern for Br)93.1 ([M+H - HBr]⁺)
5-Phenylpyridin-3-amine (Product)C₁₁H₁₀N₂170.21171.2154.2 ([M+H - NH₃]⁺), 93.1 ([C₆H₇N]⁺)

Experimental Workflow: Suzuki-Miyaura Coupling

suzuki_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis combine Combine 3-Amino-5-bromopyridine, Arylboronic Acid, and Base add_catalyst Add Palladium Catalyst combine->add_catalyst inert Establish Inert Atmosphere add_catalyst->inert add_solvent Add Degassed Solvents inert->add_solvent heat Heat Reaction Mixture add_solvent->heat monitor Monitor by LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute and Extract cool->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify ms_analysis Mass Spectrometry Analysis purify->ms_analysis

Suzuki-Miyaura Coupling Workflow

Comparative Summary

FeatureN-Acylation AnalysisSuzuki-Miyaura Coupling Analysis
Reaction Type Formation of an amide bond at the amino group.Formation of a C-C bond at a halogenated position.
Starting Material (for MS) This compound3-Amino-5-halopyridine
Product Type Acyl-substituted aminopyridineBiaryl or heteroaryl compound
Mass Shift Addition of the mass of the acyl group minus the mass of a hydrogen atom.Replacement of the halogen atom with the aryl group.
Key MS Observation Disappearance of the starting material's m/z and appearance of the acylated product's m/z.Disappearance of the characteristic isotopic pattern of the halogen (e.g., Br) and appearance of the coupled product's m/z.
Fragmentation Characteristic loss of ketene or cleavage of the amide bond.Fragmentation will depend on the nature of the coupled aryl group.
Primary Use of MS Product confirmation and purity assessment.Reaction monitoring and confirmation of C-C bond formation.

References

A Comparative Analysis of the Reactivity of 3-Amino-5-methylpyridine and Isomeric Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of 3-Amino-5-methylpyridine with other fundamental aminopyridines, namely 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. The analysis is intended for researchers, scientists, and professionals in drug development, offering insights supported by experimental data and established chemical principles. The discussion focuses on key reaction types relevant to synthetic chemistry, including basicity, electrophilic and nucleophilic aromatic substitution, and diazotization.

Basicity and Nucleophilicity: The Role of pKa

The position of the amino group on the pyridine ring significantly influences the basicity of both the exocyclic amino nitrogen and the endocyclic ring nitrogen. The pKa of the conjugate acid, which reflects the basicity of the most basic nitrogen atom, is a critical parameter in predicting reactivity, particularly in acid-catalyzed reactions and nucleophilic behavior.

CompoundCAS NumberMolecular Weight ( g/mol )pKa (Conjugate Acid)
This compound 3430-19-1108.14~6.0 (Predicted)
2-Aminopyridine504-29-094.116.71 - 6.86[1][2][3]
3-Aminopyridine462-08-894.115.98 - 6.03[2]
4-Aminopyridine504-24-594.119.17 - 9.18[1][2][4]

Reactivity in Key Organic Reactions

The interplay between the activating amino group and the electron-withdrawing nature of the pyridine ring nitrogen governs the regioselectivity and rate of various substitution reactions.

Electrophilic Aromatic Substitution (EAS)

Pyridine itself is generally resistant to electrophilic aromatic substitution compared to benzene due to the deactivating effect of the electronegative ring nitrogen.[5][6] However, the powerful activating, ortho-para directing amino group facilitates these reactions.

  • This compound : The amino group at C3 directs electrophiles to the C2, C4, and C6 positions. The methyl group at C5 further activates these positions. Therefore, substitution is strongly favored at the C2, C4, and C6 positions.

  • 2-Aminopyridine : The amino group directs incoming electrophiles primarily to the C5 position, and to a lesser extent, the C3 position.

  • 3-Aminopyridine : The amino group directs electrophiles to the C2, C4, and C6 positions.

  • 4-Aminopyridine : The amino group activates the C3 and C5 positions for electrophilic attack.

The general workflow for predicting EAS regioselectivity is outlined below.

G cluster_start Starting Material cluster_analysis Electronic Analysis cluster_outcome Predicted Outcome Aminopyridine Aminopyridine Isomer DirectingEffects Consider Directing Effects - Amino Group (Activating, o,p-directing) - Ring Nitrogen (Deactivating, m-directing) - Other Substituents (e.g., -CH3) Aminopyridine->DirectingEffects Analyze StericHindrance Assess Steric Hindrance DirectingEffects->StericHindrance MajorProduct Predict Major Substitution Product(s) StericHindrance->MajorProduct Determine

Caption: Logical workflow for predicting electrophilic substitution sites.

Nucleophilic Aromatic Substitution (NAS)

The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic attack than benzene, particularly at the C2 and C4 (ortho and para) positions.[5][7][8] The presence of an amino group, being electron-donating, generally deactivates the ring towards NAS. However, reactions like the Chichibabin amination can proceed, where a hydride ion is eliminated.[7]

  • This compound : Less reactive towards NAS compared to unsubstituted pyridine. Attack, if forced, would still favor the C2 and C6 positions.

  • 2-Aminopyridine & 4-Aminopyridine : Generally unreactive in Chichibabin-type reactions as the amino group deactivates the most susceptible positions. Nucleophilic displacement of other leaving groups (like halides) is a more common reaction pathway.[9]

Diazotization

Primary aromatic amines react with nitrous acid (generated in situ) to form diazonium salts. These salts are versatile intermediates in organic synthesis.[10][11] The stability of aminopyridine-derived diazonium salts can be lower than their aniline counterparts, but they are nonetheless useful for subsequent reactions like Sandmeyer or azo coupling.[10][12][13]

  • The amino group of This compound , like other aminopyridines, can be converted to a diazonium group. This intermediate can then be used to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN) onto the pyridine ring at the C3 position. The reaction is performed at low temperatures (0-5 °C) to maintain the stability of the diazonium salt.[10]

The diagram below illustrates a typical experimental workflow for a diazotization reaction followed by an azo coupling.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AP Aminopyridine (e.g., this compound) IceBath 0-5 °C (Ice Bath) AP->IceBath Reagents NaNO2, HCl(aq) Reagents->IceBath Diazonium Diazonium Salt (in situ) IceBath->Diazonium Reaction AzoDye Azo Dye Product Diazonium->AzoDye Add to CouplingPartner Coupling Partner (e.g., 2-Naphthol) CouplingPartner->AzoDye

Caption: Experimental workflow for diazotization and azo coupling.

Experimental Protocols

The following are representative protocols for key reactions involving aminopyridines. Researchers should adapt these based on the specific substrate and desired outcome.

Protocol 1: General Diazotization and Azo Coupling

This protocol describes the formation of a diazonium salt from an aminopyridine and its subsequent coupling with an activated aromatic compound like 2-naphthol to form an azo dye.[10][13]

Materials:

  • Aminopyridine (e.g., this compound)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Ice

Procedure:

  • Diazonium Salt Preparation:

    • Dissolve the aminopyridine (10 mmol) in a solution of concentrated HCl (5 mL) and water (10 mL) in a beaker.

    • Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.

    • In a separate flask, prepare a solution of sodium nitrite (10 mmol, 0.69 g) in cold water (5 mL).

    • Slowly add the cold sodium nitrite solution dropwise to the stirred aminopyridine solution, ensuring the temperature does not rise above 5 °C.

    • Stir the resulting solution for 15-20 minutes in the ice bath. The diazonium salt is formed in situ and should be used immediately.[10]

  • Azo Coupling Reaction:

    • In a separate beaker, dissolve 2-naphthol (10 mmol, 1.44 g) in a 10% aqueous sodium hydroxide solution (15 mL).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring for 30 minutes in the ice bath.

    • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Protocol 2: Chichibabin Amination of Pyridine (Illustrative)

While this compound is not a typical substrate for this reaction, this protocol for unsubstituted pyridine illustrates the conditions for direct amination, a key reaction in pyridine chemistry.[14][15]

Materials:

  • Pyridine

  • Sodium Amide (NaNH₂)

  • Inert solvent (e.g., Toluene or Xylene)

  • Ammonium Chloride (NH₄Cl), saturated solution

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add dry toluene and sodium amide.

    • Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.

  • Addition of Pyridine:

    • Slowly add pyridine dropwise to the stirred, refluxing suspension of sodium amide.

    • The reaction is exothermic, and hydrogen gas will evolve. Ensure proper ventilation.

    • Continue heating at reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly quench the reaction by adding an ice-cold saturated solution of ammonium chloride to decompose any unreacted sodium amide.

    • Separate the organic layer. Extract the aqueous layer with toluene.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product (a mixture of 2-aminopyridine and 4-aminopyridine) can be purified by column chromatography or distillation.

References

A Comparative Guide to the Synthetic Routes of 3-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Amino-5-methylpyridine is a valuable building block in the pharmaceutical and agrochemical industries. This guide provides a comparative analysis of three potential synthetic routes to this compound, offering detailed experimental protocols and a summary of quantitative data to aid in the selection of the most suitable method.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several established chemical transformations. This guide focuses on three primary routes:

  • Hofmann Rearrangement of 5-methylnicotinamide.

  • Curtius Rearrangement of 5-methylnicotinic acid.

  • Reduction of 3-nitro-5-methylpyridine .

Each of these routes has distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and purity of the final product.

Synthetic_Routes_Comparison cluster_start Starting Material cluster_route1 Route 1: Hofmann Rearrangement cluster_route2 Route 2: Curtius Rearrangement cluster_route3 Route 3: Nitro Reduction cluster_end Final Product 3,5-Lutidine 3,5-Lutidine 5-Methylnicotinic_Acid_1 5-Methylnicotinic Acid 3,5-Lutidine->5-Methylnicotinic_Acid_1 Oxidation 5-Methylnicotinic_Acid_2 5-Methylnicotinic Acid 3,5-Lutidine->5-Methylnicotinic_Acid_2 Oxidation 3-Nitro-5-methylpyridine 3-Nitro-5-methylpyridine 3,5-Lutidine->3-Nitro-5-methylpyridine Nitration (hypothetical) 5-Methylnicotinamide 5-Methylnicotinamide 5-Methylnicotinic_Acid_1->5-Methylnicotinamide Amidation Hofmann Hofmann Rearrangement 5-Methylnicotinamide->Hofmann Final_Product This compound Hofmann->Final_Product 5-Methylnicotinoyl_Azide 5-Methylnicotinoyl Azide 5-Methylnicotinic_Acid_2->5-Methylnicotinoyl_Azide Azidation Curtius Curtius Rearrangement 5-Methylnicotinoyl_Azide->Curtius Curtius->Final_Product Reduction Reduction 3-Nitro-5-methylpyridine->Reduction Reduction->Final_Product

Caption: Comparative workflow of three synthetic routes to this compound.

Data Presentation

ParameterRoute 1: Hofmann RearrangementRoute 2: Curtius RearrangementRoute 3: Nitro Reduction
Starting Material 5-Methylnicotinamide5-Methylnicotinic Acid3-Nitro-5-methylpyridine
Key Reagents Bromine, Sodium HydroxideDiphenylphosphoryl azide (DPPA) or similarH₂, Pd/C or SnCl₂/HCl
Typical Yield 60-80% (estimated)70-90% (estimated)>90%
Purity Good to ExcellentGood to ExcellentExcellent
Reaction Time 2-4 hours4-8 hours2-6 hours
Safety Concerns Use of bromine, strong baseUse of azides (potentially explosive)Flammable H₂ gas, handling of strong acids
Scalability ModerateModerateHigh

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route 1: Hofmann Rearrangement of 5-Methylnicotinamide

This route involves the conversion of a primary amide to a primary amine with one less carbon atom.

Hofmann_Rearrangement_Workflow Start 5-Methylnicotinamide Step1 Dissolve in NaOH(aq) Start->Step1 Step2 Add Br₂ dropwise at 0°C Step1->Step2 Step3 Warm to room temperature Step2->Step3 Step4 Heat to reflux Step3->Step4 Step5 Cool and extract Step4->Step5 End This compound Step5->End

Caption: Workflow for the Hofmann Rearrangement.

Experimental Protocol (Analogous to the synthesis of 3-aminopyridine):

  • Preparation of Sodium Hypobromite Solution: In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve sodium hydroxide in water and cool the solution to 0°C. Slowly add bromine dropwise while maintaining the temperature below 0°C.

  • Amide Addition: To the freshly prepared sodium hypobromite solution, add finely powdered 5-methylnicotinamide in portions with vigorous stirring, keeping the temperature below 10°C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Route 2: Curtius Rearrangement of 5-Methylnicotinic Acid

This route involves the thermal decomposition of an acyl azide, derived from a carboxylic acid, to an isocyanate, which is then hydrolyzed to the amine.[1][2][3]

Curtius_Rearrangement_Workflow Start 5-Methylnicotinic Acid Step1 React with DPPA and TEA in tert-butanol Start->Step1 Step2 Heat to reflux Step1->Step2 Step3 Cool and concentrate Step2->Step3 Step4 Hydrolyze carbamate with acid Step3->Step4 Step5 Neutralize and extract Step4->Step5 End This compound Step5->End

Caption: Workflow for the Curtius Rearrangement.

Experimental Protocol (General Procedure):

  • Acyl Azide Formation: To a solution of 5-methylnicotinic acid in an inert solvent (e.g., toluene or tert-butanol), add triethylamine (TEA) followed by diphenylphosphoryl azide (DPPA).

  • Rearrangement: Heat the reaction mixture to reflux. The acyl azide is formed in situ and rearranges to the corresponding isocyanate with the evolution of nitrogen gas. If the reaction is performed in tert-butanol, the isocyanate is trapped as the Boc-protected amine.

  • Hydrolysis: After the rearrangement is complete (monitored by TLC or IR spectroscopy), cool the reaction mixture. If a carbamate intermediate is formed, it can be hydrolyzed by treatment with an acid (e.g., HCl).

  • Work-up: Neutralize the acidic solution with a base (e.g., NaOH) and extract the product with an organic solvent. Dry the organic layer and concentrate to yield the crude amine.

  • Purification: Purify the product by column chromatography or recrystallization.

Route 3: Reduction of 3-nitro-5-methylpyridine

This is a common and generally high-yielding method for the synthesis of aromatic amines.

Nitro_Reduction_Workflow Start 3-Nitro-5-methylpyridine Step1 Dissolve in a suitable solvent (e.g., Ethanol, Ethyl Acetate) Start->Step1 Step2 Add Pd/C catalyst Step1->Step2 Step3 Hydrogenate under H₂ atmosphere Step2->Step3 Step4 Filter catalyst Step3->Step4 Step5 Concentrate filtrate Step4->Step5 End This compound Step5->End

Caption: Workflow for the Reduction of 3-nitro-5-methylpyridine.

Experimental Protocol (Catalytic Hydrogenation): [4]

  • Reaction Setup: In a hydrogenation vessel, dissolve 3-nitro-5-methylpyridine in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain this compound, which is often of high purity. Further purification can be achieved by recrystallization if necessary.

Conclusion

The choice of synthetic route for this compound will depend on the specific requirements of the researcher or organization. The reduction of 3-nitro-5-methylpyridine is likely the most reliable and high-yielding method, particularly for large-scale synthesis, provided the nitro precursor is readily accessible. The Hofmann and Curtius rearrangements offer viable alternatives, especially when starting from the corresponding carboxylic acid or amide. However, the use of hazardous reagents such as bromine and azides necessitates careful handling and safety precautions. The quantitative data and detailed protocols provided in this guide should assist in making an informed decision for the synthesis of this important chemical intermediate.

References

Navigating Pyridine Synthesis: A Comparative Guide to Alternatives for 3-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents is a critical step in the intricate process of organic synthesis. 3-Amino-5-methylpyridine is a widely utilized building block, valued for its role as a versatile intermediate in the creation of pharmaceuticals and agrochemicals.[1] Its unique structure and reactivity in nucleophilic substitutions and coupling reactions make it a valuable component in the synthesis of complex molecules. However, the landscape of organic synthesis is rich with alternatives, each with its own set of advantages and disadvantages. This guide provides an objective comparison of this compound with its structural analogs, supported by experimental data to inform reagent selection in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

The Landscape of Substituted 3-Aminopyridines

The core structure of 3-aminopyridine can be modified with various substituents at the 5-position, influencing the reagent's electronic properties, reactivity, and ultimately its performance in a given reaction. This guide will focus on a comparative analysis of this compound against its halogenated counterparts: 3-Amino-5-bromopyridine and 3-Amino-5-chloropyridine, as well as the unsubstituted 3-Aminopyridine.

These alternatives are readily accessible, either commercially or through established synthetic routes. For instance, 3-Amino-5-chloropyridine can be synthesized through methods such as the chlorination of an aminopyridine or the reduction of a cyanopyridine.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The choice of the pyridine reagent can significantly impact the efficiency of this reaction. The electron-donating or -withdrawing nature of the substituent at the 5-position alters the electron density of the pyridine ring and the reactivity of the carbon-halogen bond.

While direct comparative studies detailing the performance of this compound alongside its halogenated analogs in the same Suzuki-Miyaura reaction are not extensively documented in readily available literature, we can infer performance from studies on structurally similar compounds. For instance, the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been shown to proceed with moderate to good yields. This suggests that the presence of an amino group does not preclude successful coupling, though it may influence the catalytic cycle.

Below is a table summarizing representative yields for the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, which can serve as a predictive reference for the reactivity of 3-amino-5-bromopyridine.

EntryArylboronic Acid PartnerProductYield (%)
1Phenylboronic acid5-Phenyl-2-methylpyridin-3-amine75
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine82
34-Fluorophenylboronic acid5-(4-Fluorophenyl)-2-methylpyridin-3-amine78
4Thiophene-2-boronic acid5-(Thiophen-2-yl)-2-methylpyridin-3-amine65

Note: Data is for the coupling of 5-bromo-2-methylpyridin-3-amine and is intended to be representative. Actual yields with this compound and its analogs may vary.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The electronic properties of the pyridine substrate are crucial in this palladium-catalyzed reaction. Generally, electron-withdrawing groups on the aryl halide can enhance the rate of oxidative addition, a key step in the catalytic cycle.

This suggests that 3-amino-5-halopyridines might exhibit different reactivity profiles compared to the more electron-rich this compound. While specific comparative data is scarce, the general principles of the Buchwald-Hartwig reaction can guide reagent selection. For instance, the coupling of electron-deficient heteroaryl halides is often more facile.

The following table provides a general overview of the expected reactivity based on the substituent at the 5-position.

ReagentSubstituent at 5-positionElectronic EffectExpected Reactivity in Buchwald-Hartwig Amination
This compound-CH₃Electron-donatingPotentially slower oxidative addition
3-Amino-5-chloropyridine-ClElectron-withdrawingPotentially faster oxidative addition
3-Amino-5-bromopyridine-BrElectron-withdrawingPotentially faster oxidative addition
3-Aminopyridine-HNeutralBaseline reactivity

Experimental Protocols

Detailed and reliable experimental protocols are paramount for reproducible and successful organic synthesis. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, adapted from literature for structurally similar aminopyridines.

General Protocol for Suzuki-Miyaura Coupling of a 3-Amino-5-bromopyridine Analog

Materials:

  • 5-Bromo-2-methylpyridin-3-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To a dried reaction vessel, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of a 3-Bromopyridine

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.05 equiv)

  • Appropriate phosphine ligand (e.g., Xantphos, RuPhos) (0.02-0.10 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the palladium precursor, ligand, and sodium tert-butoxide to a dried Schlenk tube.

  • Add the 3-bromopyridine and the amine.

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture to 80-110 °C with stirring for the required time, monitoring by TLC or GC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Visualizing the Synthetic Workflow

To aid in the conceptualization of the experimental process, the following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Addition Add Pyridine Reagent, Coupling Partner, & Base Inert_Atmosphere Establish Inert Atmosphere Reagent_Addition->Inert_Atmosphere Catalyst_Addition Add Pd Catalyst & Ligand Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition Heating Heat & Stir (e.g., 80-110°C) Solvent_Addition->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract Product Quenching->Extraction Purification Purify by Chromatography Extraction->Purification Product Final Product Purification->Product

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

The following diagram illustrates the key steps in the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)-X Ln OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R_Rprime R-Pd(II)-R' Ln Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'B(OH)2 ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of a substituted 3-aminopyridine reagent is a nuanced decision that depends on the specific requirements of the organic synthesis being undertaken. While this compound is a valuable and versatile reagent, its structural analogs, particularly the 3-amino-5-halopyridines, offer viable alternatives with potentially different reactivity profiles. The electron-withdrawing nature of the halogen substituents may offer advantages in reactions sensitive to the electronic properties of the pyridine ring, such as the Buchwald-Hartwig amination.

Ultimately, the optimal choice of reagent will be determined by a combination of factors including the desired product, the specific reaction conditions, and the cost and availability of the starting materials. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for informed decision-making in the synthesis of novel and complex molecules. Further empirical investigation is always recommended to determine the most effective reagent for a specific synthetic challenge.

References

Comparative Analysis of 3-Amino-5-methylpyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-amino-5-methylpyridine serves as a versatile scaffold in the synthesis of novel compounds with a wide range of biological activities. This guide provides a comparative overview of the characterization of various this compound derivatives, summarizing their synthesis, spectroscopic data, and biological evaluation. Experimental protocols and relevant signaling pathways are also detailed to support further research and development in this area.

Physicochemical Properties of this compound

The foundational compound, this compound, is a solid at room temperature with a melting point ranging from 59-63 °C.[1] It is characterized by the molecular formula C₆H₈N₂ and a molecular weight of 108.14 g/mol .[1][2] This aromatic amine is a key building block for creating more complex molecules with potential therapeutic applications.[3]

Synthesis and Spectroscopic Characterization of Derivatives

The synthesis of various derivatives often begins with the parent this compound, which can undergo a variety of chemical transformations. A common synthetic route involves the modification of the amino group or substitution at other positions on the pyridine ring.

Below is a summary of the characterization data for a selection of this compound derivatives.

Compound IDDerivative ClassMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data Highlights (¹H NMR, ¹³C NMR, IR, MS)
1 This compoundC₆H₈N₂108.1459-63¹H NMR (CDCl₃, 300 MHz) δ: 7.79 (d, J=2.4 Hz, 1H), 7.12 (d, J=8.4 Hz, 1H), 6.32 (dd, J=8.4, 2.4 Hz, 1H), 4.67 (br s, 2H), 2.12 (s, 3H).[4]
2 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridineC₁₁H₁₀N₆226.24>250MS (ESI) m/z: 227.1 [M+H]⁺.
3 N²-allyl-6-chloro-N⁴-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1,3,5-triazine-2,4-diamineC₂₅H₂₃ClN₁₀527.00208-210¹H NMR (DMSO-d₆, 400 MHz) δ: 9.35 (s, 1H), 9.27 (s, 1H), 8.68 (d, J = 4.0 Hz, 1H), 8.52 (d, J = 4.8 Hz, 1H), 8.42 (d, J = 8.0 Hz, 1H), 7.95 (d, J = 8.4 Hz, 1H), 7.50 (dd, J = 8.0, 4.8 Hz, 1H), 7.18 (d, J = 8.4 Hz, 1H), 6.00-5.90 (m, 1H), 5.28 (d, J = 17.2 Hz, 1H), 5.18 (d, J = 10.4 Hz, 1H), 4.10 (br s, 2H), 2.25 (s, 3H). ¹³C NMR (DMSO-d₆, 100 MHz) δ: 165.8, 164.1, 160.9, 157.9, 150.8, 147.9, 140.2, 136.1, 134.5, 133.2, 130.6, 124.7, 124.0, 117.0, 116.1, 44.9, 18.2. HRMS (ESI) m/z: [M+H]⁺ calcd for C₂₅H₂₄ClN₁₀, 527.1878; found, 527.1875.[5]
4 6-Amino-2,4,5-trimethylpyridin-3-ol derivative (6O)C₂₄H₂₄F₂N₄O₃470.47Not Reported¹H NMR (400 MHz, DMSO-d₆) δ 9.21 (s, 1H), 8.07 (s, 1H), 7.39 (s, 1H), 7.21 (d, J = 8.8 Hz, 1H), 7.07 (d, J = 12.0 Hz, 1H), 6.85 (s, 1H), 3.82 (s, 3H), 3.79 (s, 3H), 2.30 (s, 3H), 2.13 (s, 3H), 2.06 (s, 3H).[6]

Comparative Biological Activity

Derivatives of this compound have been investigated for a range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. The following table summarizes the biological activities of selected derivatives.

Compound IDBiological ActivityTarget/AssayResults (IC₅₀/MIC)
2 Aurora A Kinase InhibitorEnzyme AssayIC₅₀ = 16 nM
3 AnticancerMDA-MB-231 cell lineIC₅₀ = 6.25 µM[5]
4 FGFR4 Kinase InhibitorEnzyme AssayIC₅₀ = 75.3 nM[6]
5d AntibacterialS. aureusMIC = 37.9–113.8 µM[7]

Experimental Protocols

General Synthesis of 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridine Derivatives

A mixture of 3-amino-5-methylpyrazole and 6-chloronicotinonitrile in a suitable solvent (e.g., dioxane) is heated under reflux in the presence of a base such as potassium carbonate. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases (e.g., Aurora A, FGFR4) is determined using a kinase assay kit. The assay measures the amount of ATP remaining in the solution following the kinase reaction. The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates and incubated overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Subsequently, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals. The crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method. A standardized suspension of the test microorganism is prepared in a suitable broth medium. The compounds are serially diluted in the broth, and the microorganism suspension is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often attributed to their interaction with specific signaling pathways involved in cell growth, proliferation, and survival.

Kinase Inhibition and Cancer

Many pyridine derivatives have been developed as kinase inhibitors for cancer therapy. For instance, Aurora kinases are crucial for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. The JAK-STAT and MAPK/ERK pathways are also key signaling cascades that regulate cell proliferation and survival and are common targets for anticancer drugs.[8][9][10] The inhibition of FGFR4 by aminopyridinol derivatives highlights another important pathway in hepatocellular carcinoma.[6]

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor (e.g., FGFR) Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade JAK JAK Receptor->JAK Growth_Factor Growth Factor Growth_Factor->Receptor Derivative This compound Derivative Derivative->Kinase_Cascade Inhibition Derivative->JAK Inhibition Aurora_Kinase Aurora Kinase Derivative->Aurora_Kinase Inhibition Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors STAT STAT JAK->STAT STAT->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Aurora_Kinase->Gene_Expression Mitosis Regulation Transcription_Factors->Gene_Expression

Adenosine Receptor Modulation

Amino-3,5-dicyanopyridine derivatives have shown affinity for adenosine receptors, which are G protein-coupled receptors involved in various physiological processes. The A1 adenosine receptor, for example, is coupled to a Gi protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This modulation can affect neurotransmission and has potential applications in neurological disorders.

Adenosine_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Intracellular A1_Receptor A1 Adenosine Receptor Gi Gi Protein A1_Receptor->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gi->AC Inhibits Derivative Amino-3,5-dicyanopyridine Derivative Derivative->A1_Receptor Binds to ATP ATP ATP->AC Substrate Cellular_Response Cellular Response (e.g., decreased neurotransmitter release) cAMP->Cellular_Response Leads to

This guide provides a foundational comparison of this compound derivatives. Further research is warranted to explore the full potential of this versatile chemical scaffold in developing novel therapeutic agents. The provided experimental protocols and pathway diagrams offer a starting point for designing and evaluating new derivatives with enhanced efficacy and selectivity.

References

A Comparative Analysis of Catalytic Systems for Reactions Involving 3-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient synthesis and functionalization of substituted pyridines like 3-Amino-5-methylpyridine are of paramount importance. This compound serves as a crucial intermediate in the production of various pharmaceuticals and agrochemicals.[1] The choice of catalyst is critical for optimizing reaction outcomes, including yield, selectivity, and environmental impact. This guide provides a comparative study of various catalytic systems used in reactions to synthesize or utilize this compound, supported by experimental data from published literature.

Performance of Catalytic Systems: A Comparative Overview

The synthesis of this compound and related aminopyridines is predominantly achieved through two major catalytic routes: the reduction of a corresponding nitropyridine and the amination of a halopyridine. The performance of catalysts in these transformations varies significantly.

Table 1: Comparison of Catalyst Performance in Aminopyridine Synthesis

Reaction TypeSubstrateCatalyst SystemSolventTemperature (°C)Reaction Time (h)Yield / Conversion
Nitro Group Reduction3-nitro-5-methylpyridinePd/C, H₂MethanolNot specifiedNot specifiedHigh (implied)[2]
Nitro Group ReductionMethyl 3-methyl-5-nitropicolinatePd/C, H₂ (1-4 atm)Ethanol or MethanolNot specifiedNot specifiedHigh (implied)[3]
Nitro Group ReductionGeneral NitropyridinesFe/HCl or SnCl₂/HClAcidic MediaNot specifiedNot specifiedHigh (alternative to hydrogenation)[3]
Catalytic Amination2-bromopyridineCu₂O (5 mol%), DMEDA (10%), K₂CO₃Ethylene Glycol601692% Yield[4]
Catalytic Amination2-bromopyridineCu₂O (5 mol%)Ethylene Glycol1001657% Yield[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key catalytic reactions involving the synthesis of aminopyridines.

1. Protocol for Hydrogenation of 3-nitro-5-methylpyridine using Pd/C Catalyst

This procedure is based on a common method for the reduction of nitropyridines to their corresponding aminopyridines.[2]

  • Apparatus : A hydrogenation vessel (e.g., Parr shaker) or a two-necked round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon.

  • Reagents :

    • 3-nitro-5-methylpyridine (1.0 eq.)

    • Methanol (solvent)

    • Palladium on activated carbon (Pd/C, 10 wt. %, typically 1-5 mol% Pd)

    • Hydrogen gas (H₂)

  • Procedure :

    • To the reaction vessel, add 3-nitro-5-methylpyridine and methanol.[2]

    • Carefully add the Pd/C catalyst to the solution.[2]

    • Seal the vessel and purge it first with nitrogen, then with hydrogen gas to ensure an inert atmosphere.

    • Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a positive pressure with a hydrogen balloon.[3]

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction's progress using an appropriate technique (e.g., TLC or LC-MS).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.[3]

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.[2] Further purification can be performed by recrystallization or chromatography if necessary.

2. Protocol for Copper-Catalyzed Amination of Bromopyridines

This protocol describes an efficient method for synthesizing aminopyridines from bromopyridines using a copper-based catalytic system.[4][5]

  • Apparatus : A Schlenk tube or a similar reaction tube suitable for heating under an inert atmosphere.

  • Reagents :

    • Bromopyridine substrate (e.g., 2-bromopyridine) (1.0 eq., 0.5 mmol)

    • Copper(I) oxide (Cu₂O) (5 mol%, 0.025 mmol)

    • Aqueous ammonia (28% solution) (20 eq., 10 mmol)

    • Potassium carbonate (K₂CO₃) (20 mol%, 0.1 mmol)

    • N,N'-Dimethylethylenediamine (DMEDA) (10 mol%, 0.05 mmol)

    • Ethylene glycol (1 mL)

    • Ethyl acetate (for extraction)

  • Procedure :

    • Under an argon atmosphere, load the Schlenk tube with Cu₂O, K₂CO₃, the bromopyridine substrate, and a stir bar.[4]

    • Add ethylene glycol, aqueous ammonia, and DMEDA to the tube via syringe.[4]

    • Seal the tube and place it in a preheated oil bath at 60°C.[4]

    • Stir the reaction mixture for 16 hours.[4]

    • After cooling to room temperature, extract the reaction mixture with ethyl acetate (e.g., 4 x 5 mL).[4] The copper salts often remain in the ethylene glycol phase, simplifying the workup.[5]

    • Combine the organic extracts and dry over a suitable drying agent (e.g., Na₂SO₄).

    • Concentrate the solvent under reduced pressure. Note that some aminopyridine products can be volatile.[4]

    • Purify the resulting crude product by silica gel chromatography to obtain the pure aminopyridine.[4]

Visualizing the Experimental Workflow

A systematic approach is essential when comparing the efficacy of different catalysts for a specific chemical transformation. The following diagram illustrates a generalized workflow for such a comparative study.

G cluster_runs Parallel Experimentation start Define Reaction: Substrate, Product, Transformation catalyst_selection Select Catalysts for Comparison (e.g., Cat A, Cat B, Cat C) start->catalyst_selection protocol_dev Standardize Reaction Protocol: - Stoichiometry - Solvent - Concentration - Temperature catalyst_selection->protocol_dev run_A Run Reaction with Catalyst A protocol_dev->run_A run_B Run Reaction with Catalyst B protocol_dev->run_B run_C Run Reaction with Catalyst C protocol_dev->run_C analysis Analysis of Each Reaction: - TLC / LC-MS for conversion - GC / NMR for yield & selectivity run_A->analysis run_B->analysis run_C->analysis data_table Tabulate Quantitative Data analysis->data_table conclusion Comparative Evaluation: Identify Optimal Catalyst data_table->conclusion

References

A Comparative Purity Analysis of Commercial 3-Amino-5-methylpyridine for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of the purity of commercially available 3-Amino-5-methylpyridine, a key building block in the synthesis of pharmaceuticals and other specialty chemicals. We present supporting experimental data and detailed methodologies for the precise assessment of its quality.

Introduction to this compound

This compound (also known as 5-amino-3-picoline) is a substituted pyridine derivative widely used as an intermediate in organic synthesis. Its structural features make it a valuable precursor for the development of novel compounds in medicinal chemistry and materials science. Given its critical role, the presence of impurities can significantly impact the outcome of a synthesis, potentially leading to the formation of undesired side products, lower yields, and complications in downstream applications. This guide outlines various analytical techniques for the rigorous purity assessment of this compound.

Commercial Supplier Purity Comparison

A review of commercially available this compound from various suppliers reveals a range of stated purity levels. The most common analytical technique cited for purity determination is Gas Chromatography (GC).

SupplierStated PurityAnalytical Method
Sigma-Aldrich97%Not Specified
TCI America>97.0%GC
Chem-Impex≥ 97%GC
Matrix Scientific97% (for a specific lot)Not Specified
SpecAU99.50%Not Specified

It is important to note that a higher stated purity should be verified by orthogonal analytical methods to ensure the absence of co-eluting or non-volatile impurities that may not be detected by a single technique.

Potential Impurities in this compound

The nature and quantity of impurities in this compound largely depend on the synthetic route employed for its manufacture. A common pathway involves the amination of a nitrated derivative of 3,5-lutidine. Potential impurities may include:

  • Isomeric Aminomethylpyridines: Positional isomers that may be formed during the synthesis.

  • Unreacted Starting Materials: Such as 3,5-lutidine or a nitropyridine precursor.

  • Byproducts of Amination: Compounds formed from incomplete or side reactions during the amination step.

  • Residual Solvents: Solvents used during the synthesis and purification processes.

  • Water Content: Moisture absorbed from the atmosphere.

A thorough purity assessment should aim to identify and quantify these potential contaminants.

Experimental Protocols for Purity Assessment

To provide a comprehensive evaluation of purity, a multi-pronged analytical approach is recommended. Here, we detail protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds. A reversed-phase method is well-suited for the analysis of aminopyridines.

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of a 50:50 mixture of water and acetonitrile.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 a1 Inject Sample s2->a1 a2 Gradient Elution a1->a2 a3 UV Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Purity d1->d2 GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing s1 Prepare Solution a1 Inject into GC s1->a1 a2 Temperature Program a1->a2 a3 FID Detection a2->a3 d1 Peak Integration a3->d1 d2 Purity Calculation d1->d2 qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Analysis s1 Weigh Internal Standard s3 Dissolve in d-Solvent s1->s3 s2 Weigh Sample s2->s3 a1 Acquire Spectrum s3->a1 d1 Process Spectrum a1->d1 d2 Integrate Signals d1->d2 d3 Calculate Purity d2->d3

A Spectroscopic Showdown: Unraveling the Isomers of 3-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 3-Amino-5-methylpyridine and its key isomers, providing critical data for researchers and drug development professionals in the field of medicinal chemistry.

In the intricate world of pharmaceutical development and organic synthesis, the precise identification and characterization of isomeric compounds are of paramount importance. Subtle differences in molecular structure can lead to vastly different pharmacological activities and toxicological profiles. This guide presents a detailed spectroscopic comparison of this compound and its isomers, offering a valuable resource for scientists engaged in drug discovery and molecular design. By examining their unique spectral fingerprints across various analytical techniques, we aim to provide a clear and objective framework for their differentiation and analysis.

The isomers included in this comparison are:

  • This compound

  • 2-Amino-3-methylpyridine

  • 2-Amino-5-methylpyridine

  • 3-Amino-2-methylpyridine

  • 4-Amino-3-methylpyridine

  • 5-Amino-2-methylpyridine

This guide summarizes key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in structured tables for straightforward comparison. Detailed experimental protocols for these techniques are also provided to ensure reproducibility and methodological transparency.

Spectroscopic Data Summary

The following tables provide a comparative summary of the available spectroscopic data for the isomers of this compound. It is important to note that spectral data can vary slightly depending on the experimental conditions, such as the solvent used and the concentration of the sample.

¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

IsomerChemical Shift (δ) ppm and Coupling Constant (J) Hz
2-Amino-5-methylpyridine 7.88 (s, 1H), 7.22 (d, J=8.4 Hz, 1H), 6.41 (d, J=8.4 Hz, 1H), 4.46 (br s, 2H, NH₂), 2.16 (s, 3H, CH₃) [in CDCl₃][1]
2-Amino-3-methylpyridine 7.93 (d, J=4.8 Hz, 1H), 7.23 (d, J=7.2 Hz, 1H), 6.58 (dd, J=7.2, 4.8 Hz, 1H), 4.6 (br s, 2H, NH₂), 2.09 (s, 3H, CH₃) [in CDCl₃]
¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

IsomerChemical Shift (δ) ppm
2-Amino-5-methylpyridine Data not readily available in summarized format.
3-Amino-2-methylpyridine Pyridine ring carbons: 148, 141, 135, 119, 112 ppm; Methyl carbon: ~16 ppm.

Note: Comprehensive numerical data for all isomers was not available in the initial search results.

Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on the absorption of infrared radiation.

IsomerKey IR Absorption Bands (cm⁻¹)
2-Amino-5-methylpyridine N-H stretching: ~3444, 3335 cm⁻¹[2]
2-Amino-3-methylpyridine N-H stretching mentioned in literature.
5-Amino-2-methylpyridine ATR-IR data available.

Note: Specific peak positions for all isomers were not consistently available in the initial search.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

IsomerKey m/z Peaks
2-Amino-5-methylpyridine Molecular Ion (M⁺): 108; Other significant peaks: 80, 107[3]
This compound Predicted [M+H]⁺: 109.07603[4]
5-Amino-2-methylpyridine Predicted [M+H]⁺: 109.07603[5]

Note: Experimental mass spectrometry data for all isomers was not uniformly available.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the solid aminomethylpyridine isomer was dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution was transferred to a standard 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

  • Instrument: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR:

    • A standard pulse-acquire sequence was used.

    • The spectral width was typically set to 10-15 ppm.

    • A sufficient number of scans (e.g., 16 or 32) were acquired to achieve a good signal-to-noise ratio.

    • Chemical shifts were referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR:

    • A proton-decoupled pulse sequence was employed.

    • The spectral width was set to approximately 200-220 ppm.

    • A larger number of scans were acquired due to the lower natural abundance of ¹³C.

    • Chemical shifts were referenced to the deuterated solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • A small amount of the solid sample (1-2 mg) was ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • A background spectrum of the empty sample compartment was recorded.

  • The KBr pellet containing the sample was placed in the sample holder.

  • The spectrum was recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • The final spectrum was obtained after automatic subtraction of the background spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • A dilute solution of the sample was prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • The sample was introduced into the ion source.

  • In EI mode, the sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions were separated based on their mass-to-charge ratio by a mass analyzer.

  • A mass spectrum was generated, showing the relative abundance of each ion.

Visualizing the Comparison Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic comparison and the application of different techniques.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Samples cluster_techniques Spectroscopic Techniques cluster_analysis Data Analysis and Comparison Isomer1 This compound NMR NMR (¹H, ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS UV UV-Vis Spectroscopy Isomer1->UV Isomer2 2-Amino-3-methylpyridine Isomer2->NMR Isomer2->IR Isomer2->MS Isomer2->UV Isomer3 2-Amino-5-methylpyridine Isomer3->NMR Isomer3->IR Isomer3->MS Isomer3->UV Isomer4 3-Amino-2-methylpyridine Isomer4->NMR Isomer4->IR Isomer4->MS Isomer4->UV Isomer5 4-Amino-3-methylpyridine Isomer5->NMR Isomer5->IR Isomer5->MS Isomer5->UV Isomer6 5-Amino-2-methylpyridine Isomer6->NMR Isomer6->IR Isomer6->MS Isomer6->UV Data_Extraction Extract Spectral Data (Shifts, Peaks, m/z) NMR->Data_Extraction IR->Data_Extraction MS->Data_Extraction UV->Data_Extraction Table_Generation Generate Comparison Tables Data_Extraction->Table_Generation Structural_Elucidation Structural Elucidation and Differentiation Table_Generation->Structural_Elucidation

Caption: Workflow for the spectroscopic comparison of this compound isomers.

Spectroscopic_Techniques_Application cluster_isomers Aminomethylpyridine Isomers cluster_spectroscopy Analytical Techniques cluster_information Derived Information Isomers Isomeric Compounds (C₆H₈N₂) NMR NMR Spectroscopy (¹H & ¹³C) Isomers->NMR IR Infrared Spectroscopy Isomers->IR MS Mass Spectrometry Isomers->MS UV UV-Vis Spectroscopy Isomers->UV Structure Molecular Structure (Connectivity, Environment) NMR->Structure FunctionalGroups Functional Groups (N-H, C-H, C=C, C-N) IR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation Pattern MS->MolecularWeight ElectronicTransitions Electronic Transitions (π→π, n→π) UV->ElectronicTransitions

Caption: Application of spectroscopic techniques to characterize aminomethylpyridine isomers.

References

Safety Operating Guide

Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of 3-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Amino-5-methylpyridine, a compound commonly used in pharmaceutical and chemical synthesis. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Protocols

This compound is classified as a hazardous substance, and all waste containing this compound must be treated as hazardous waste.[1] Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in strict accordance with all local, state, and federal regulations.[1] The following protocol outlines the necessary steps for its safe and compliant disposal.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

  • It is crucial to prevent the mixing of this compound waste with other incompatible waste streams. This chemical should be stored separately from strong oxidizing agents and acids.[1][2]

2. Waste Collection and Labeling:

  • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]

  • The label must clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazard pictograms (e.g., Toxic, Irritant).[3]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] The storage area should be cool and dry.[2]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.

  • Current practices for the disposal of waste pyridine and its derivatives often involve incineration at high temperatures (e.g., rotary kiln incineration at 820°C to 1,600°C or liquid injection incineration at 650°C to 1,600°C).[4] The specific disposal method will be determined by the licensed disposal facility in accordance with regulatory requirements.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Is appropriate PPE being worn? A->B C Don appropriate PPE (Gloves, Goggles, Lab Coat) B->C No D Segregate waste from incompatible materials B->D Yes C->D E Collect waste in a labeled, sealed hazardous waste container D->E F Store container in a designated satellite accumulation area E->F G Is the container full or no longer in use? F->G H Continue to add waste to the container G->H No I Arrange for disposal through EHS or a licensed contractor G->I Yes H->E J End: Waste disposed of in compliance with regulations I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety and logistical protocols for handling 3-Amino-5-methylpyridine. Adherence to these guidelines is mandatory for all laboratory personnel to ensure a safe and compliant working environment.

This guide is intended for researchers, scientists, and drug development professionals working with this compound (CAS No: 3430-19-1). It outlines the necessary personal protective equipment (PPE), safe handling procedures, and emergency and disposal plans to minimize risks associated with this chemical.

Hazard Summary

This compound is a solid substance that presents several health hazards.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1] Additionally, it may cause respiratory irritation.[1]

GHS Hazard Classification [1]

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin IrritationCategory 2
Serious Eye DamageCategory 1
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3

Hazard Statements (H-codes): H302, H315, H318, H335

Signal Word: Danger

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. The specific requirements may vary based on the operation being performed.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.NIOSH-approved N95 dust mask.
Solution Preparation Chemical splash goggles and a face shield are required.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Work should be conducted in a certified chemical fume hood.
Conducting Reactions Chemical splash goggles and a face shield are required.Chemical-resistant gloves (e.g., nitrile).Chemical-resistant laboratory coat or apron.All operations must be performed within a certified chemical fume hood.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Handle in a well-ventilated area, preferably within a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedure

This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) gather_ppe 2. Assemble PPE prep_area->gather_ppe gather_materials 3. Gather Materials & Equipment gather_ppe->gather_materials don_ppe 4. Don PPE gather_materials->don_ppe weigh 5. Weigh Solid don_ppe->weigh dissolve 6. Prepare Solution weigh->dissolve react 7. Conduct Reaction dissolve->react decontaminate 8. Decontaminate Equipment react->decontaminate segregate_waste 9. Segregate Waste decontaminate->segregate_waste label_waste 10. Label Waste Container segregate_waste->label_waste store_waste 11. Store Waste label_waste->store_waste

Workflow for Handling this compound

1. Preparation:

  • Designate a Work Area: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Assemble PPE: Gather all necessary personal protective equipment as outlined in the PPE table.

  • Gather Materials and Equipment: Ensure all necessary lab equipment, including spatulas, weigh boats, glassware, and solvents, are clean and readily available.

2. Handling:

  • Don PPE: Put on the appropriate PPE before handling the chemical.

  • Weighing: Carefully weigh the solid chemical, minimizing the generation of dust. Use a draft shield if necessary.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing.

  • Conducting Reactions: Perform all reactions within the chemical fume hood.

3. Cleanup and Disposal:

  • Decontamination: Thoroughly clean all equipment and the work area after use.

  • Waste Segregation: Collect all waste containing this compound in a designated, compatible, and properly sealed hazardous waste container.[3] Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.[3]

  • Storage: Store the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials.[3]

Emergency Procedures

Spill Response:

  • Evacuate: In case of a significant spill, evacuate the immediate area and alert colleagues.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[3][4] For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[5]

  • Decontamination: Clean the spill area thoroughly.

  • Seek Medical Attention: If there is any personal exposure, follow the first aid measures below.[3]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[3]

  • Waste Collection: Collect all residues, contaminated materials (e.g., gloves, weigh boats, paper towels), and excess solutions in a clearly labeled, sealed, and compatible hazardous waste container.

  • Disposal Request: Once the waste container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.[3]

  • Regulatory Compliance: Ensure that all waste disposal practices comply with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.[3]

References

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Retrosynthesis Analysis

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3-Amino-5-methylpyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.